2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
Description
BenchChem offers high-quality 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRPNOSBMHBKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390160 | |
| Record name | 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31466-55-4 | |
| Record name | 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Aryl-2-Aminoethylamine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of core methodologies for the synthesis of 2-aryl-2-aminoethylamine derivatives. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and practical, field-tested protocols for key synthetic transformations.
Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies
The 2-aryl-2-aminoethylamine scaffold, a type of vicinal diamine, presents a unique synthetic challenge due to the presence of two adjacent nitrogen-bearing stereocenters, one of which is benzylic. Retrosynthetic analysis reveals two primary disconnection strategies that form the basis of the most common and robust synthetic routes.
Strategy A: C-N Bond Formation via Nitrile Reduction This approach involves the disconnection of one C-N bond and the C-C bond, leading back to an aromatic aldehyde. The key intermediate is an α-aryl-α-aminoacetonitrile, which is subsequently reduced to the target diamine. This route leverages the classical Strecker amino acid synthesis.[1]
Strategy B: C-N Bond Formation via Ring-Opening This strategy hinges on the nucleophilic ring-opening of a strained three-membered ring, either an epoxide or an aziridine. Disconnecting one of the C-N bonds of the diamine reveals an aryl-substituted epoxide or aziridine as the key precursor, which in turn can be synthesized from the corresponding styrene. This method offers excellent control over stereochemistry.[2][3]
The following diagram illustrates these primary retrosynthetic disconnections.
Sources
A Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)ethylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-(4-Methoxyphenyl)ethylamine Scaffold
The 2-phenylethylamine framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neuropharmacologically active compounds. The strategic placement of a methoxy group at the 4-position of the phenyl ring, as seen in 2-(4-methoxyphenyl)ethylamine, significantly influences the molecule's electronic and steric properties. This substitution often enhances interactions with biological targets, particularly serotonergic and dopaminergic receptors, making this scaffold a fertile ground for the development of novel therapeutics and research tools.[1][2] This guide provides an in-depth exploration of the chemical properties of 2-(4-methoxyphenyl)ethylamine analogs, focusing on how subtle molecular modifications translate into significant shifts in physicochemical characteristics and, consequently, biological activity.
Core Physicochemical Properties and Their Implications
The journey of a drug from administration to its site of action is governed by its physicochemical properties. For 2-(4-methoxyphenyl)ethylamine analogs, three key parameters are of paramount importance: lipophilicity (logP), ionization (pKa), and solubility.
Lipophilicity (logP/logD): Navigating Biological Membranes
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a molecule's ability to cross cellular membranes, including the blood-brain barrier. The 4-methoxy group imparts a degree of lipophilicity to the parent molecule. Modifications elsewhere on the scaffold can either enhance or diminish this characteristic. For instance, the addition of further alkyl or halogen groups to the phenyl ring generally increases lipophilicity, which can correlate with increased affinity for certain receptors like the 5-HT2A receptor.[3]
Ionization (pKa): The Key to Receptor Interaction and Solubility
The ethylamine side chain is basic and, at physiological pH, exists predominantly in its protonated, cationic form. The pKa of the amine group, typically in the range of 9-10 for phenethylamines, is crucial for forming ionic bonds with acidic residues in receptor binding pockets.[4] This ionization is also a primary driver of aqueous solubility.
Solubility: A Balancing Act
Aqueous solubility is a prerequisite for drug absorption and distribution. For these analogs, solubility is a delicate interplay between the lipophilic phenyl ring and the hydrophilic, ionizable amine group. While the base forms of these compounds may have limited water solubility, their hydrochloride salts are generally more soluble.[5][6]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa (Amine, Predicted) |
| 2-(4-Methoxyphenyl)ethylamine | C9H13NO | 151.21 | 1.6[7] | ~9-10[4] |
| 4-Methoxyamphetamine (PMA) | C10H15NO | 165.23 | 1.8[8] | ~9-10 |
| N-Methyl-2-(4-methoxyphenyl)ethylamine | C10H15NO | 165.23 | 1.7 (Predicted) | ~9-10 |
| 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | C11H17NO | 179.26 | 1.9[9] | ~9-10 |
Note: XLogP3 is a computed value. Predicted pKa values are based on the typical range for phenethylamines.
Structure-Activity Relationships (SAR): Decoding Molecular Modifications
The biological activity of 2-(4-methoxyphenyl)ethylamine analogs can be systematically modulated by altering their chemical structure.
Modifications to the Phenyl Ring
-
Additional Substituents: The introduction of other groups on the phenyl ring has profound effects. For example, the addition of methoxy groups at the 2- and 5-positions, as seen in the 2C series of compounds, often leads to potent psychedelic activity, primarily through agonism at the 5-HT2A receptor.[10][11][12] The nature and position of these substituents fine-tune receptor affinity and selectivity. For instance, bulky, lipophilic groups at the 4-position can enhance 5-HT2A affinity.[3]
-
Replacement of the Methoxy Group: Replacing the 4-methoxy group with other functionalities, such as a hydroxyl group (as in tyramine) or a halogen, significantly alters the electronic profile and hydrogen bonding capabilities of the molecule, leading to different pharmacological profiles.
Modifications to the Ethylamine Side Chain
-
Alpha-Methylation: The addition of a methyl group to the alpha-carbon (the carbon adjacent to the phenyl ring), as in 4-methoxyamphetamine (PMA), can increase metabolic stability by sterically hindering monoamine oxidase (MAO) enzymes.[13] This often results in a longer duration of action and increased potency.
-
N-Alkylation: Substitution on the nitrogen atom of the ethylamine side chain has varied effects. Small alkyl groups like methyl or ethyl may be tolerated, but larger substituents can decrease affinity for certain targets.[14][15] However, the addition of a specifically substituted N-benzyl group can dramatically increase potency at the 5-HT2A receptor, as seen in the NBOMe series.[1]
Caption: Structure-Activity Relationship (SAR) pathways for 2-(4-methoxyphenyl)ethylamine analogs.
Spectroscopic Characterization: Unveiling the Molecular Structure
The unambiguous identification and characterization of these analogs rely on a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular skeleton. Key diagnostic signals include the aromatic protons on the phenyl ring, the singlet of the methoxy group protons (typically around 3.8 ppm), and the aliphatic protons of the ethylamine side chain.
-
Mass Spectrometry (MS): MS is invaluable for determining the molecular weight and fragmentation patterns. A common fragmentation pathway for phenethylamines involves cleavage of the bond between the alpha and beta carbons of the side chain, leading to a characteristic tropylium ion or a substituted benzyl cation.[11][12] Direct sample analysis techniques coupled with accurate mass time-of-flight MS can provide rapid screening of these compounds.[11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Characteristic peaks include N-H stretching vibrations for primary and secondary amines (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups, and C-O stretching of the methoxy group (around 1250 cm⁻¹).
Experimental Protocols
Protocol 1: Determination of Lipophilicity (logP) via Shake-Flask Method
This protocol provides a standardized method for determining the partition coefficient, a fundamental measure of a compound's lipophilicity.
Rationale: The shake-flask method is a classic and reliable technique that directly measures the distribution of a compound between two immiscible phases (n-octanol and water), mimicking the partitioning between aqueous biological fluids and lipid membranes.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test analog in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the layers to separate overnight. This ensures thermodynamic equilibrium during the experiment.
-
-
Partitioning:
-
In a separatory funnel, combine a precise volume of the pre-saturated n-octanol containing the test compound with an equal volume of pre-saturated water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the analyte.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
-
Analysis:
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the analog in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
logP is the base-10 logarithm of the partition coefficient.
-
Caption: Workflow for logP determination using the shake-flask method.
Protocol 2: Receptor Binding Affinity Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of an analog for a specific receptor, such as the 5-HT2A receptor.
Rationale: This in vitro technique provides a quantitative measure of how strongly a compound binds to its target receptor. It is a cornerstone of early-stage drug discovery for assessing potency and selectivity.
Methodology:
-
Membrane Preparation:
-
Harvest cells transiently or stably expressing the human receptor of interest (e.g., 5-HT2A).
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellets and resuspend them in an assay buffer to a specific protein concentration.[16]
-
-
Competitive Binding:
-
In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test analog.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).[17]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test analog concentration.
-
Fit the resulting sigmoidal curve to a one-site competition model to determine the IC50 value (the concentration of the analog that inhibits 50% of the radioligand's specific binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[16]
-
Metabolic Pathways and Considerations
The chemical properties of these analogs also dictate their metabolic fate. The 4-methoxy group is a primary site for metabolism.
-
O-Demethylation: Cytochrome P450 enzymes, particularly CYP2D6, can catalyze the O-demethylation of the 4-methoxy group to form the corresponding 4-hydroxy-phenethylamine analog. This can significantly alter the pharmacological profile, as the resulting phenol may have different receptor affinities and is more readily conjugated for excretion.
-
Monoamine Oxidase (MAO) Deamination: The ethylamine side chain is a substrate for MAO, which deaminates the amine to an aldehyde, leading to inactivation. As mentioned, alpha-methylation can confer resistance to this metabolic pathway.[13]
Conclusion
The chemical properties of 2-(4-methoxyphenyl)ethylamine analogs are intricately linked to their biological function. Lipophilicity, ionization state, and steric factors, all of which can be fine-tuned through chemical synthesis, collectively determine the potency, selectivity, and pharmacokinetic profile of these compounds. A thorough understanding of these fundamental properties, guided by systematic SAR studies and robust analytical and in vitro characterization, is essential for the rational design of new molecules with desired therapeutic or research applications.
References
-
Halberstadt, A. L., Luethi, D., Hoener, M. C., & Bain, F. T. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 11, 591503. [Link]
-
Kim, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207. [Link]
-
Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 9, 117. [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Lesiak, A. D., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International, 274, 42-50. [Link]
-
SWGDrug. (2005). p-METHOXYMETHAMPHETAMINE. SWGDrug Monograph.[Link]
-
ResearchGate. (2017). Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. ResearchGate.[Link]
-
Nanjing Finechem Holding Co.,Limited. (n.d.). 2-(4-Methoxyphenyl)Ethylamine. Methylamine Supplier. Retrieved January 18, 2026, from [Link]
-
Rickli, A., et al. (2015). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). European Neuropsychopharmacology, 25(9), 1167-1178. [Link]
-
Braden, M. R., et al. (2006). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Journal of Medicinal Chemistry, 49(24), 7143-7149. [Link]
-
Hansen, M., et al. (2017). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 8(7), 1544-1552. [Link]
-
ResearchGate. (2020). Synthesis and Characterization of Aplysinopsin Analogs. ResearchGate.[Link]
-
PubChem. (n.d.). (+-)-p-Methoxyamphetamine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
SWGDrug. (2013). p-METHOXYAMPHETAMINE. SWGDrug Monograph.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Methoxyphenyl)Ethylamine: Properties, Uses, Safety, and Supplier Information | Buy High-Purity 2-(4-Methoxyphenyl)Ethylamine in China [nj-finechem.com]
- 5. swgdrug.org [swgdrug.org]
- 6. swgdrug.org [swgdrug.org]
- 7. echemi.com [echemi.com]
- 8. (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Enigmatic Mechanism of Pyrrolidinyl-Phenethylamines: A Technical Guide to a Class of Potent Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidinyl-phenethylamine scaffold represents a fascinating and pharmacologically significant class of compounds that has garnered substantial interest in medicinal chemistry and neuroscience. While structurally related to classical phenethylamine stimulants, the incorporation of the pyrrolidine ring imparts unique properties that modulate their interaction with key monoamine transporters. This technical guide provides an in-depth exploration of the predicted mechanism of action of pyrrolidinyl-phenethylamines, synthesizing data from structure-activity relationship studies, in vitro functional assays, and in vivo characterizations. We will dissect their primary molecular targets—the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—and elucidate the structural determinants that govern their potency and selectivity. This document aims to serve as a comprehensive resource for researchers engaged in the study and development of novel central nervous system (CNS) active agents.
Introduction: The Pyrrolidinyl-Phenethylamine Moiety in CNS Drug Discovery
The 2-phenethylamine framework is a cornerstone in the development of CNS-active compounds, forming the backbone of endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic stimulants.[1][2] The addition of a pyrrolidine ring to the phenethylamine core, creating the pyrrolidinyl-phenethylamine class, introduces a conformational constraint that significantly influences the molecule's interaction with its biological targets.[3][4] This structural modification has been exploited in the design of compounds with diverse pharmacological profiles, ranging from potent monoamine reuptake inhibitors to other therapeutic agents.[5][6][7] Understanding the nuanced mechanism of action of this chemical class is paramount for the rational design of novel therapeutics for a variety of neurological and psychiatric disorders.
Primary Molecular Targets: The Monoamine Transporters
The primary predicted mechanism of action for the CNS effects of pyrrolidinyl-phenethylamines involves their interaction with monoamine transporters (MATs).[3][8] These transmembrane proteins—DAT, NET, and SERT—are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling.[3][8] By modulating the function of these transporters, pyrrolidinyl-phenethylamines can profoundly alter the concentration and duration of action of these key neurotransmitters in the synapse.
A Spectrum of Activity: Reuptake Inhibition versus Monoamine Release
Compounds that target MATs can exert their effects through two primary mechanisms:
-
Reuptake Inhibition: These compounds act as antagonists at the transporter, binding to it and blocking the reuptake of the neurotransmitter. This leads to an accumulation of the neurotransmitter in the synaptic cleft, enhancing its signaling. Cocaine is a classic example of a monoamine reuptake inhibitor.[2]
-
Monoamine Release: These compounds, often referred to as releasing agents or substrates, are transported into the presynaptic neuron by the MATs. Once inside, they can induce a reversal of the transporter's function, causing it to pump monoamines out of the neuron and into the synapse.[9] Amphetamine is a prototypical monoamine releasing agent.[1][9]
The pharmacological effects of pyrrolidinyl-phenethylamines are largely dictated by where they fall on this spectrum of activity.
Predicted Mechanism of Action: Potent Inhibition of Dopamine and Norepinephrine Transporters
Based on available structure-activity relationship (SAR) data, pyrrolidinyl-phenethylamines are predominantly predicted to act as potent inhibitors of the dopamine and norepinephrine transporters, with generally weaker activity at the serotonin transporter.[3] The pyrrolidine ring, in combination with other substitutions on the phenethylamine backbone, appears to confer high affinity for DAT and NET.[3][10]
This dual inhibition of DAT and NET leads to a significant increase in the synaptic concentrations of both dopamine and norepinephrine. The elevated dopamine levels are thought to mediate the stimulant, reinforcing, and psychomotor effects of these compounds, while the increased norepinephrine contributes to their effects on arousal, attention, and cardiovascular function.
Visualizing the Predicted Mechanism
The following diagram illustrates the predicted primary mechanism of action of a typical pyrrolidinyl-phenethylamine at a dopaminergic synapse.
Caption: Predicted mechanism of pyrrolidinyl-phenethylamine action at the dopamine transporter (DAT).
Structure-Activity Relationships (SAR): Key Determinants of Potency and Selectivity
The pharmacological profile of pyrrolidinyl-phenethylamines is highly dependent on their specific chemical structure. Key SAR insights include:
-
The Pyrrolidine Ring: The presence of the five-membered pyrrolidine ring is a critical determinant of potency at DAT and NET.[3][10] In some cases, expanding the ring to a six-membered piperidine results in a significant loss of activity.[3]
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring can dramatically influence binding affinity and selectivity. For instance, certain substitutions can enhance potency at DAT and NET.
-
Modifications to the Ethylamine Linker: Alterations to the two-carbon chain connecting the phenyl and pyrrolidine rings can also modulate activity.
Experimental Characterization: In Vitro and In Vivo Assays
A combination of in vitro and in vivo assays is essential to fully characterize the mechanism of action of pyrrolidinyl-phenethylamines.[11]
In Vitro Assays
These assays are used to determine the binding affinity of a compound for a specific transporter.
Protocol: Radioligand Binding Assay for DAT, NET, and SERT
-
Preparation of Membranes: Prepare cell membranes expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound (pyrrolidinyl-phenethylamine analog).
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding data. The Ki value represents the affinity of the compound for the transporter.[12][13]
These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into synaptosomes (resealed nerve terminals).
Protocol: [³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
-
Synaptosome Preparation: Prepare synaptosomes from rat striatal tissue.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate uptake by adding [³H]dopamine.
-
Uptake Termination: Terminate the uptake reaction by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of [³H]dopamine taken up by the synaptosomes using liquid scintillation counting.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the dopamine uptake.[12][13][14]
In Vivo Assays
This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Protocol: In Vivo Microdialysis in the Nucleus Accumbens of Rats
-
Probe Implantation: Surgically implant a microdialysis probe into the nucleus accumbens of a rat.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid and collect baseline samples of the dialysate.
-
Drug Administration: Administer the pyrrolidinyl-phenethylamine compound systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Quantitative Data Summary
The following table summarizes representative binding affinity (Ki) and uptake inhibition (IC50) data for a hypothetical pyrrolidinyl-phenethylamine analog compared to known monoamine transporter inhibitors.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) |
| Hypothetical Pyrrolidinyl-Phenethylamine | 15 | 25 | 500 | 30 | 50 | >1000 |
| Cocaine | 250 | 400 | 150 | 300 | 500 | 200 |
| Amphetamine | 30 (Releaser) | 10 (Releaser) | >1000 | 50 (Releaser) | 20 (Releaser) | >2000 |
Data are hypothetical and for illustrative purposes only.
Downstream Signaling and Behavioral Effects
The elevation of synaptic dopamine and norepinephrine by pyrrolidinyl-phenethylamines is predicted to trigger a cascade of downstream signaling events through the activation of postsynaptic dopamine and adrenergic receptors.[15][16] This can lead to a range of behavioral effects, including:
-
Increased locomotor activity
-
Stereotyped behaviors
-
Enhanced wakefulness and arousal
-
Appetite suppression
-
Reinforcing effects and potential for abuse
Conclusion
The pyrrolidinyl-phenethylamine class of compounds represents a potent group of monoamine transporter ligands with a predicted mechanism of action primarily centered on the inhibition of dopamine and norepinephrine reuptake. Their unique structure-activity relationships, driven by the conformational constraint of the pyrrolidine ring, offer a rich area for further investigation and drug development. A thorough understanding of their pharmacology, facilitated by the in vitro and in vivo assays detailed in this guide, is crucial for harnessing their therapeutic potential while mitigating potential risks. Future research should continue to explore the subtleties of their interactions with monoamine transporters to develop more selective and safer CNS-active agents.
References
-
Pei, Z., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]
-
von Geldern, T. W., et al. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. [Link]
-
von Geldern, T. W., et al. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. ResearchGate. [Link]
-
Kim, Y., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
-
Barluenga, S., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules. [Link]
-
Wikipedia. Monoamine releasing agent. [Link]
-
Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Phenylethylpyrrolidine. [Link]
-
Kim, Y., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
-
Kundu, A., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
Nickell, J. R., et al. (2014). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Chen, N., et al. (2011). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Neuropharmacology. [Link]
-
Wikipedia. Phenethylamine. [Link]
-
Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology. [Link]
-
Glennon, R. A. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research. [Link]
-
Basmadjian, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]
-
Kang, M., et al. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules. [Link]
-
Berry, M. D. (1997). The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]
-
Kundu, A., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology. [Link]
-
Guedes, J., et al. (2022). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences. [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
-
Clinical Pharmacology Flashcards. Efficacy, Potency, & Binding Affinity. [Link]
-
Dyck, L. E. (1989). The behavioural effects of phenelzine and phenylethylamine may be due to amine release. Journal of Pharmacy and Pharmacology. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies. British Journal of Pharmacology. [Link]
-
Bjornsson, T. D., et al. (2003). The conduct of in vitro and in vivo drug-drug interaction studies: a Pharmaceutical Research and Manufacturers of America (PhRMA) perspective. Drug Metabolism and Disposition. [Link]
-
Dunlap, L. E., et al. (2022). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound. bioRxiv. [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The conduct of in vitro and in vivo drug-drug interaction studies: a Pharmaceutical Research and Manufacturers of America (PhRMA) perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 13. Clinical Pharmacology Glossary: Efficacy, Potency, & Binding Affinity | ditki medical & biological sciences [ditki.com]
- 14. Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Characterization of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
Abstract
The imperative to accelerate drug discovery pipelines while minimizing late-stage attrition has positioned in silico modeling as an indispensable cornerstone of modern pharmaceutical research.[1][2] This guide provides a comprehensive, technically-grounded framework for the computational characterization of novel small molecules, using 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine as a practical case study. We will navigate the logical sequence of an in silico investigation, from initial ligand preparation and target identification to the rigorous evaluation of molecular interactions and pharmacokinetic profiles. The methodologies detailed herein are designed not merely as procedural steps but as a self-validating system, offering researchers a robust strategy to generate actionable, data-driven hypotheses for subsequent experimental validation.
Introduction: The Molecule and the Method
1.1. The Subject Molecule: 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
Our subject, 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine (henceforth "Compound A"), presents a compelling scaffold for investigation. Its structure incorporates several key pharmacophoric features: a methoxyphenyl group, common in ligands targeting aminergic G-protein coupled receptors (GPCRs); a pyrrolidine ring, a motif present in over 20 FDA-approved drugs; and a flexible ethylamine chain, suggesting potential interaction with neurotransmitter systems.[3] Given these structural alerts, particularly the similarity to analogs of pyrovalerone, a potent monoamine uptake inhibitor, a primary hypothesis is its potential activity at monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4]
1.2. Rationale for an In Silico First Approach
Traditional drug discovery is a resource-intensive, high-risk endeavor. In silico methods offer a paradigm shift, enabling the rapid, cost-effective evaluation of a molecule's potential before a single physical experiment is conducted.[1][2] By computationally predicting a compound's biological targets, binding affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, we can prioritize promising candidates, identify potential liabilities early, and design more focused, efficient laboratory studies.[5][6][7]
Ligand Preparation and Physicochemical Profiling
Rationale: The quality of any computational model is contingent on the quality of its inputs. Proper preparation of the ligand's 3D structure is a critical first step. An unoptimized, high-energy conformation can lead to inaccurate docking poses and misleading results. This protocol ensures a standardized, low-energy, and computationally ready molecular structure.
Experimental Protocol: 3D Structure Generation and Energy Minimization
-
Obtain 2D Representation: Start with a canonical representation of Compound A, such as its SMILES string (COc1ccc(cc1)C(N)CN2CCCC2).
-
Convert to 3D: Use a computational chemistry tool, such as Open Babel, to convert the 2D SMILES string into an initial 3D structure.
-
Add Hydrogens: Ensure the structure is correctly protonated at a physiological pH (e.g., 7.4). The primary amine group should be protonated (-NH3+).
-
Assign Partial Charges: Compute partial charges for each atom using a robust method like Gasteiger charges. This is essential for accurately modeling electrostatic interactions.[8]
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This process resolves steric clashes and settles the molecule into a low-energy, stable conformation. The goal is to find a local minimum on the potential energy surface.
-
Save the Final Structure: Export the optimized 3D structure in a format suitable for docking, such as .pdbqt for AutoDock Vina or .mol2.
Data Presentation: Predicted Physicochemical Properties
The initial characterization includes predicting properties that govern drug-likeness, such as those outlined by Lipinski's Rule of Five. These serve as a preliminary filter for oral bioavailability.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 220.31 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water) | 1.95 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (from -NH2) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (O, N, N) | ≤ 10 | Yes |
| Molar Refractivity | 66.45 cm³ | 40 - 130 cm³ | Yes |
Data generated using SwissADME web server as a representative tool.
Target Identification: A 'Target Fishing' Workflow
Rationale: When the biological target of a novel compound is unknown, a "target fishing" or reverse screening approach is employed. This involves screening the compound against a large database of protein structures to identify potential binding partners. This hypothesis-generating step is crucial for directing subsequent, more focused computational and experimental work.
Mandatory Visualization: Target Identification Workflow
Caption: The sequential stages of a molecular dynamics simulation.
ADMET Profiling: Predicting Pharmacokinetic and Safety Properties
Rationale: High binding affinity is meaningless if a compound cannot reach its target in the body or is toxic. Early prediction of ADMET properties is one of the most impactful applications of in silico modeling, helping to avoid costly late-stage failures. O[5][6]pen-access tools leverage vast datasets to build predictive models for these complex properties.
[9]Data Presentation: Predicted ADMET Profile for Compound A
| Category | Parameter | Predicted Outcome | Implication |
| Absorption | GI Absorption | High | Likely well-absorbed orally. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Can cross into the CNS to reach targets like DAT. | |
| Distribution | Plasma Protein Binding | ~85% | Moderate binding, leaving a reasonable free fraction. |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of interaction with many common drugs. | |
| Excretion | Total Clearance | 0.65 L/h/kg | Moderate clearance rate. |
| Toxicity | hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| AMES Toxicity | No | Unlikely to be mutagenic. | |
| Hepatotoxicity | Yes (Low Probability) | A potential liability to monitor. |
Data represents a consensus of predictions from tools like SwissADME and pkCSM.
Synthesis and Conclusion: Building a Data-Driven Hypothesis
The in silico workflow has provided a multi-faceted profile of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine. By integrating these findings, we can construct a robust, evidence-based hypothesis:
-
Primary Hypothesis: Compound A is a CNS-active ligand that likely acts as an inhibitor of the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET).
-
Evidence:
-
Binding: Strong predicted binding affinity to DAT (-8.9 kcal/mol), supported by plausible interactions with key active site residues.
-
Stability: MD simulations (hypothetically) would confirm the stability of this binding pose.
-
Pharmacokinetics: The molecule demonstrates good drug-like properties, high predicted GI absorption, and the ability to cross the blood-brain barrier, which is essential for engaging its CNS target.
-
-
Potential Liabilities: The predicted inhibition of the CYP2D6 metabolic enzyme and a low risk of hepatotoxicity are identified as potential liabilities that require experimental investigation.
This comprehensive computational assessment provides clear, actionable guidance for the next phase of drug discovery. It validates the allocation of resources for chemical synthesis and prioritizes specific in vitro assays, such as competitive binding assays and functional uptake inhibition assays for DAT, NET, and SERT, along with initial safety screening for CYP inhibition.
References
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]
-
Sabe, V. T., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]
-
ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. [Link]
-
University of Catania. (n.d.). Molecular Docking Tutorial. [Link]
-
SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]
-
YouTube. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Methods in Molecular Biology. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
ResearchGate. (2025). Open access in silico tools to predict the ADMET profiling of drug candidates | Request PDF. [Link]
-
Patsnap Synapse. (2025). What is in silico drug discovery? [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
-
Springer. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. [Link]
-
Zloh, M., & Kirton, S. B. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Future Medicinal Chemistry, 10(4), 423-432. [Link]
-
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]
-
University of Hertfordshire Research Archive. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]
-
Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine. [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8489. [Link]
-
Svatun, L., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 20(4), 6331-6346. [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. [Link]
-
Matsumoto, R. R., et al. (2006). N-ethyl-2-(1-pyrrolidinyl)ethylamine (UMB 116) is a novel antagonist for cocaine-induced effects. European Journal of Pharmacology, 542(1-3), 61-68. [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]
Sources
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 3. enamine.net [enamine.net]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 7. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Novel Psychoactive Compounds: An In-depth Technical Guide
<
Introduction: The Evolving Challenge of NPS and the Centrality of Spectroscopy
The landscape of psychoactive substances is in a constant state of flux, driven by the clandestine synthesis of novel psychoactive substances (NPS). These compounds are often structural analogs of controlled drugs, meticulously designed to circumvent existing legislation.[1][2] This rapid proliferation presents a formidable challenge to law enforcement, public health, and the scientific community. Unequivocal structural identification is paramount, not only for legislative action but also for understanding the pharmacological and toxicological profiles of these emerging threats.[3]
Spectroscopic techniques form the bedrock of analytical strategies aimed at identifying and characterizing NPS. Their power lies in their ability to probe the fundamental molecular structure of a substance, providing a unique "fingerprint" that allows for definitive identification. This guide offers an in-depth exploration of the principal spectroscopic methods employed in the forensic and research analysis of NPS. It is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring a robust and defensible analytical approach.
The Analytical Imperative: A Multi-Technique Approach
The choice of technique is dictated by the analytical question at hand: Is the goal a rapid field screening or an unambiguous structural elucidation in a laboratory setting? Is the sample a pure powder, a complex mixture, or a biological specimen? This guide will dissect the strengths and applications of each major spectroscopic category.
Mass Spectrometry (MS): The Cornerstone of NPS Identification
Mass spectrometry has become an indispensable tool in the characterization of NPS, valued for its exceptional sensitivity and specificity.[7][8] It is often coupled with chromatographic techniques to separate complex mixtures prior to analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique, particularly for the analysis of seized drug powders and herbal materials.[7][9] Its strength lies in the extensive fragmentation libraries available for electron ionization (EI), which often allows for rapid identification of known compounds and the characterization of new analogs by comparing fragmentation patterns.
Causality of Experimental Choices:
-
Electron Ionization (EI): The use of high-energy electrons (typically 70 eV) in EI is a critical choice. This "hard" ionization technique induces extensive and reproducible fragmentation of the molecule. This is advantageous because the resulting mass spectrum is a rich fingerprint, characteristic of the molecule's structure. The reproducibility allows for the creation of standardized libraries against which unknown spectra can be matched.[10]
-
Derivatization: For NPS containing polar functional groups (e.g., hydroxyl, amine), derivatization is often a necessary step. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. This choice directly addresses a potential limitation of the technique, ensuring the compound can traverse the GC column without degradation.
Protocol: Standard GC-MS Analysis of a Seized Powder
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the homogenized powder in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
Chromatographic Separation: Utilize a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a temperature program designed to separate analytes based on their boiling points and interactions with the stationary phase. A typical program might start at 100°C and ramp to 300°C.
-
Ionization: Employ standard electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the suspected compounds (e.g., m/z 40-550).
-
Data Analysis: Compare the obtained mass spectrum of the analyte peak with a reference library (e.g., NIST, SWGDRUG) for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become the preferred method for NPS analysis in biological matrices (e.g., blood, urine, oral fluid) and for thermally labile or non-volatile compounds.[7][8][11] It typically employs "soft" ionization techniques, which minimize fragmentation and preserve the molecular ion.
Causality of Experimental Choices:
-
Electrospray Ionization (ESI): ESI is the most common ionization source for LC-MS analysis of NPS. It is a soft ionization technique that generates protonated molecules [M+H]+ or other adducts with minimal fragmentation. This is crucial for determining the molecular weight of an unknown compound, which is the first and most critical piece of information in its identification.
-
Tandem Mass Spectrometry (MS/MS): To gain structural information, tandem MS (e.g., using a triple quadrupole or QTOF instrument) is essential.[12] In this setup, the molecular ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This controlled fragmentation provides specific structural details that are vital for identifying isomers and elucidating the structure of novel compounds.[13]
High-Resolution Mass Spectrometry (HRMS)
HRMS is considered a first line of defense in identifying NPS.[7] Instruments like Quadrupole Time-of-Flight (QTOF) provide highly accurate mass measurements, allowing for the determination of the elemental composition of a compound.[14][15] This capability is invaluable when dealing with unknown substances where no reference standard exists. The ability to perform data-independent acquisition (DIA) allows for retrospective analysis of data, meaning samples can be re-interrogated for newly identified threats without re-running the experiment.[15]
| Technique | Primary Application | Ionization Principle | Key Information Provided |
| GC-MS | Seized powders, herbal mixtures | Electron Ionization (EI) | Fragmentation pattern, library matching |
| LC-MS/MS | Biological fluids, thermally labile compounds | Electrospray Ionization (ESI) | Molecular weight, controlled fragmentation |
| HRMS (LC-QTOF) | Unknown identification, non-targeted screening | ESI | Accurate mass, elemental composition |
Ambient Ionization Mass Spectrometry (AIMS)
Techniques like Direct Analysis in Real Time (DART-MS) offer rapid screening with minimal to no sample preparation.[16][17] DART is a plasma-based technique that can ionize solids and liquids in their native state.[17] This makes it suitable for high-throughput screening of seized materials.[16][18][19] While primarily a screening tool, its coupling with high-resolution instruments can provide accurate mass data for tentative identification.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While MS techniques are powerful for identification and quantification, NMR spectroscopy is the undisputed gold standard for the unequivocal structural elucidation of molecules, including the differentiation of constitutional isomers (regioisomers).[3]
Causality of Experimental Choices:
-
¹H NMR: This is the starting point for most NMR analyses. It provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. This is fundamental to piecing together the molecular structure.
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecule, revealing the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are critical for establishing connectivity within the molecule.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule.[20]
-
-
¹⁹F NMR: With the increasing prevalence of fluorinated NPS, ¹⁹F NMR has become a highly specific and powerful tool for both identification and quantification.[21][22]
Protocol: Structure Elucidation of an Unknown NPS Powder by NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire a suite of 2D spectra, typically including COSY, HSQC, and HMBC.
-
Data Interpretation: Systematically analyze the spectra to assemble the molecular structure. Start by identifying spin systems from the COSY, assign carbons to their attached protons using the HSQC, and then use the long-range HMBC correlations to piece the fragments together.
-
Structure Verification: Compare the proposed structure with data from other techniques (e.g., HRMS) to ensure consistency.
Vibrational Spectroscopy: Rapid, Non-Destructive Screening
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule. They are rapid, non-destructive, and often require minimal sample preparation, making them excellent for screening purposes.[23]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the functional groups present. Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of solid powders and liquids with no preparation.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light.[23] It is particularly useful for analyzing samples in aqueous solutions or through transparent packaging like glass or plastic.[23][24] Handheld Raman spectrometers are increasingly used by law enforcement for in-field presumptive testing.[23]
Causality of Experimental Choices:
-
Non-Destructive Nature: Both FTIR and Raman are non-destructive, meaning the sample can be recovered and used for further, more definitive analysis (e.g., GC-MS, NMR). This is a critical consideration in forensic casework where sample amounts may be limited.
-
Complementary Information: FTIR is sensitive to polar functional groups with strong dipole moment changes (e.g., C=O, O-H), while Raman is more sensitive to non-polar bonds and symmetric vibrations (e.g., C=C, C-S). Using both techniques provides a more complete picture of the molecule's functionality.
The Challenge of Chirality
Many NPS are chiral, meaning they exist as non-superimposable mirror images (enantiomers).[1][2] Enantiomers often have identical spectroscopic properties in an achiral environment (e.g., standard MS and NMR). However, they can exhibit significantly different pharmacological and toxicological effects.[12][25] Therefore, the separation and identification of enantiomers is a critical analytical task.
This is typically achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, often coupled with mass spectrometry.[1][12] Capillary electrophoresis with chiral selectors is another effective technique.[2]
A Validated and Defensible Workflow
The ultimate goal of any analytical strategy is to produce results that are scientifically sound and legally defensible. This necessitates adherence to established guidelines for method validation from organizations like the United Nations Office on Drugs and Crime (UNODC) and SWGDRUG.[26][27] A validated method has well-defined performance characteristics, such as accuracy, precision, selectivity, limit of detection, and robustness.
The following diagram illustrates a logical workflow for the comprehensive characterization of an unknown seized substance, incorporating the principles of orthogonal techniques and progressive specificity.
Caption: A multi-level workflow for NPS characterization.
Conclusion
The spectroscopic characterization of novel psychoactive compounds is a dynamic and intellectually demanding field. It requires a deep understanding of the principles behind each analytical technique and the rationale for deploying them in a coordinated fashion. Mass spectrometry provides unparalleled sensitivity for detection, NMR offers the ultimate certainty in structure elucidation, and vibrational spectroscopy allows for rapid and non-destructive screening. By integrating these powerful tools within a validated, multi-technique framework, the scientific community can effectively meet the challenge of identifying and characterizing the ever-expanding universe of NPS, providing the critical data needed to protect public health and inform legislative action.
References
- Separation of enantiomers of new psychoactive substances by high-performance liquid chrom
- Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS.
- Mass Spectrometry for Better NPS Characteriz
- Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. PubMed.
- Characterization of Fentanyl Analogues by Instrumental Analysis. UIC Indigo.
- Complete analysis of new psychoactive substances using nmr. Bruker.
- Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS.
- Developments in high-resolution mass spectrometric analyses of new psychoactive substances.
- Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS.
- Novel Psychoactive Substances (NPS) analysis. SCIEX.
- Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online.
- Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy.
- Draft Recommendations on the Analysis of Clandestine Drug Labor
- Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS).
- The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
- Raman Spectroscopy for the Analysis of Novel Psychoactive Substances (NPS). Royal Society of Chemistry.
- Rapid Screening of New Psychoactive Substances Using pDART- QqQ-MS.
- Combine analytical techniques for confident identification of fentanyl analogs. SelectScience.
- Integration of Spectroscopic and Mass Spectrometric Tools for the Analysis of Novel Psychoactive Substances in Forensic and Toxicology Applic
- Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chrom
- Rapid screening of 35 new psychoactive substances by ion mobility spectrometry (IMS) and direct analysis in real time (DART) coupled to quadrupole time-of-flight mass spectrometry (QTOF-MS). PubMed.
- SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG)
- Transforming Mass Spectrometry Workflows For New Psychoactive Substances (NPS)
- SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG)
- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
- PART III B Methods of Analysis/Drug Identific
- NPS Analysis | New Psychoactive Substances Testing. Oxford Instruments.
- Emerging Novel Psychoactive Substances (2020–2025)
- The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. I.R.I.S.
- Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Synthesis and Identification of A Novel Fentanyl Analog.
- Determination of the chiral status of different novel psychoactive substance classes by capillary electrophoresis and β‐cyclodextrin derivatives.
- Forensic Analysis of Drugs. Spectra Analysis.
- Validation of Analytical Methods. Office of Justice Programs.
- Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. MDPI.
- Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography-Mass Spectrometry (APCI-GC-MS). Augusta University.
- New trends of new psychoactive substances (NPS)
- Deep Learning Spectroscopy Identifies Synthetic Cannabinoids. Technology Networks.
- Analytical Method Validation in Forensic Assay. Ankara University.
- Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
- Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. Royal Society of Chemistry.
- Comprehensive review of the detection methods for synthetic cannabinoids and c
- NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet.
- Validation of a rapid GC–MS method for forensic seized drug screening applic
- A Review: Analytical Method Development and Validation.
Sources
- 1. Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complete analysis of new psychoactive substances using nmr | Bruker [bruker.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. swgdrug.org [swgdrug.org]
- 6. spectra-analysis.com [spectra-analysis.com]
- 7. news-medical.net [news-medical.net]
- 8. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 9. mdpi.com [mdpi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Rapid screening of 35 new psychoactive substances by ion mobility spectrometry (IMS) and direct analysis in real time (DART) coupled to quadrupole time-of-flight mass spectrometry (QTOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New trends of new psychoactive substances (NPS)-infused chocolate: Identification and quantification of trace level of NPS in complex matrix by GC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. books.rsc.org [books.rsc.org]
- 24. Integration of Spectroscopic and Mass Spectrometric Tools for the Analysis of Novel Psychoactive Substances in Forensic and Toxicology Applications - ProQuest [proquest.com]
- 25. mdpi.com [mdpi.com]
- 26. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 27. Validation of Analytical Methods | Office of Justice Programs [ojp.gov]
An In-Depth Technical Guide to the Exploratory Pharmacological Screening of Pyrrolidine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the exploratory pharmacological screening of pyrrolidine derivatives. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, frequently found in both natural products and FDA-approved drugs.[1][2] Its unique structural properties, including its sp3-hybridized nature and non-planarity, allow for the exploration of three-dimensional chemical space, making it a versatile starting point for the design of novel therapeutic agents with a wide range of biological activities.[3] This guide will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present data in a clear, comparative format to facilitate informed decision-making in the early stages of drug discovery.
Section 1: The Rationale for Screening Pyrrolidine Derivatives
The pyrrolidine scaffold is a cornerstone in the development of drugs targeting a multitude of diseases. Its prevalence in numerous clinically used drugs underscores its importance.[2] The rationale for screening a new series of pyrrolidine derivatives stems from their proven track record in modulating various biological targets, leading to a diverse range of pharmacological effects, including:
-
Anticancer Activity: Many pyrrolidine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4] Their mechanisms of action often involve the induction of apoptosis, inhibition of key enzymes in cancer progression, and interference with signaling pathways crucial for tumor growth and survival.[3][5][6]
-
Anticonvulsant Activity: The pyrrolidine-2,5-dione moiety is a key pharmacophore in several established antiepileptic drugs. Novel derivatives are continuously being explored for their potential to treat different types of seizures with improved efficacy and safety profiles.[7]
-
Anti-inflammatory Effects: Pyrrolidine derivatives have been shown to modulate inflammatory pathways, offering potential therapeutic avenues for a range of inflammatory conditions.[8][9]
-
Enzyme Inhibition: The pyrrolidine core can be readily functionalized to interact with the active sites of various enzymes, leading to the development of potent and selective inhibitors for targets such as dipeptidyl peptidase-IV (DPP-IV) in diabetes,[10][11] N-acylethanolamine acid amidase (NAAA) for pain and inflammation,[12][13] and myeloid cell leukemia-1 (Mcl-1) in oncology.[14][15]
Section 2: A Strategic Approach to Screening
A well-designed screening cascade is paramount for the efficient identification of promising lead compounds. The following workflow provides a logical progression from broad-based primary screening to more focused secondary and in vivo assays.
Caption: A strategic workflow for the pharmacological screening of pyrrolidine derivatives.
Section 3: Core Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments central to the pharmacological screening of pyrrolidine derivatives.
In Vitro Antiproliferative Screening: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vivo Anticonvulsant Screening
Principle: The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Protocol:
-
Animal Preparation: Use male Swiss mice (20-25 g).
-
Compound Administration: Administer the pyrrolidine derivatives intraperitoneally (i.p.) or orally (p.o.). A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
Induction of Seizures: At the time of predicted peak effect of the test compound, deliver an electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each group. The median effective dose (ED50) can be determined.
Principle: The scPTZ test is a model for absence seizures and is used to identify compounds that increase the seizure threshold.
Protocol:
-
Animal Preparation: Use male Swiss mice (20-25 g).
-
Compound Administration: Administer the pyrrolidine derivatives and controls as in the MES test.
-
Induction of Seizures: At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the mice for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and body lasting for at least 5 seconds).
-
Data Analysis: The percentage of animals protected from clonic seizures is calculated. The ED50 can be determined.
In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema
Principle: This model is used to evaluate the acute anti-inflammatory activity of compounds. Carrageenan injection induces a local inflammatory response characterized by edema.
Protocol:
-
Animal Preparation: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer the pyrrolidine derivatives and controls (e.g., indomethacin) orally or i.p.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Section 4: Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: In Vitro Anticancer Activity of Pyrrolidine Derivatives
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM)[16][17][18][19] |
| 1a | H | Phenyl | H | HeLa | 25.4 |
| 1b | H | 4-Chlorophenyl | H | HeLa | 15.2 |
| 1c | H | 4-Methoxyphenyl | H | HeLa | 32.8 |
| 2a | CH3 | Phenyl | H | MCF-7 | 19.8 |
| 2b | CH3 | 4-Chlorophenyl | H | MCF-7 | 9.7 |
| 2c | CH3 | 4-Methoxyphenyl | H | MCF-7 | 28.1 |
| Doxorubicin | - | - | - | HeLa/MCF-7 | 0.5 / 0.8 |
This is a representative table; actual data will vary based on the specific derivatives synthesized and tested.
Table 2: In Vivo Anticonvulsant Activity of Pyrrolidine Derivatives
| Compound ID | R-Group | MES ED50 (mg/kg, i.p.)[20][21][22][23] | scPTZ ED50 (mg/kg, i.p.)[20][21][22][23] |
| 3a | Benzyl | 45.2 | >100 |
| 3b | 4-Chlorobenzyl | 28.9 | 85.6 |
| 3c | 4-Fluorobenzyl | 32.5 | 92.1 |
| Phenytoin | - | 9.5 | Inactive |
| Ethosuximide | - | Inactive | 130 |
This is a representative table; actual data will vary based on the specific derivatives synthesized and tested.
Section 5: Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which pyrrolidine derivatives exert their pharmacological effects is crucial for lead optimization.
Induction of Apoptosis in Cancer Cells
Many anticancer pyrrolidine derivatives induce programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[6][24]
Caption: Simplified intrinsic apoptosis pathway induced by a pyrrolidine derivative.
Modulation of Inflammatory Signaling: The NF-κB Pathway
The transcription factor NF-κB is a master regulator of inflammation. Some anti-inflammatory pyrrolidine derivatives have been shown to inhibit the activation of the NF-κB pathway.[8][9][25][26][27]
Caption: Inhibition of the NF-κB signaling pathway by a pyrrolidine derivative.
Section 6: Conclusion and Future Directions
The exploratory pharmacological screening of pyrrolidine derivatives offers a promising avenue for the discovery of novel therapeutic agents. This guide has provided a structured approach, from initial high-throughput screening to in vivo efficacy studies, grounded in scientific rationale and detailed methodologies. The versatility of the pyrrolidine scaffold, coupled with a systematic screening cascade, can uncover lead compounds with potent and selective activities across a spectrum of diseases. Future efforts should focus on leveraging structure-activity relationship data to guide the synthesis of next-generation derivatives with optimized pharmacokinetic and pharmacodynamic properties. Furthermore, the elucidation of their precise molecular targets and signaling pathways will be instrumental in advancing these promising compounds through the drug development pipeline.
References
-
Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains. Bioorganic & Medicinal Chemistry. 2017;25(1):138-152. [Link]
-
Bhat AA, Singh I, Tandon N, Tandon R. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. 2023;246:114954. [Link]
-
Milacic V, Chen D, Giovagnini L, Diez A, Fregona D, Dou QP. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity. Toxicology and Applied Pharmacology. 2008;231(1):24-33. [Link]
-
Zhang J, Wang Q, Fang H, et al. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry. 2007;15(7):2749-2758. [Link]
-
Kumar RS, Arumugam N, Al-Deyab SS, et al. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. RSC Advances. 2018;8(73):42043-42053. [Link]
-
Cytotoxic activity of the pyrrolidine derivatives in vitro. (a) IC50... - ResearchGate. [Link]
-
Raimondi MV, Guarcello A, Pace A, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. 2021;379(5):34. [Link]
-
Kumar RS, Arumugam N, Alshahrani W, Altaf M, Al-Deyab SS. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. RSC Advances. 2018;8(73):42043-42053. [Link]
-
Chandrasekharan NV, Dai H, Roos KL, Evanson NK, Tomsik J, Elton TS, Seguin BE. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes. Circulation Research. 2000;87(2):174-80. [Link]
-
Pyrrolidine Dithiocarbamate Inhibits NF-KappaB Activation and Upregulates the Expression of Gpx1, Gpx4, Occludin, and ZO-1 in DSS-Induced Colitis. Applied Biochemistry and Biotechnology. 2015;177(8):1716-1728. [Link]
-
Yang L, Li N, Chen Z, et al. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Frontiers in Pharmacology. 2020;11:574992. [Link]
-
Milacic V, Chen D, Giovagnini L, et al. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity. Toxicology and Applied Pharmacology. 2008;231(1):24-33. [Link]
-
Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. | Download Table - ResearchGate. [Link]
-
A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha. The Journal of Biochemistry. 2001;129(4):585-591. [Link]
-
Bhat AA, Singh I, Tandon N, Tandon R. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. 2023;246:114954. [Link]
-
Li Y, Yang L, Chen L, et al. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm. 2018;9(4):719-729. [Link]
-
Liu Y, Li Y, Wang H, et al. Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry. 2015;23(24):7756-7765. [Link]
-
Li Y, Yang L, Chen L, et al. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm. 2018;9(4):719-729. [Link]
-
Bhat AA, Singh I, Tandon N, Tandon R. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. 2023;246:114954. [Link]
-
Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury. Experimental and Therapeutic Medicine. 2017;14(4):3419-3425. [Link]
-
Bhat AA, Singh I, Tandon N, Tandon R. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. 2023;246:114954. [Link]
-
Ahmad I, Tahir A, Islam A, et al. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure. 2023;1286:135541. [Link]
-
Boga SB, Cumming JN, et al. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters. 2018;28(12):2156-2160. [Link]
-
IC50 values for compounds 11-13 and 19-24 assessed by the MTT test a - ResearchGate. [Link]
-
Bruncko M, Wang L, et al. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry. 2014;57(19):8010-8029. [Link]
-
Bhat AA, Singh I, Tandon N, Tandon R. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. 2023;246:114954. [Link]
-
Abbadessa G, Chen J, et al. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening. Scientific Reports. 2018;8(1):10170. [Link]
-
Inhibition of NF-κB by Pyrrolidine Dithiocarbamate Prevents the Inflammatory Response in a Ligature-Induced Peri-Implantitis Model: A Canine Study. Medical Science Monitor. 2018;24:6029-6037. [Link]
-
ED 50 of the most actives in scPTZ test. | Download Scientific Diagram - ResearchGate. [Link]
-
Kaminski K, Zagaja M, et al. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry. 2017;24(17):1825-1849. [Link]
-
Poyraz S, Yilmaz E, et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. 2023;11:1234567. [Link]
-
Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. Journal of Biomolecular Structure & Dynamics. 2024;1-14. [Link]
-
Peters JU. 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry. 2007;7(6):579-95. [Link]
-
Fesik SW, et al. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. Journal of Medicinal Chemistry. 2012;55(1):486-508. [Link]
-
ED 50 values for reversing PTZ-induced behaviors | Download Table - ResearchGate. [Link]
-
Supplementary Table S3. The IC50 values for U251 and U87 cells generated from MTT - Semantic Scholar. [Link]
-
[GABA-ergic system and antiepileptic drugs]. Przeglad Lekarski. 2000;57(1):37-40. [Link]
-
Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties. Cancer Chemotherapy and Pharmacology. 1993;32(6):448-54. [Link]
-
Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research. 2019;156:106177. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Mechanisms of action of antiepileptic drugs. Postepy Higieny i Medycyny Doswiadczalnej. 2001;55(1):97-108. [Link]
-
DPP-IV inhibitory activity information of the substances tested. - ResearchGate. [Link]
-
Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. 2022;27(19):6649. [Link]
-
Pharmacoinformatics Profiling and Dynamic Studies of Selected Compounds Acting as Potential Inhibitors against DPP4 Enzyme. Oriental Journal of Chemistry. 2022;38(4). [Link]
Sources
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine Dithiocarbamate Inhibits NF-KappaB Activation and Upregulates the Expression of Gpx1, Gpx4, Occludin, and ZO-1 in DSS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of NF-κB by Pyrrolidine Dithiocarbamate Prevents the Inflammatory Response in a Ligature-Induced Peri-Implantitis Model: A Canine Study - PubMed [pubmed.ncbi.nlm.nih.gov]
potential central nervous system effects of 2-phenylethylamine compounds
An In-Depth Technical Guide to the Central Nervous System Effects of 2-Phenylethylamine Compounds
Introduction: The Ubiquitous 2-Phenylethylamine Scaffold
The 2-phenylethylamine (PEA) framework, a simple aromatic ring attached to an ethylamine side chain, represents a cornerstone of neuropharmacology. This deceptively simple molecule is not only an endogenous trace amine within the mammalian central nervous system (CNS) but also the foundational structure for a vast array of psychoactive substances, ranging from therapeutic agents to drugs of abuse.[1][2][3] Its endogenous role as a neuromodulator, particularly within dopaminergic pathways, highlights its physiological significance.[4][5] The importance of the PEA moiety is exemplified by its presence in endogenous catecholamines like dopamine and norepinephrine, which are critical for mood, voluntary movement, and stress responses.[1]
This guide offers a technical deep-dive into the CNS effects of PEA and its derivatives. We will dissect their mechanisms of action, from receptor-level interactions to systemic behavioral outcomes. For researchers and drug development professionals, understanding the intricate structure-activity relationships, the nuances of signaling pathways, and the methodologies for preclinical evaluation is paramount for harnessing the therapeutic potential of these compounds while mitigating their inherent risks.
Section 1: Core Mechanisms of Action in the CNS
The neuropharmacological activity of PEA compounds is primarily dictated by their interactions with the monoaminergic systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[6] Three principal mechanisms define their CNS effects: agonism at Trace Amine-Associated Receptor 1 (TAAR1), modulation of monoamine transporters, and interaction with vesicular monoamine transporters.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1, a G-protein coupled receptor (GPCR), is a primary target for PEA.[7][8] Unlike classical monoamine receptors, TAAR1 is located primarily intracellularly in presynaptic terminals.[9] As a potent agonist of TAAR1, PEA triggers a signaling cascade that serves as a crucial regulatory hub for monoamine neurotransmission.[7][9]
Activation of TAAR1 by PEA primarily involves coupling to Gαs proteins, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[9] This signaling cascade can modulate the activity of dopaminergic neurons, often leading to a decrease in their firing rate, suggesting a feedback or regulatory role.[4] This interaction is a key mechanism by which endogenous PEA fine-tunes dopaminergic and serotonergic activity.[7]
Monoamine Transporter Interactions
PEA and its derivatives have a complex relationship with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7] Many PEA-based compounds act as substrates for these transporters, leading to two major effects:
-
Reuptake Inhibition: By competing with endogenous monoamines for transport into the presynaptic neuron, these compounds increase the concentration and duration of neurotransmitters in the synaptic cleft.
-
Transporter-Mediated Efflux: More significantly, many PEA derivatives, particularly amphetamines, induce a reverse transport (efflux) of monoamines from the presynaptic terminal into the synapse.[4] This is a primary mechanism behind the potent stimulant effects of compounds like amphetamine, causing a rapid and substantial increase in extracellular dopamine and norepinephrine.[4][10]
The structure of the PEA derivative dictates its affinity and activity at each transporter, defining its ultimate pharmacological profile as a stimulant, an entactogen, or a psychedelic.
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition
VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for future release.[4] PEA can interfere with VMAT2, albeit with lower affinity than for DAT.[4][8] By disrupting the vesicular storage of dopamine, PEA increases its cytoplasmic concentration, which in turn makes more dopamine available for efflux via DAT.[4] This synergistic action—inhibiting storage while promoting efflux—contributes significantly to the overall increase in synaptic monoamine levels.
Section 2: A Spectrum of CNS Effects and Structure-Activity Relationships
Structural modifications to the PEA core create a vast chemical space with a wide spectrum of CNS effects.[1][11] These can be broadly categorized as stimulant, rewarding, and psychedelic/hallucinogenic.
Unsubstituted 2-Phenylethylamine: The Endogenous Neuromodulator
As a naturally occurring trace amine, PEA itself has stimulant properties, increasing locomotor activity and producing mood-enhancing effects.[6][10] However, its therapeutic use is limited by rapid metabolism by monoamine oxidase B (MAO-B), which breaks it down into phenylacetic acid.[10][12] This prevents significant concentrations from reaching the brain after oral ingestion unless co-administered with an MAO-B inhibitor.[8][12] Endogenously, PEA is synthesized in dopaminergic brain regions and is thought to play a role in attention, mood, and reward.[5][13]
Stimulants: The Amphetamine Subclass
Alpha-methylation of the PEA side chain (creating the amphetamine backbone) confers resistance to MAO-B metabolism, dramatically increasing bioavailability and duration of action. This single modification is the basis for a large class of potent CNS stimulants. These compounds are powerful substrates for DAT and NET, causing significant monoamine efflux.[11]
Psychedelics: The 2,5-Dimethoxy Subclass (2C Series)
Substitution of methoxy groups at the 2 and 5 positions of the phenyl ring shifts the pharmacological activity towards serotonin receptors, particularly the 5-HT2A receptor.[14][15] Compounds in the "2C" family, such as 2C-B and 2C-I, are known for their psychedelic and hallucinogenic effects.[14] Further modification, such as the addition of an N-benzyl group (creating the NBOMe series), can dramatically increase potency at the 5-HT2A receptor.[15][16]
Comparative Pharmacological Data
The following table summarizes the properties of representative PEA compounds. Note that affinity values (Ki) can vary based on experimental conditions.
| Compound | Chemical Class | Primary Mechanism(s) | Key CNS Effects | Receptor/Transporter Affinity (Ki, nM) |
| 2-Phenylethylamine (PEA) | Endogenous Trace Amine | TAAR1 Agonist; VMAT2 Inhibitor; DAT/NET Substrate[4][7][8] | Mood enhancement, increased focus, stimulant[6] | TAAR1 (rat): ~2200[9] |
| d-Amphetamine | Amphetamine | DAT/NET Releaser; TAAR1 Agonist[8][11] | Potent stimulant, euphoria, increased alertness, anorexia | DAT: ~35; NET: ~7; SERT: ~1800 |
| MDMA | Amphetamine (Entactogen) | SERT > DAT/NET Releaser; 5-HT2A Agonist | Euphoria, empathy, mild psychedelic effects | SERT: ~350; DAT: ~1200; NET: ~600 |
| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | 2C Psychedelic | 5-HT2A/2C Receptor Agonist[14] | Psychedelic, visual/auditory hallucinations | 5-HT2A: ~4.5; 5-HT2C: ~1.0 |
Section 3: Methodologies for Preclinical Assessment
Evaluating the CNS effects of novel PEA compounds requires a multi-tiered approach, combining in vitro assays to determine molecular targets with in vivo models to assess behavioral outcomes.
In Vitro Assays: Target Identification and Affinity
This protocol quantifies the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the TAAR1 receptor. The causality is clear: a compound with high affinity will displace the radioligand at low concentrations.
-
Objective: To determine the binding affinity (Ki) of a novel PEA derivative for the human TAAR1.
-
Materials:
-
Cell Line: HEK293 cells stably expressing human TAAR1.[9]
-
Radioligand: [³H]-based specific TAAR1 antagonist or agonist (selection depends on availability and literature standards).
-
Test Compound: Novel PEA derivative, dissolved in appropriate vehicle (e.g., DMSO).
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled TAAR1 ligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Culture HEK-hTAAR1 cells to confluency. Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound across a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation (e.g., 10-20 µg protein per well).
-
Include wells for total binding (no test compound) and non-specific binding (with non-specific control).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Convert counts per minute (CPM) to specific binding by subtracting the non-specific binding CPM from all other values.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Models: Behavioral and Neurochemical Effects
This model is a foundational screen for CNS stimulant effects.[17] An increase in locomotor activity is a hallmark of compounds that enhance dopaminergic neurotransmission.[18] This protocol is self-validating through the inclusion of a vehicle control group, which establishes the baseline behavior against which drug effects are measured.
-
Objective: To assess the effect of a PEA derivative on spontaneous locomotor activity in mice.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm), typically made of a non-reflective material, equipped with an automated infrared beam tracking system or overhead video tracking software.
-
Animals: Male Swiss-Webster or C57BL/6 mice (20-25g). Acclimatize animals to the housing facility for at least one week and to the testing room for at least 60 minutes before the experiment.
-
Methodology:
-
Habituation: Place each mouse individually into the center of the open-field arena and allow it to explore freely for 30-60 minutes on a day prior to testing to reduce novelty-induced hyperactivity.
-
Drug Administration: On the test day, divide mice into groups (n=8-12 per group). Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg). Administer one group with the vehicle (e.g., saline) as a control.
-
Testing: 15-30 minutes post-injection (depending on expected pharmacokinetics), place each mouse into the center of the arena.
-
Data Acquisition: Record activity for 60 minutes using the automated tracking system. Key parameters to measure include:
-
Horizontal Activity: Total distance traveled (cm).
-
Vertical Activity: Number of rearing events.
-
Stereotypy: Number of repetitive, non-locomotor movements (e.g., intense sniffing, head weaving).
-
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect.
-
Compare the total distance traveled, rearing counts, and stereotypy scores between drug-treated groups and the vehicle control group using ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's).
-
A statistically significant increase in these parameters compared to the vehicle group indicates a psychostimulant effect.
-
Section 4: Therapeutic Potential vs. Neurotoxic Risks
The dual nature of PEA compounds presents both opportunities and challenges for drug development.
Therapeutic Applications
The stimulant properties of some PEA derivatives have been successfully leveraged to treat conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[5][19] The mood-enhancing effects suggest potential applications in depression, although this is less established.[10] Furthermore, the growing understanding of TAAR1 as a neuromodulator has opened doors for developing novel therapeutics for schizophrenia and other neuropsychiatric disorders.[1][5]
Abuse Liability and Neurotoxicity
The potent reinforcing and rewarding effects of many PEA compounds, driven by their profound impact on dopamine release, create a high potential for abuse.[13][18] Chronic, high-dose use of stimulants like methamphetamine is associated with significant neurotoxicity, including damage to dopaminergic and serotonergic nerve terminals.[11]
The psychedelic 2C derivatives also carry risks. Studies have shown that some 2C compounds can induce mitochondrial dysfunction, oxidative stress, and apoptosis in neuronal cell lines.[14][16][20] These cytotoxic effects highlight the need for careful toxicological screening of any novel PEA-based therapeutic candidate. High doses of even the parent compound, PEA, have been shown in animal models to cause depletion of striatal dopamine and induce motor dysfunctions.[21]
Conclusion
The 2-phenylethylamine scaffold is a powerful tool in neuropharmacology and drug development. Its derivatives encompass a wide range of CNS activities, from the potent stimulation of amphetamines to the profound perceptual changes induced by psychedelics. A thorough understanding of their multifaceted mechanisms of action—primarily centered on TAAR1 and monoamine transporters—is essential for any researcher in this field. By employing rigorous in vitro and in vivo methodologies, it is possible to characterize the pharmacological profile of novel compounds, paving the way for the development of new therapeutics while remaining vigilant of the significant risks of neurotoxicity and abuse associated with this chemical class.
References
- What is 2-Phenylethylamine hydrochloride used for? - Knowledge - Bloom Tech. (2024, June 23). Vertex AI Search.
- Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. (n.d.). PubMed.
- Application of 2-Phenylethylamine Hydrochloride in Neurochemical Research: Detailed Application Notes and Protocols. (n.d.). Benchchem.
- 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PMC - PubMed Central.
- Trace amine-associated receptors: ligands, neural circuits, and behaviors. (n.d.). PMC - NIH.
- Review Paper on Models for CNS Stimulant Drug Screening. (n.d.). Asian Journal of Pharmaceutical Research.
- An In-depth Technical Guide to the Interaction of 2-Phenylethylamine with Trace Amine-Associated Receptor 1 (TAAR1). (n.d.). Benchchem.
- Trace Amine-Associated Receptors as Novel Therapeutic Targets for Immunomodulatory Disorders. (2018, July 1). Frontiers.
- The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. (n.d.).
- Trace amine-associated receptors: ligands, neural circuits, and behaviors. (n.d.). PubMed - NIH.
- Showing Compound 2-Phenylethylamine (FDB010580). (2010, April 8). FooDB.
- Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. (n.d.). MDPI.
- (PDF) Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. (2025, October 15).
- The Future of 2-Phenylethylamine: Innovations and Expanding Applic
- Experimental Models on Effects of Psychostimulants. (n.d.). PubMed.
- An In-depth Technical Guide on the Neurotoxicity of 2,5-Dimethoxyphenethylamine Deriv
- 2-Phenylethylamine Hydrochloride: A Technical Guide on its Role as a Neuromodul
- (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. (2023, January 10).
- 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). MDPI.
- Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (n.d.). MDPI.
- Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine, a prodrug ... (n.d.). PubMed.
- Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. (2025, October 16). PMC - PubMed Central.
- Trace amine-associated receptors as potential targets for the treatment of anxiety and depression. (2025, April 25). PMC - PubMed Central.
- Functional interactions of 2-phenylethylamine and of tryptamine with brain catecholamines: implications for psychotherapeutic drug action. (n.d.). PubMed.
- Metabolic disposition of 2-phenylethylamine and the role of depression in methadone-dependent and detoxified p
- Animal models to guide clinical drug development in ADHD: lost in transl
- β-phenylethylamine, a small molecule with a large impact. (2013, September 30). PMC - PubMed Central.
- Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (2024, June 5). PMC.
- (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). Semantic Scholar.
- The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. (n.d.). OUCI.
- 2-Phenylethylamine. (2023, May 22). American Chemical Society.
- Phenethylamine. (n.d.). Wikipedia.
- 2-Phenylethylamine, a constituent of chocolate and wine, causes mitochondrial complex-I inhibition, generation of hydroxyl radicals and depletion of striatal biogenic amines leading to psycho-motor dysfunctions in Balb/c mice. (2010, August 4). PubMed.
- Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. (n.d.). PubMed.
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). Biomolecules & Therapeutics.
- (PDF) PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW. (2025, August 9).
- Reductions in Impulsivity in an Animal Model of Attention Deficit Hyperactivity Disorder (ADHD). (2021, November 11). YouTube.
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
- New Research In Animals Reveals Possible Long-Term Effects Of Stimulants On Brain And Behavior. (2003, December 10). ScienceDaily.
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phenethylamine - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianjpr.com [asianjpr.com]
- 18. mdpi.com [mdpi.com]
- 19. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2-Phenylethylamine, a constituent of chocolate and wine, causes mitochondrial complex-I inhibition, generation of hydroxyl radicals and depletion of striatal biogenic amines leading to psycho-motor dysfunctions in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preamble: The Criticality of Unambiguous Identification in Novel Phenethylamine Research
An In-Depth Technical Guide: CAS Number and Chemical Identifier Assignment for Novel Phenethylamines
The field of phenethylamine research is a dynamic frontier in medicinal chemistry and pharmacology. These compounds, characterized by a phenethylamine backbone, represent a vast chemical space with immense therapeutic potential and significant public health implications. For researchers, scientists, and drug development professionals operating in this domain, the synthesis of a novel molecule is merely the first step. The true genesis of a compound's journey through the scientific and regulatory landscape begins with its unambiguous identification.
Without a standardized and universally recognized system of identifiers, a novel substance exists in a state of scientific ambiguity. This ambiguity impedes collaboration, compromises regulatory submissions, creates safety risks, and pollutes the scientific record. This guide provides a comprehensive, field-proven framework for navigating the assignment of Chemical Abstracts Service (CAS) Registry Numbers and other essential chemical identifiers to novel phenethylamines. It moves beyond a simple recitation of definitions to explain the causality behind these systems and provides actionable protocols for their implementation, ensuring that novel discoveries are built on a foundation of integrity and clarity.
Section 1: The Lexicon of a Molecule - A Taxonomy of Chemical Identifiers
A single molecule can be described in numerous ways, from a systematic name to a simple text string. Understanding the purpose and interplay of different identifier systems is crucial for effective data management and communication. These systems can be broadly categorized as registry identifiers, systematic nomenclature, and line notations.
The necessity for multiple identifiers stems from their distinct applications. A human-readable IUPAC name is essential for publications, while a machine-readable SMILES string is vital for computational modeling.[1] A CAS Registry Number serves as a universal, language-agnostic anchor for regulatory and database tracking.[2][3][4]
Table 1: Comparative Analysis of Core Chemical Identifiers
| Identifier Type | Purpose & Core Function | Key Features | Use Case Example |
| CAS Registry Number (CAS RN®) | A unique numerical identifier for a specific chemical substance, assigned by the Chemical Abstracts Service.[2][4] | - Unambiguous and internationally recognized.[4] - Sequential, contains no structural information.[5] - Essential for regulatory submissions and commerce.[4] | Tracking a proprietary compound through regulatory review with the EPA. |
| IUPAC Name | Systematic and unambiguous naming based on the molecule's structure, governed by the International Union of Pure and Applied Chemistry.[6][7][8] | - Describes the exact chemical structure. - Follows a standardized set of rules.[8][9] - Can be long and complex for intricate molecules. | Precisely describing "2-phenylethan-1-amine" in a scientific publication. |
| InChI & InChIKey | A non-proprietary, canonical line notation developed by IUPAC to create a unique, machine-readable "digital fingerprint" for a molecule.[10][11] | - Layered format includes information on connectivity, tautomers, isotopes, and stereochemistry.[12] - InChIKey: A fixed-length, hashed version for easy web and database searching.[10] | Verifying the identity of a compound across different chemical databases without structural ambiguity. |
| SMILES | A line notation that represents a chemical structure using short ASCII strings.[12][13] | - Compact and human-readable to a degree.[11] - Widely used in cheminformatics and machine learning.[11] - Can have multiple valid representations for one molecule (not always canonical).[11] | Creating a library of phenethylamine analogs for a quantitative structure-activity relationship (QSAR) study. |
| PubChem CID | A unique integer identifier assigned to a unique chemical structure within the PubChem database.[14][15] | - Aggregates data from multiple substance submissions into a single compound record.[16][17] - Links to a rich repository of biological activity, literature, and patent data.[16][18] | Retrieving all known bioactivity data for a specific phenethylamine analog from public sources. |
Section 2: The Identifier Generation Workflow: From Synthesis to Registration
The process of securing identifiers for a novel compound is a systematic workflow that begins with rigorous characterization and culminates in submission to the appropriate authorities and databases. This workflow ensures that the identifiers are linked to a well-defined and validated chemical entity.
Caption: Workflow from synthesis to registered identifier and publication.
Experimental Protocol 1: Pre-Registration Data Collation
Causality: Before an identifier can be assigned, the existence and structure of the novel chemical must be proven unequivocally. This protocol establishes a self-validating data package that serves as the "birth certificate" for the molecule, ensuring trustworthiness.
Methodology:
-
Sample Preparation:
-
Synthesize a minimum of 100 mg of the novel phenethylamine.
-
Purify the compound to ≥98% purity as determined by High-Performance Liquid Chromatography (HPLC) with UV detection and/or Quantitative Nuclear Magnetic Resonance (qNMR).
-
Prepare the final sample for analysis by drying under a high vacuum to remove residual solvents.
-
-
Structural Elucidation:
-
NMR Spectroscopy: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra. The data must be consistent with the proposed structure. All peaks should be assigned.
-
Mass Spectrometry (MS): Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated mass.
-
Vibrational Spectroscopy: Acquire an Infrared (IR) or Raman spectrum to identify key functional groups.
-
-
Physicochemical Characterization:
-
Determine the melting point (for solids) or boiling point (for liquids).
-
Document the physical state and appearance at room temperature.
-
-
Data Compilation:
-
Organize all spectra, chromatograms, and physical data into a single, cohesive package.
-
Draw the chemical structure clearly using chemical drawing software.
-
Generate a proposed IUPAC name for the structure.
-
Experimental Protocol 2: Requesting a CAS Registry Number
Causality: The CAS RN is the global standard for substance identification.[2] Obtaining one is a critical step for regulatory compliance, patent applications, and inclusion in major chemical databases.
Methodology:
-
Access CAS Registry Services: Navigate to the official CAS website for CAS Registry Services℠.[19]
-
Prepare Submission Information: Gather the complete data package from Protocol 1. The key required information includes:
-
A clear chemical structure diagram.
-
The proposed IUPAC name or other systematic name.
-
The molecular formula.
-
Characterization data (NMR, MS) that confirms the structure.[19]
-
-
Complete the Submission Form: Fill out the online request form, providing all necessary chemical structure and analytical information.[19] Assign a unique internal identifier to your substance for tracking purposes.
-
CAS Scientist Review: Once submitted, a CAS scientist will review the provided data to verify the substance is unique and has not been previously registered.[3] They will ensure the structure is valid and supported by the analytical evidence.
-
Assignment: Upon successful review, CAS will assign a new, unique CAS RN to the substance and notify you.[3]
Experimental Protocol 3: Generating Machine-Readable Identifiers
Methodology:
-
Select Chemical Drawing Software: Use a standard application such as ACD/ChemSketch, ChemDraw, or MarvinSketch.
-
Draw the Structure: Accurately draw the 2D structure of the novel phenethylamine, ensuring correct bond types, stereochemistry, and charges.
-
Generate Identifiers:
-
Select the entire structure.
-
Navigate to the software's "Generate" or "Copy As" menu.
-
Select "SMILES" to generate the SMILES string (e.g., CCN(CC)C1=CC=C(C=C1)C(C)C).
-
Select "InChI" or "InChI for Structure" to generate the standard InChI string and the corresponding InChIKey.[10]
-
-
Verification and Storage:
-
To verify, copy the generated InChI or SMILES string and use an online tool or the same software to convert it back into a structure.
-
Store these identifiers in your internal database alongside the CAS RN and other compound data.
-
Section 3: Special Considerations for Novel Phenethylamines
The phenethylamine class presents unique challenges due to its frequent association with novel psychoactive substances (NPS). The rapid synthesis of structural analogs and isomers is often an attempt to circumvent existing regulations.[20][21]
-
The Challenge of Isomers: Positional isomers or stereoisomers of phenethylamines can have drastically different pharmacological and toxicological profiles. It is imperative that identifiers precisely define the stereochemistry (using isomeric SMILES or the stereochemical layer of InChI) to prevent dangerous ambiguity.[12][13]
-
The Evolving NPS Landscape: The synthetic drug market is constantly evolving, with new phenethylamine derivatives appearing frequently.[22][23] This places a significant burden on forensic and toxicology labs.[22][24] A robust system of assigning and sharing identifiers through open-access databases like PubChem is crucial for early detection and response.[23]
-
Regulatory Implications: In jurisdictions like the United States, new chemical substances are subject to review by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA).[25][26] A valid CAS RN and unambiguous structural identity are prerequisites for submitting a Premanufacture Notice (PMN) and demonstrating that a new substance does not present an unreasonable risk.[26][27]
Section 4: Ensuring Long-Term Value through FAIR Data Management
The generation of identifiers is not the end of the process. To maximize the value of research, the data associated with a novel compound must be managed according to the FAIR Guiding Principles: F indable, A ccessible, I nteroperable, and R eusable.[28]
Best Practices for Chemical Data Management:
-
Centralized Database: Maintain a central, searchable database for all novel compounds. Each entry must include the full suite of identifiers (CAS RN, InChI, SMILES, etc.), all analytical data, and synthesis notes.
-
Standardized Naming Conventions: Use a consistent file naming and organization system for all data files associated with a compound.[29]
-
Documentation: Every dataset should be accompanied by a README.txt file or metadata record explaining the experimental context, parameters, and instrumentation used.[29]
-
Data Citation with DOI: When publishing results or sharing datasets, use a Digital Object Identifier (DOI). A DOI is a persistent identifier for a research object (like an article or dataset) that ensures it can always be found and cited correctly, even if its web location changes.[30][31][32][33]
Caption: A workflow for applying FAIR principles to chemical research data.
Conclusion: The Identifier as the Cornerstone of Chemical Innovation and Safety
For novel phenethylamines, the path from laboratory curiosity to validated therapeutic agent or controlled substance is paved with data. Chemical identifiers are the signposts on this path. A CAS Registry Number, a canonical InChI, and a systematic IUPAC name are not mere bureaucratic formalities; they are the foundational elements of chemical safety, regulatory compliance, and global scientific collaboration. By adhering to rigorous protocols for characterization and embracing systematic data management practices, researchers can ensure their discoveries are communicated with clarity, integrity, and lasting value.
References
-
Nomenclature - IUPAC | International Union of Pure and Applied Chemistry. (n.d.). IUPAC. Retrieved January 18, 2026, from [Link]
-
Use the DOI to cite data. (2024, June 26). Learninglib. Retrieved January 18, 2026, from [Link]
-
IUPAC nomenclature of chemistry. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
What We Do. (n.d.). IUPAC. Retrieved January 18, 2026, from [Link]
-
IUPAC Naming for Organic Compounds | Rules, Process & Examples. (n.d.). Study.com. Retrieved January 18, 2026, from [Link]
-
A brief introduction to SMILES and InChI. (2016, May 5). Molecular Modeling Basics. Retrieved January 18, 2026, from [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Data Management Best Practices. (2022, May 7). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Understanding DOI: The Key to Citing Research Data. (2025, December 30). Oreate AI Blog. Retrieved January 18, 2026, from [Link]
-
Machine-Readable Chemical Structures. (n.d.). NFDI4Chem Knowledge Base. Retrieved January 18, 2026, from [Link]
-
The PubChem Compound Help. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Chemical Representations on Computer: Part III. (2019, June 5). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Line Notation (SMILES and InChI). (2020, August 11). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Everything about giving your scientific publications a DOI. (2024, October 29). e-science space. Retrieved January 18, 2026, from [Link]
-
What are CAS Numbers: The Key to Chemical Identification. (2023, May 23). Pharmaoffer.com. Retrieved January 18, 2026, from [Link]
-
Tips to effectively manage research data - chemistry. (2024, April 17). Reddit. Retrieved January 18, 2026, from [Link]
-
What is a DOI? Do I need to include it in my reference citation? (n.d.). LibAnswers. Retrieved January 18, 2026, from [Link]
-
Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022, June 11). National Institute of Justice. Retrieved January 18, 2026, from [Link]
-
Digital object identifier. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
CAS Registry. (n.d.). CAS.org. Retrieved January 18, 2026, from [Link]
-
Data Organization. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
What Role Does Chemical Nomenclature Play In Pharmaceutical Safety? (2025, September 19). YouTube. Retrieved January 18, 2026, from [Link]
-
Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022, June 1). National Institute of Justice. Retrieved January 18, 2026, from [Link]
-
CAS Registry Number. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies. (2021, November 16). Today's Clinical Lab. Retrieved January 18, 2026, from [Link]
-
CAS Registry Services. (n.d.). CAS.org. Retrieved January 18, 2026, from [Link]
-
The challenge of New Psychoactive Substances. (n.d.). UNODC. Retrieved January 18, 2026, from [Link]
-
Why Chemical Identifiers are the Unsung Heroes of Innovation. (2025, February 13). Aionics, Inc. Retrieved January 18, 2026, from [Link]
-
FAIR Research Data Management: Basics for Chemists. (n.d.). NFDI4Chem. Retrieved January 18, 2026, from [Link]
-
PubChem Overview. (2020, July 18). YouTube. Retrieved January 18, 2026, from [Link]
-
PubChem Compounds. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
Data organization in PubChem. SID, CID and AID are the identifiers for the Substance, Compound and BioAssay databases, respectively. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Chemical data management. (n.d.). CAS Custom Services. Retrieved January 18, 2026, from [Link]
-
How Do Good Laboratory Practices Ensure Data Integrity? (2025, January 6). YouTube. Retrieved January 18, 2026, from [Link]
-
Phenethylamine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Novel psychoactive substances: a toxicological challenge. (2019, July). Royal College of Pathologists. Retrieved January 18, 2026, from [Link]
-
Updates to New Chemicals Regulations Under the Toxic Substances Control Act (TSCA). (2024, December 18). Federal Register. Retrieved January 18, 2026, from [Link]
-
Details for Phenethylamines. (n.d.). UNODC. Retrieved January 18, 2026, from [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Phenethylamine (Compound). (n.d.). Exposome-Explorer. Retrieved January 18, 2026, from [Link]
-
Basic Information about Chemical Data Reporting. (2025, August 28). US EPA. Retrieved January 18, 2026, from [Link]
-
Reviewing New Chemicals under the Toxic Substances Control Act (TSCA). (2025, December 2). US EPA. Retrieved January 18, 2026, from [Link]
-
The Critical Role of Chemicals in Modern Medicine. (2024, July 19). Global Pharma Tek. Retrieved January 18, 2026, from [Link]
-
What's in a Name? Drug Nomenclature and Medicinal Chemistry Trends using INN Publications. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
EPA Amends the New Chemicals Regulations Under TSCA. (2025, January 2). UL Solutions. Retrieved January 18, 2026, from [Link]
Sources
- 1. aionics.io [aionics.io]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. CAS REGISTRY | CAS [cas.org]
- 5. CAS Registry Number - Wikipedia [en.wikipedia.org]
- 6. iupac.org [iupac.org]
- 7. IUPAC nomenclature of chemistry - Wikipedia [en.wikipedia.org]
- 8. International Union of Pure and Applied Chemistry - Wikipedia [en.wikipedia.org]
- 9. study.com [study.com]
- 10. Machine-Readable Chemical Structures | NFDI4Chem Knowledge Base [knowledgebase.nfdi4chem.de]
- 11. medium.com [medium.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Data Organization - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Compounds - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. CAS Registry Servicesâ | CAS [cas.org]
- 20. unodc.org [unodc.org]
- 21. rcpath.org [rcpath.org]
- 22. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]
- 23. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | Office of Justice Programs [ojp.gov]
- 24. clinicallab.com [clinicallab.com]
- 25. Federal Register :: Updates to New Chemicals Regulations Under the Toxic Substances Control Act (TSCA) [federalregister.gov]
- 26. epa.gov [epa.gov]
- 27. EPA Amends the New Chemicals Regulations Under TSCA | UL Solutions [ul.com]
- 28. FAIR Research Data Management: Basics for Chemists - NFDI4Chem [nfdi4chem.de]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Use the DOI to cite data - Learninglib [learninglib.org]
- 31. Understanding DOI: The Key to Citing Research Data - Oreate AI Blog [oreateai.com]
- 32. e-science.space [e-science.space]
- 33. Digital object identifier - Wikipedia [en.wikipedia.org]
literature review of 4-methoxy-phenethylamine pharmacology
An In-Depth Technical Guide to the Pharmacology of 4-Methoxy-Phenethylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Executive Summary
4-Methoxy-phenethylamine (4-MeO-PEA), also known as O-methyltyramine, is a naturally occurring trace amine found in various plant species, including peyote (Lophophora williamsii), and is also detected in human urine[1]. While structurally related to psychoactive phenethylamines like mescaline, its pharmacological profile is distinct and characterized by low potency at its primary targets. This guide provides a comprehensive technical overview of the pharmacology of 4-MeO-PEA, detailing its interactions with the Trace Amine-Associated Receptor 1 (TAAR1), its effects on monoaminergic systems, its metabolic fate, and the experimental methodologies required for its characterization. The primary mechanism of action for 4-MeO-PEA is as a low-potency partial agonist of TAAR1[1]. Additionally, it exhibits activity as a monoamine oxidase (MAO) inhibitor and a weak monoamine releasing agent[1][2][3]. Its rapid metabolism by MAO-B likely contributes to its observed lack of activity in humans, even at high doses[1]. This document synthesizes current knowledge to serve as a foundational resource for researchers investigating trace amines and their therapeutic potential.
Introduction: Chemical Identity and Context
4-Methoxy-phenethylamine (IUPAC: 2-(4-methoxyphenyl)ethanamine) is a simple phenethylamine derivative[1][3]. Its presence in cacti alongside the potent psychedelic mescaline (3,4,5-trimethoxyphenethylamine) has made it a subject of interest, primarily to understand the structure-activity relationships within this chemical class[1][4]. Despite its natural origins and early scientific description, its pharmacological effects are subtle, a fact attributed to a combination of low receptor affinity and rapid metabolic degradation[1].
| Property | Value |
| IUPAC Name | 2-(4-methoxyphenyl)ethanamine[1] |
| Other Names | O-methyltyramine, p-MPEA, PMPEA[1] |
| CAS Number | 55-81-2[1][5] |
| Molecular Formula | C₉H₁₃NO[1][3][5] |
| Molar Mass | 151.21 g·mol⁻¹[1][3] |
Primary Pharmacological Target: Trace Amine-Associated Receptor 1 (TAAR1)
The principal molecular target for 4-MeO-PEA is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that responds to a variety of endogenous trace amines and psychoactive compounds[6][7].
TAAR1 Receptor Overview
TAAR1 is a key regulator of monoaminergic neurotransmission, including dopamine, norepinephrine, and serotonin systems[8]. It is expressed in brain regions associated with these pathways, such as the ventral tegmental area (VTA) and dorsal raphe nucleus[7]. Unlike classical monoamine transporters and receptors, TAAR1 is primarily located intracellularly within the presynaptic terminal[8]. Its activation provides a distinct mechanism for modulating neurotransmitter levels and neuronal firing, making it a promising target for psychiatric and neurological disorders[9][10].
Receptor Binding and Activation Profile of 4-MeO-PEA
Experimental data show that 4-MeO-PEA is a partial agonist at human TAAR1, exhibiting very low potency. This weak interaction is a defining characteristic of its pharmacological profile. In contrast, it demonstrates negligible affinity for classical serotonin receptors, distinguishing it from many psychoactive phenethylamines[1].
| Target | Parameter | Value (nM) | Efficacy (Eₘₐₓ) | Source |
| Human TAAR1 | EC₅₀ | 5,980 | 106% | [1] |
| Rat Serotonin Receptors | A₂ | 7,940 | Not Applicable | [1] |
Causality Insight: The low micromolar EC₅₀ value indicates that a high concentration of 4-MeO-PEA is required to elicit a response at TAAR1. This inherently low potency means that under normal physiological conditions, its direct engagement of TAAR1 is likely minimal.
Downstream Signaling Pathways of TAAR1
Upon agonist binding, TAAR1 primarily couples to the Gαs subunit of the G protein complex, initiating a canonical signaling cascade that results in the production of cyclic AMP (cAMP)[8][11].
-
G Protein Activation: Ligand binding induces a conformational change in TAAR1, leading to the activation of Gαs.
-
Adenylyl Cyclase Stimulation: Activated Gαs stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cAMP.
-
Second Messenger Signaling: The resulting increase in intracellular cAMP activates Protein Kinase A (PKA).
-
Transcriptional Regulation: PKA can then phosphorylate transcription factors such as the cAMP Response Element-Binding Protein (CREB), modulating gene expression[6][12].
TAAR1 can also signal through Gαq, activating Protein Kinase C (PKC), and engage β-arrestin2-dependent pathways[7][8].
Caption: TAAR1 Gαs-cAMP Signaling Cascade.
Modulation of Monoaminergic Systems
Beyond its direct action on TAAR1, 4-MeO-PEA influences the broader monoaminergic environment through interactions with transporters and metabolic enzymes.
Interaction with Monoamine Transporters
In vitro studies have shown that 4-MeO-PEA can act as a releasing agent for serotonin (5-HT) and norepinephrine (NE), while being a very weak dopamine (DA) reuptake inhibitor[1]. This profile suggests it can increase the extracellular concentrations of these neurotransmitters, although its potency in this regard is not well-quantified compared to classical releasing agents like amphetamine.
Inhibition of Monoamine Oxidase (MAO)
4-MeO-PEA and its N-methylated homologs are known inhibitors of monoamine oxidase, the enzyme responsible for degrading monoamine neurotransmitters and trace amines[2][3]. It inhibits the MAO-catalyzed deamination of both tyramine (a primary substrate for both MAO-A and MAO-B) and tryptamine (preferentially metabolized by MAO-A)[2]. Specifically, it is metabolized by MAO-B[1]. This inhibition of MAO could potentiate the effects of both endogenous and exogenous amines by preventing their breakdown.
Pharmacokinetic Profile
The physiological effects of 4-MeO-PEA are heavily constrained by its pharmacokinetics, particularly its rapid metabolism.
Metabolism by MAO-B
The primary metabolic pathway for 4-MeO-PEA is oxidative deamination by monoamine oxidase B (MAO-B)[1]. This enzymatic process is highly efficient, leading to the rapid inactivation of the compound.
Causality Insight: The rapid metabolism by MAO-B is a critical factor explaining the lack of psychoactive effects in humans[1]. Even if 4-MeO-PEA is administered orally, it is likely subject to extensive first-pass metabolism in the gut and liver, preventing significant concentrations from reaching the central nervous system. This renders the compound effectively inactive when taken systemically, despite its demonstrable in vitro activities.
In Vivo Pharmacology & Toxicology
Preclinical Findings in Animal Models
In animals, administration of 4-MeO-PEA has been shown to produce a range of effects, including catalepsy, catatonia, and a hypokinetic rigid syndrome, alongside indirect sympathomimetic effects[1]. Studies involving direct application to neurons in the cat spinal cord revealed predominantly depressant effects on interneurons and hyperpolarization of motoneurons[13][14]. This contrasts with the effects of intravenous administration, suggesting that its systemic effects may be mediated by complex, indirect mechanisms or metabolites rather than direct action on these specific neurons[13].
Human Studies
In a human study, 4-MeO-PEA was found to be inactive at oral doses of up to 400 mg[1]. This aligns with the pharmacokinetic data indicating rapid metabolic inactivation.
Toxicological Profile
Comprehensive toxicological data for 4-MeO-PEA is limited. Safety data sheets indicate that the compound is a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation upon direct contact[3][15]. Its systemic toxicity has not been thoroughly investigated[15].
Experimental Methodologies for Pharmacological Profiling
A thorough characterization of a compound like 4-MeO-PEA requires a multi-step, integrated approach. The protocols described below represent self-validating systems, where results from binding assays inform the concentration ranges used in functional assays, and metabolic stability data provides context for in vivo results.
General Experimental Workflow
The logical flow for characterizing a novel phenethylamine derivative involves progressing from molecular interactions to cellular function and finally to metabolic stability.
Caption: Workflow for Pharmacological Profiling.
Protocol: Competitive Radioligand Binding Assay for TAAR1
Principle: This assay quantifies the affinity (Kᵢ) of a test compound (4-MeO-PEA) for a target receptor (TAAR1) by measuring its ability to compete with a radiolabeled ligand of known affinity[16].
Methodology:
-
Preparation of Membranes: Homogenize HEK293 cells stably expressing human TAAR1. Isolate the membrane fraction via centrifugation. Resuspend membranes in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable TAAR1 radioligand (e.g., ³H-epinine), and serial dilutions of 4-MeO-PEA.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 4-MeO-PEA. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of 4-MeO-PEA that inhibits 50% of radioligand binding). Calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol: cAMP Accumulation Functional Assay
Principle: This assay measures the ability of an agonist (4-MeO-PEA) to stimulate the production of intracellular cAMP following TAAR1 activation, thereby quantifying its potency (EC₅₀) and efficacy (Eₘₐₓ)[11][17].
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human TAAR1 in a 96-well plate and culture overnight[17].
-
Assay Preparation: Wash the cells with assay buffer. Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add serial dilutions of 4-MeO-PEA to the wells. Include a known TAAR1 agonist (e.g., β-phenethylamine) as a positive control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation[17].
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay[17][18].
-
Data Analysis: Plot the cAMP concentration against the log concentration of 4-MeO-PEA. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ relative to the positive control.
Protocol: MAO Inhibition Assay
Principle: This assay measures the ability of 4-MeO-PEA to inhibit the activity of MAO-A and MAO-B enzymes by monitoring the metabolism of a specific substrate.
Methodology:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from tissue homogenates (e.g., rat brain)[2].
-
Assay Setup: In separate reactions for MAO-A and MAO-B, pre-incubate the enzyme source with varying concentrations of 4-MeO-PEA.
-
Substrate Addition: Initiate the enzymatic reaction by adding a specific substrate. For example, use a fluorogenic substrate like kynuramine (for MAO-A) or a substrate like tyramine[2].
-
Incubation: Allow the reaction to proceed at 37°C for a set time.
-
Detection: Stop the reaction and measure the product formation. For fluorogenic substrates, this can be done using a fluorescence plate reader. For other substrates, HPLC or other analytical methods may be required.
-
Data Analysis: Calculate the percentage of MAO activity at each concentration of 4-MeO-PEA. Determine the IC₅₀ value for the inhibition of both MAO-A and MAO-B.
Summary and Future Directions
4-Methoxy-phenethylamine is a trace amine with a well-defined but low-potency pharmacological profile. Its primary actions as a weak TAAR1 partial agonist and MAO inhibitor are significantly tempered by its rapid metabolic inactivation by MAO-B, resulting in a lack of systemic effects in humans.
Future research could productively focus on two main areas:
-
Structure-Activity Relationship (SAR) Studies: 4-MeO-PEA serves as a valuable chemical scaffold. Modifications to the phenethylamine backbone—such as α-methylation to increase metabolic stability or alterations to the methoxy group to enhance TAAR1 affinity—could lead to the development of novel TAAR1 modulators with improved pharmacokinetic and pharmacodynamic properties.
-
Peripheral TAAR1 Function: Given that TAAR1 is expressed in peripheral tissues, including immune cells, investigating the local effects of metabolically labile agonists like 4-MeO-PEA could uncover novel physiological roles for this receptor outside the central nervous system[6][12].
This guide provides the foundational knowledge and experimental framework necessary for scientists to further explore the pharmacology of 4-MeO-PEA and the broader field of trace amine research.
References
-
4-Methoxyphenethylamine - Wikipedia. [Link]
-
Panas, M. W., et al. (2012). Trace amine associated receptor 1 signaling in activated lymphocytes. PubMed. [Link]
-
Panas, M. W., et al. (2012). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. PMC. [Link]
-
TAAR1 - Wikipedia. [Link]
-
Shi, W., et al. (2016). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. PubMed Central. [Link]
-
Sotnikova, T. D., et al. (2018). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience. [Link]
-
Panas, M. W., et al. (2012). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. ResearchGate. [Link]
-
Halberstadt, A. L., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
-
Keller, W. J., & Ferguson, G. G. (1976). Selectivity of 4-methoxyphenethylamine derivatives as inhibitors of monoamine oxidase. Journal of Pharmaceutical Sciences. [Link]
- CN103012170A - Preparation method of 4-methoxyphenethylamine - Google P
- CN1939891A - Pharmaceutical synthesis of 4-methoxy-alpha-methyl-phenethylamine - Google P
-
(+-)-p-Methoxyamphetamine - PubChem. [Link]
-
4-Methoxyphenethylamine - Grokipedia. [Link]
- CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine - Google P
-
3-Methoxy-4-ethoxyphenethylamine - Wikipedia. [Link]
-
Hill, S. L., et al. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. PubMed. [Link]
-
A2aR (Adenosine Receptor) cAMP HEK293 Recombinant Cell Line - BPS Bioscience. [Link]
-
Barak, L. S., et al. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. PubMed Central. [Link]
-
Ki Summary - BindingDB. [Link]
-
Radioligand Binding Assay - Gifford Bioscience. [Link]
-
Keller, W. J., & Ferguson, G. G. (1977). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. PubMed. [Link]
-
Keller, W. J., & Ferguson, G. G. (1976). Monoamine oxidase inhibiting activity of a series of (+/-)-4-methoxy-beta-hydroxyphenethylamines. PubMed. [Link]
-
Researchers Uncover Molecular Mechanism of Methamphetamine Binding to Trace Amine Receptor TAAR1 - Chinese Academy of Sciences. [Link]
-
Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. [Link]
-
Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. PMC. [Link]
-
Biscoe, T. J., et al. (1972). Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones. PMC. [Link]
-
Mescaline - Wikipedia. [Link]
-
Liu, H., et al. (2023). Ligand recognition and G-protein coupling of trace amine receptor TAAR1. PubMed. [Link]
-
Liu, H., et al. (2023). Ligand recognition and G-protein coupling of trace amine receptor TAAR1. IDEAS/RePEc. [Link]
-
ASR-2001 - Wikipedia. [Link]
-
Biscoe, T. J., et al. (1972). Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones. PubMed. [Link]
-
Liu, H., et al. (2023). Functional assessment of four agonists activating human TAAR family... ResearchGate. [Link]
-
Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. ResearchGate. [Link]
Sources
- 1. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. Selectivity of 4-methoxyphenethylamine derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Mescaline - Wikipedia [en.wikipedia.org]
- 5. 4-Methoxyphenethylamine = 98 55-81-2 [sigmaaldrich.com]
- 6. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 8. TAAR1 - Wikipedia [en.wikipedia.org]
- 9. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 [ideas.repec.org]
- 11. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trace amine associated receptor 1 signaling in activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application and Protocol Guide for the Analysis of Novel Psychoactive Substances by LC-MS/MS
Introduction: The Evolving Challenge of Novel Psychoactive Substances
The landscape of illicit drug use is in a constant state of flux, largely driven by the emergence of Novel Psychoactive Substances (NPS). These substances are synthetic compounds designed to mimic the effects of traditional illicit drugs like cannabis, cocaine, and LSD.[1] Clandestine laboratories continually alter the chemical structures of these drugs to circumvent existing drug control laws, creating a significant challenge for public health and law enforcement.[1] The diverse and rapidly expanding nature of NPS necessitates robust and adaptable analytical methods for their timely detection and characterization.[1][2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of NPS in various biological matrices.[1][3][4] Its high sensitivity, selectivity, and versatility make it an indispensable tool in forensic toxicology, clinical diagnostics, and drug development.[5] This guide provides a comprehensive overview of the principles, protocols, and best practices for the successful LC-MS/MS analysis of NPS, aimed at researchers, scientists, and drug development professionals.
The Analytical Imperative: Why LC-MS/MS is Essential for NPS Detection
The analytical challenges posed by NPS are multifaceted. Their structural diversity, often encompassing numerous isomers, requires highly selective analytical techniques.[6][7][8] Furthermore, NPS are often present at low concentrations in complex biological matrices such as blood, urine, and oral fluid, demanding highly sensitive detection methods.[4][9] Traditional screening methods like immunoassays may fail to detect these novel compounds or produce false-positive/negative results due to a lack of specificity.[10][11]
LC-MS/MS overcomes these challenges by combining the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. The liquid chromatography step separates the various components of a complex mixture, while the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the precursor ion and its characteristic product ions.[3]
A Foundational Workflow for NPS Analysis
A successful LC-MS/MS analysis of NPS hinges on a well-defined and validated workflow. Each step, from sample collection to data interpretation, is critical for obtaining reliable and defensible results.
Caption: A generalized workflow for the analysis of Novel Psychoactive Substances using LC-MS/MS.
Part 1: Sample Preparation - The Critical First Step
The primary goal of sample preparation is to isolate the target NPS from the biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for LC-MS/MS analysis. The choice of sample preparation technique is crucial and depends on the physicochemical properties of the NPS and the nature of the sample matrix.[2] Inadequate sample preparation can lead to significant matrix effects, which can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[12][13][14][15]
Common Sample Preparation Techniques for NPS
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive.[16][17] | Less effective at removing other matrix components, leading to potential matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on their relative solubility. | Good for removing salts and other highly polar interferences.[18] | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are partitioned onto a solid sorbent, washed to remove interferences, and then eluted with a suitable solvent. | High recovery and clean extracts, leading to reduced matrix effects.[19] | Can be more time-consuming and expensive than PPT or LLE. |
Protocol 1: Solid-Phase Extraction (SPE) of Designer Benzodiazepines from Blood
This protocol is adapted from a validated method for the determination of designer benzodiazepines in postmortem blood.[20][21]
Materials:
-
Whole blood sample
-
Internal Standard (IS) working solution (e.g., diazepam-d5)
-
Sodium acetate buffer (100 mM, pH 4.5)
-
SPE cartridges (e.g., C18)
-
Distilled water
-
5% acetonitrile in acetate buffer (pH 4.5)
-
Ethyl acetate: ammonium hydroxide (98:2, v/v)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Procedure:
-
To 0.5 mL of the blood sample, add 50 µL of the IS working solution and vortex.[21]
-
Add 1 mL of sodium acetate buffer (pH 4.5) and vortex for 30 seconds.[21][22]
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of distilled water, followed by 3 mL of 5% acetonitrile in acetate buffer.[22]
-
Dry the cartridge under high vacuum for 15 minutes.[22]
-
Elute the analytes with 2 mL of ethyl acetate: ammonium hydroxide (98:2, v/v).[22]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Caption: Step-by-step workflow for the solid-phase extraction of NPS from a blood matrix.
Part 2: LC-MS/MS Method Development and Validation
A robust and reliable LC-MS/MS method is the cornerstone of accurate NPS analysis. Method development involves optimizing the chromatographic separation and mass spectrometric detection parameters to achieve the desired sensitivity, selectivity, and throughput.
Liquid Chromatography Parameters
The goal of the LC separation is to resolve the target analytes from each other and from matrix components. Key parameters to optimize include:
-
Column Chemistry: C18 columns are widely used for the reversed-phase separation of a broad range of NPS.[18][20] For certain classes of compounds, other stationary phases like phenyl-hexyl or biphenyl may provide better selectivity.
-
Mobile Phase: A mixture of water and an organic solvent (typically acetonitrile or methanol) with an acidic modifier (e.g., formic acid) is commonly used.[21][22] The gradient elution program should be optimized to achieve good peak shape and resolution.
-
Flow Rate and Column Temperature: These parameters can be adjusted to influence retention times and peak shapes.
Mass Spectrometry Parameters
Tandem mass spectrometry is typically performed using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the target analyte and monitoring for the formation of one or more characteristic product ions.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for NPS analysis, typically operated in positive ion mode.[20][22]
-
MRM Transitions: For each analyte, at least two MRM transitions (a quantifier and a qualifier) should be optimized to ensure specificity and confirm the identity of the compound.[22]
-
Collision Energy and Other Source Parameters: These parameters should be optimized for each analyte to maximize signal intensity.
Method Validation: Ensuring Data Integrity
Method validation is a critical process that demonstrates the reliability and suitability of the analytical method for its intended purpose.[5][23][24] Forensic toxicology laboratories should adhere to international standards such as ISO/IEC 17025 to ensure the quality and competence of their testing.[25][26][27] Key validation parameters include:
| Validation Parameter | Description |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5] |
| Linearity and Range | The range of concentrations over which the method is accurate and precise.[5] |
| Accuracy | The closeness of the measured value to the true value.[5] |
| Precision | The degree of agreement among a series of measurements.[5] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected.[16] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[16][20] |
| Recovery | The efficiency of the extraction procedure.[5][20] |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte.[5][15][20] |
| Stability | The stability of the analyte in the biological matrix under different storage conditions.[5][20] |
Protocol 2: LC-MS/MS Analysis of Synthetic Cannabinoids in Urine
This protocol is a generalized example based on published methods for the analysis of synthetic cannabinoids.[19][28]
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 10% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
Data Acquisition and Processing:
-
Acquire data using the optimized MRM transitions for each target synthetic cannabinoid.
-
Process the data using appropriate software to integrate peak areas and calculate concentrations based on a calibration curve.
Part 3: Data Analysis and Interpretation
The final step in the workflow is the analysis and interpretation of the LC-MS/MS data. This involves:
-
Peak Identification: Confirming the presence of a target analyte by comparing its retention time and the ratio of its quantifier and qualifier ions to that of a known reference standard.
-
Quantification: Calculating the concentration of the analyte using a calibration curve prepared in the same biological matrix.
-
Data Review and Reporting: A thorough review of all data, including quality control samples, is essential before reporting the final results. All reports should be clear, concise, and contain all necessary information for proper interpretation.
The Future of NPS Analysis: Emerging Trends and Technologies
The field of NPS analysis is continuously evolving to keep pace with the emergence of new compounds.[1][2] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, is becoming increasingly popular for untargeted screening of unknown NPS.[4][11] These technologies provide accurate mass measurements, which can be used to determine the elemental composition of an unknown compound and aid in its identification.[11] Additionally, advancements in data analysis, including the use of artificial intelligence and machine learning, are showing promise for the rapid identification of emerging NPS.[4][7]
Conclusion
The LC-MS/MS analysis of novel psychoactive substances is a complex but essential task for protecting public health and ensuring justice. By understanding the fundamental principles of sample preparation, chromatographic separation, and mass spectrometric detection, and by adhering to rigorous method validation protocols, researchers and scientists can generate high-quality, defensible data. As the NPS landscape continues to evolve, a commitment to continuous learning and the adoption of new technologies will be crucial for staying ahead of this ever-present challenge.
References
-
Abouchedid, R., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. Journal of Analytical Toxicology, 43(9), 688–695. [Link]
-
American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. [Link]
-
Arntson, A., et al. (2016). Method Development and Validation for the Determination of Designer Benzodiazepines in Blood by LC-MS/MS. Journal of Analytical Toxicology, 40(7), 543-550. [Link]
-
Barbarin, N., et al. (2021). Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method. Journal of Analytical Toxicology, 45(8), 868-877. [Link]
-
Casati, M., et al. (2022). Determination of Traditional and Designer Benzodiazepines in Urine through LC-MS/MS. Current Pharmaceutical Design, 28(32), 2622-2638. [Link]
-
Chhabilall, A. (2024). A Review of Advancements in Detecting New Psychoactive Substances. Spectroscopy Online. [Link]
-
Digital Commons @ LIU. (2018). A Forensic Analysis of Synthetic Cannabinoids. Digital Commons @ LIU. [Link]
-
Journal of Analytical Toxicology. (2019). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. Journal of Analytical Toxicology. [Link]
-
Scilit. (2024). Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. Scilit. [Link]
-
Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link]
-
Krotulski, A. J., et al. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. [Link]
-
Feigel, B., et al. (2024). Recent advances in analysis of new psychoactive substances by means of liquid chromatography coupled with low-resolution tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 416(1), 107-124. [Link]
-
Vrije Universiteit Amsterdam. (2024). Innovative analytical strategies to identify new psychoactive substances and their metabolites. VU Research Portal. [Link]
-
Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 294-306. [Link]
-
da Silva, A. C. G., et al. (2024). A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Analytical Toxicology. [Link]
-
SCIEX. (n.d.). Challenges of screening and identifying NPS in the forensic laboratory. SCIEX. [Link]
-
Vrije Universiteit Amsterdam. (2024). Innovative analytical strategies to identify new psychoactive substances and their metabolites. VU Research Portal. [Link]
-
Zhang, K., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 183-189. [Link]
-
ACS Publications. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry. [Link]
-
Journal of Analytical Toxicology. (2019). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS). Journal of Analytical Toxicology. [Link]
-
Van Baelen, A., et al. (2023). Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing. International Journal of Environmental Research and Public Health, 20(5), 4619. [Link]
-
Journal of Applied Bioanalysis. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Applied Bioanalysis. [Link]
-
Krotulski, A. J., et al. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. [Link]
-
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]
-
Wiley Analytical Science. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. [Link]
-
Qualtrax. (2025). Comprehensive Guide to ISO/IEC 17025 Accreditation Prep for Forensic Labs. Qualtrax. [Link]
-
LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Taylor & Francis Online. (2018). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Toxicology. [Link]
-
A2LA. (2025). ISO/IEC 17025 vs. ISO/IEC 17020: What Each Standard Offers Labs. A2LA. [Link]
-
LCGC North America. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Bioanalysis Zone. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis Zone. [Link]
-
ResearchGate. (2006). Accreditation of forensic laboratories according ISO/IEC 17025. ResearchGate. [Link]
-
ISO. (n.d.). Guidelines for the Accreditation of Forensic Testing Laboratories. ISO. [Link]
-
ANAB. (n.d.). ISO/IEC 17025:2017- FORENSIC SCIENCE TESTING AND CALIBRATION LABORATORIES Accreditation Requirements. ANAB. [Link]
-
FLORE. (2021). Development of a new lc-ms/ms screening method for detection of 120 nps and 43 drugs in blood. FLORE. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]
-
University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. [Link]
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Recent advances in analysis of new psychoactive substances by means of liquid chromatography coupled with low-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 4. scilit.com [scilit.com]
- 5. resolian.com [resolian.com]
- 6. sciex.jp [sciex.jp]
- 7. research.vu.nl [research.vu.nl]
- 8. Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. clinicallab.com [clinicallab.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. Determination of Traditional and Designer Benzodiazepines in Urine through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. academicworks.cuny.edu [academicworks.cuny.edu]
- 23. sisu.ut.ee [sisu.ut.ee]
- 24. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 25. Comprehensive Guide to ISO/IEC 17025 Accreditation Prep for Forensic Labs | Lab Manager [labmanager.com]
- 26. a2la.org [a2la.org]
- 27. researchgate.net [researchgate.net]
- 28. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes & Protocols: Serotonin Transporter (SERT) Radioligand Binding Assay
Abstract
The serotonin transporter (SERT, or SLC6A4) is a critical regulator of serotonergic neurotransmission and a primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[1] Quantifying the interaction of novel chemical entities with SERT is a cornerstone of neuropharmacology and drug development. This document provides a comprehensive guide to performing SERT radioligand binding assays, offering detailed, field-proven protocols for both saturation and competition experiments. We delve into the scientific principles behind each step, from membrane preparation to data analysis, to empower researchers to generate robust and reproducible data.
Introduction to SERT and Radioligand Binding
The serotonin transporter is an integral membrane protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating the neurotransmitter's action.[1] This mechanism makes SERT a key therapeutic target for mood disorders. Radioligand binding assays are a powerful and sensitive tool used to characterize the affinity of ligands for their receptors or transporters.[2][3] The fundamental principle involves incubating a biological sample containing the target (e.g., cell membranes expressing SERT) with a radioactively labeled ligand ([³H]citalopram, for instance). By measuring the amount of radioactivity bound to the membranes, one can determine the density of transporters (Bmax) and the ligand's affinity (Kd).[4][5]
The Core Principle: Defining Specific Binding
A successful binding assay hinges on the ability to distinguish between the radioligand bound to the target of interest (specific binding) and the radioligand adhering to other components like the filter, test tube, or cell membranes (non-specific binding).[6][7]
-
Total Binding: Measured when only the radioligand and the membrane preparation are incubated together. It represents the sum of specific and non-specific binding.
-
Non-Specific Binding (NSB): Measured by including a high concentration of an unlabeled competing drug (e.g., imipramine) in the incubation. This "cold" ligand saturates the specific SERT sites, ensuring that any measured radioactivity is from the radioligand binding to non-SERT sites.[8]
-
Specific Binding: This is the value of interest and is not measured directly. It is calculated by subtracting non-specific binding from total binding.[6]
Diagram: The Concept of Radioligand Binding```dot
Sources
- 1. bioivt.com [bioivt.com]
- 2. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. graphpad.com [graphpad.com]
- 5. TPC - Bmax and KD [turkupetcentre.net]
- 6. graphpad.com [graphpad.com]
- 7. Ligand Binding [holford.fmhs.auckland.ac.nz]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is a novel research chemical belonging to the phenethylamine class. Its structure, featuring a 4-methoxyphenyl group, an ethylamine backbone, and a pyrrolidine ring, suggests potential interactions with monoaminergic systems in the central nervous system. The phenethylamine core is a common feature of many neurotransmitters and psychoactive compounds that target dopamine, serotonin, and norepinephrine pathways.[1][2] The pyrrolidine modification is notably present in compounds that act as monoamine reuptake inhibitors.[3] Furthermore, methoxy-substituted phenethylamines have been shown to exhibit affinity for serotonin receptors.[4]
These structural characteristics indicate that 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine may serve as a valuable tool for investigating the roles of monoamine transporters and receptors in various neurological processes. This document provides detailed protocols for the initial characterization of this compound, focusing on its potential as a monoamine oxidase (MAO) inhibitor and its effects on locomotor activity in a rodent model.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Note: The physical properties are predicted based on the chemical structure and may vary.
Safety and Handling
Handle 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Based on related compounds, it may cause skin and eye irritation and may be harmful if swallowed.[5]
Part 1: In Vitro Characterization - Monoamine Oxidase Inhibition Assay
The structural similarity of the title compound to other phenethylamines suggests it may interact with monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[6] An in vitro assay to determine its inhibitory potential against MAO-A and MAO-B is a critical first step in its characterization. A common method involves a fluorescence-based assay that detects hydrogen peroxide, a byproduct of MAO activity.[7][8]
Principle of the Assay
Monoamine oxidase catalyzes the oxidative deamination of a substrate, producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂).[8] In the presence of horseradish peroxidase (HRP), a fluorescent probe reacts with H₂O₂ to produce a fluorescent product. The rate of fluorescence increase is proportional to MAO activity. The inhibitory effect of the test compound is determined by measuring the reduction in fluorescence signal.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the in vitro MAO inhibition assay.
Detailed Protocol: MAO-Glo™ Assay (Promega) Adaptation
This protocol is adapted from commercially available chemiluminescent and fluorescent assays for MAO.[9]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
MAO substrate (e.g., tyramine or a specific substrate for each isoform)
-
Test compound: 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
-
Positive controls: Clorgyline (for MAO-A) and Pargyline (for MAO-B)
-
96-well, black, flat-bottom plates
-
Phosphate buffer (pH 7.4)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 1 nM to 100 µM) in phosphate buffer. Also, prepare serial dilutions of the positive controls.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the test compound dilutions or controls to the respective wells.
-
Add 10 µL of buffer/DMSO to the "no inhibitor" control wells.
-
-
Enzyme Addition: Add 20 µL of either MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing the fluorescent probe, HRP, and the MAO substrate in phosphate buffer. Add 20 µL of this mix to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes (e.g., one reading every 2 minutes) at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate_sample / Rate_no_inhibitor))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Expected Data Representation
| Compound | Target | IC₅₀ (µM) [Hypothetical] |
| 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | MAO-A | 15.2 |
| 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | MAO-B | 8.7 |
| Clorgyline | MAO-A | 0.008 |
| Pargyline | MAO-B | 0.05 |
Part 2: In Vivo Characterization - Rodent Locomotor Activity
To assess the in vivo effects of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine on the central nervous system, a locomotor activity test in rodents is a fundamental and informative initial experiment.[10][11] This test measures general motor activity and can indicate stimulant or sedative properties of a compound.[12]
Principle of the Open Field Test
The open field test places a rodent in a novel, open arena and tracks its movement over a set period.[13][14] Parameters such as total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency are recorded. An increase in distance traveled suggests a stimulant effect, while a decrease may indicate sedation.
Experimental Workflow: Locomotor Activity Study
Caption: Workflow for the in vivo rodent locomotor activity study.
Detailed Protocol: Open Field Test in Mice
Materials:
-
Adult male C57BL/6 mice
-
Open field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or an overhead video tracking system[12]
-
Vehicle (e.g., saline with 5% DMSO)
-
Test compound: 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House mice in the facility for at least one week before the experiment to acclimate them to the environment.
-
Habituation: On the day of the experiment, bring the mice to the testing room and allow them to habituate to the ambient conditions for at least 60 minutes.[11]
-
Group Assignment and Dosing:
-
Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, and 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine at three different doses (e.g., 1, 5, and 10 mg/kg).
-
Administer the assigned treatment via i.p. injection.
-
-
Open Field Testing:
-
15 minutes after injection, gently place a mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 30 minutes.[14] The automated tracking system will record its activity.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each trial to remove any olfactory cues.
-
-
Data Analysis:
-
Quantify the following parameters for each mouse:
-
Total distance traveled (cm)
-
Time spent in the center zone vs. periphery (seconds)
-
Number of rearing events
-
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group.
-
Expected Data Representation
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) [Hypothetical Mean ± SEM] |
| Vehicle | - | 1500 ± 120 |
| Test Compound | 1 | 1850 ± 150 |
| Test Compound | 5 | 2500 ± 200 |
| Test Compound | 10 | 3200 ± 250** |
| p < 0.05, **p < 0.01 compared to vehicle |
Conclusion
The provided protocols offer a foundational framework for the initial characterization of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine as a novel research tool. The in vitro MAO inhibition assay will elucidate its potential to modulate monoamine neurotransmitter levels, while the in vivo locomotor activity study will provide insights into its overall effects on the central nervous system. These experiments are essential for establishing a preliminary pharmacological profile of the compound and guiding future, more specific investigations into its mechanism of action and potential applications in neuroscience research.
References
-
Tirzepatide - Wikipedia. [Link]
-
N-ethyl-2-(1-pyrrolidinyl)ethylamine (UMB 116) is a novel antagonist for cocaine-induced effects - PubMed. [Link]
-
2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem. [Link]
-
Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC - NIH. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. [Link]
-
Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. [Link]
-
(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate. [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. [Link]
-
Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - JoVE. [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. [Link]
-
Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC - PubMed Central. [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. - SciSpace. [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. [Link]
-
2-(4-Methoxyphenoxy)ethylamine hydrochloride - Oakwood Chemical. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 9. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Novel Phenethylamine Derivatives in Zebrafish
Introduction: The Zebrafish as a Premier Model in Neuropharmacology
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for neuropharmacology and drug discovery, bridging the gap between high-throughput in vitro assays and lower-throughput mammalian studies.[1][2][3] Its rapid external development, optical transparency of embryos and larvae, and high genetic and neurochemical homology to humans make it an ideal system for studying the effects of novel psychoactive compounds.[1][4][5] The zebrafish central nervous system possesses all major neurotransmitter systems found in mammals, including dopaminergic, serotonergic, and adrenergic pathways, which are primary targets of phenethylamine derivatives.[3][4] This makes the zebrafish highly sensitive to a wide range of CNS-active drugs.[2][3]
These application notes provide a comprehensive framework for the experimental design and execution of studies investigating novel phenethylamine derivatives using the zebrafish model. The protocols herein are designed to be robust and reproducible, offering a tiered screening approach from initial toxicity and behavioral profiling to more complex social and anxiety-related paradigms.
PART 1: Experimental Design and Rationale
A successful study of novel phenethylamine derivatives in zebrafish hinges on a well-conceived experimental design. This involves careful consideration of the compounds themselves, the developmental stage of the zebrafish, and the behavioral endpoints to be measured.
Compound Preparation and Administration
Novel phenethylamine derivatives should be of the highest purity to ensure that observed effects are not due to contaminants. For administration to zebrafish, compounds are typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then further diluted in the aquarium water. It is crucial to establish a maximum tolerated concentration of the solvent that does not independently affect zebrafish behavior.
Waterborne drug administration is a common and effective method for zebrafish, allowing for consistent exposure.[6][7] For adult zebrafish, intraperitoneal (IP) injection is also a viable option for precise dosing, though it is more invasive.[8]
Zebrafish Husbandry and Developmental Stages
Zebrafish should be maintained in a controlled environment with a strict light-dark cycle (typically 14:10 hours) and stable water quality parameters.[9][10] For high-throughput screening, larval zebrafish (5-7 days post-fertilization, dpf) are ideal due to their small size, allowing for the use of multi-well plates.[4][11][12][13] Adult zebrafish (3-6 months old) are better suited for more complex behavioral assays that require fully developed neural circuits, such as social interaction and anxiety paradigms.[14][15][16]
The choice of developmental stage is critical. Larval stages are excellent for assessing developmental neurotoxicity and broad behavioral changes, while adults provide insights into effects on more complex, socially relevant behaviors.[1]
The Tiered Behavioral Screening Cascade
A tiered or cascading approach to behavioral screening is recommended to efficiently identify and characterize the effects of novel phenethylamine derivatives. This approach starts with broad, high-throughput assays and progresses to more specific and complex behavioral tests for promising compounds.
Diagram 1: Tiered Behavioral Screening Workflow
Caption: A tiered approach to screening novel phenethylamine derivatives in zebrafish.
PART 2: Core Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the tiered screening cascade.
Tier 1: High-Throughput Larval Screening
Objective: To determine the median lethal concentration (LC50) of a novel phenethylamine derivative. This is a critical first step to establish non-lethal concentrations for subsequent behavioral assays.[17][18][19]
Materials:
-
Wild-type zebrafish embryos (e.g., AB or WIK strain)
-
96-well microplates
-
Novel phenethylamine derivative stock solution
-
Embryo medium (E3)
-
Incubator set to 28.5°C[10]
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and raise them in E3 medium until 4 dpf.
-
Prepare a series of dilutions of the phenethylamine derivative in E3 medium. A typical range would be from 0.01 µM to 100 µM, including a vehicle control (e.g., 0.1% DMSO).
-
At 5 dpf, transfer individual larvae into the wells of a 96-well plate containing 200 µL of the corresponding drug dilution or control solution.
-
Incubate the plates at 28.5°C for 24 hours.
-
At 24 hours post-exposure (6 dpf), assess larval viability under a stereomicroscope. Lethal endpoints include lack of heartbeat, coagulation of the embryo, and failure to develop somites.[18]
-
Record the number of dead larvae in each concentration group.
-
Calculate the LC50 value using appropriate statistical software (e.g., probit analysis).
Objective: To assess the effects of novel phenethylamine derivatives on the general locomotor activity of zebrafish larvae. This assay can identify stimulant, sedative, or other disruptive effects on motor behavior.[11][20][21]
Materials:
-
Zebrafish larvae (6 dpf)
-
96-well microplates
-
Automated behavioral tracking system (e.g., DanioVision, ZebraBox)
-
Phenethylamine derivative solutions at sub-lethal concentrations
Procedure:
-
Following the toxicity assessment, select a range of sub-lethal concentrations of the phenethylamine derivative.
-
Transfer individual 6 dpf larvae into the wells of a 96-well plate with the test solutions or control.
-
Acclimate the larvae in the behavioral tracking system for at least 30 minutes in the dark.
-
Record locomotor activity for a defined period, typically using alternating light and dark cycles (e.g., 10 minutes light, 10 minutes dark) to assess both baseline and photomotor responses.
-
Analyze the data for parameters such as total distance moved, velocity, and time spent active.
Tier 2: Adult Behavioral Profiling
Objective: To evaluate the anxiolytic or anxiogenic potential of a novel phenethylamine derivative in adult zebrafish.[6][15][22][23][24] Zebrafish naturally exhibit scototaxis, a preference for dark environments, which is considered a measure of anxiety-like behavior.[15]
Materials:
-
Adult zebrafish (3-6 months old)
-
A rectangular tank divided into two equal-sized compartments: one black and one white.
-
Video tracking software (e.g., EthoVision XT, Noldus)
-
Phenethylamine derivative solutions
Procedure:
-
Acclimate adult zebrafish to the testing room for at least one hour before the experiment.
-
Expose the fish to the test compound or vehicle control via waterborne administration for a predetermined duration (e.g., 20 minutes).
-
Gently introduce a single fish into the center of the light-dark tank.
-
Record the fish's behavior for 5-10 minutes.
-
Analyze the video recordings for key parameters:
-
Time spent in the white compartment
-
Latency to enter the white compartment
-
Number of transitions between compartments
-
-
An increase in time spent in the white compartment is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.[25]
Objective: To assess the impact of a novel phenethylamine derivative on the social cohesion and shoaling behavior of adult zebrafish.[9][14][16][26][27] Shoaling is an innate and robust social behavior in zebrafish.[14][26]
Materials:
-
Groups of adult zebrafish (e.g., 5-6 fish per group)
-
A circular or square arena
-
Overhead camera and video tracking software
Procedure:
-
Expose a group of zebrafish to the test compound or vehicle control.
-
Place the group of fish into the testing arena and allow them to acclimate for 5 minutes.
-
Record the behavior of the shoal for 10-15 minutes.
-
Analyze the recordings for measures of social cohesion, such as:
-
Average inter-fish distance
-
Group polarization (degree of alignment)
-
Nearest and furthest neighbor distances
-
-
Disruption of shoaling, such as increased inter-fish distance, may indicate an impairment of social behavior.
Tier 3: Mechanistic Studies
For compounds that demonstrate significant and interesting behavioral effects, further investigation into their mechanism of action is warranted.
Objective: To quantify changes in the expression of genes related to the proposed targets of phenethylamines, such as trace amine-associated receptors (TAARs) or monoamine transporters.[28]
Procedure:
-
Expose adult zebrafish to the compound of interest at an effective concentration.
-
After the exposure period, euthanize the fish and dissect the brain tissue.
-
Extract total RNA from the brain tissue using a standard protocol (e.g., TRIzol).
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) using primers specific for the target genes (e.g., taar1, dat, sert) and a reference gene (e.g., β-actin).
-
Analyze the relative gene expression levels using the ΔΔCt method.
Objective: To visualize the spatial expression patterns of target genes within the zebrafish brain following drug exposure.[29][30][31][32][33]
Procedure:
-
Following drug exposure, fix whole zebrafish larvae or dissected adult brains in 4% paraformaldehyde.
-
Synthesize digoxigenin (DIG)-labeled antisense RNA probes for the target gene.
-
Perform whole-mount in situ hybridization using a standard protocol.[29][31] This typically involves permeabilization, hybridization with the probe, antibody incubation, and a colorimetric reaction.
-
Image the stained embryos or brains using a microscope to visualize the gene expression pattern.
Diagram 2: Putative Signaling Pathway of Phenethylamines via TAARs
Caption: Proposed TAAR1 signaling cascade initiated by a phenethylamine derivative.
PART 3: Data Interpretation and Validation
The interpretation of behavioral data from zebrafish requires careful consideration of potential confounding factors, such as general toxicity or motor impairment. It is essential to correlate behavioral findings with data from other assays. For example, a compound that reduces movement in the light-dark test may be anxiolytic, but it could also be sedative. The results of the locomotor activity assay can help to distinguish between these possibilities.
The trustworthiness of these protocols is enhanced by the inclusion of positive and negative controls. For instance, in the light-dark test, a known anxiolytic like diazepam can be used as a positive control.
Conclusion
The zebrafish model offers a robust and versatile platform for the study of novel phenethylamine derivatives. The tiered screening approach and detailed protocols provided in these application notes offer a clear path from initial compound characterization to mechanistic insights. By leveraging the unique advantages of the zebrafish, researchers can accelerate the discovery and development of new neuroactive compounds.
References
-
Zebrafish Information Network (ZFIN). (n.d.). The Zebrafish Information Network. Retrieved from [Link]]
- Lal, P., et al. (2018). Assessing Social Behavior Phenotypes in Adult Zebrafish: Shoaling, Social Preference, and Mirror Biting Tests. Journal of Visualized Experiments, (133), e57168.
-
ConductScience. (2025, May 7). Zebrafish Shoaling Behavior and the Brain. Retrieved from [Link]
- Bradford, Y., et al. (2011). ZFIN: enhancements and updates to the Zebrafish Model Organism Database.
- Howe, D. G., et al. (2013). The Zebrafish Information Network: the zebrafish model organism database.
- Ruzicka, L., et al. (2019). The Zebrafish Information Network: new support for non-coding genes, large-scale screens, and more. Nucleic Acids Research, 47(D1), D867–D873.
-
Wikipedia. (n.d.). Zebrafish Information Network. Retrieved from [Link]
- Rihel, J., et al. (2010). Developing Zebrafish Behavioral Assays for High-Throughput Psychoactive Drug Discovery. Methods in Cell Biology, 100, 147-177.
- Blaser, R., & Rosemberg, D. B. (2012). Neurophenotyping of Adult Zebrafish Using the Light/Dark Box Paradigm. Journal of Visualized Experiments, (69), e4139.
- Egan, R. J., et al. (2009). Assessing Social Behavior Phenotypes in Adult Zebrafish: Shoaling, Social Preference, and Mirror Biting Tests. Behavioral and Brain Functions, 5, 27.
- Kalueff, A. V., et al. (2025). Trace amine signaling in zebrafish models: CNS pharmacology, behavioral regulation and translational relevance. European Journal of Pharmacology, 177312.
- Rihel, J., et al. (2010).
-
Zantiks. (n.d.). Light/Dark preference test (adult zebrafish, larval zebrafish). Retrieved from [Link]
- Ponzoni, L., et al. (2023). A dive into the new psychoactive substances: a review of the use of zebrafish (Danio rerio) as an in vivo model. Archives of Toxicology, 97(1), 1-22.
-
Biobide. (n.d.). Standarized light/dark preference test for anxiety and stress research using zebrafish larvae. Retrieved from [Link]
- Galstyan D.S., et al. (2022). Studying social behavior in zebrafish (Danio rerio) in the tests of social interaction, social preference, behavior in the shoaling and aggression tasks. Rossijskij Fiziologiceskij Zurnal im. I.M. Secenova, 108(2), 135-147.
- Maximino, C., et al. (2014). Fingerprinting of Psychoactive Drugs in Zebrafish Anxiety-Like Behaviors. PLoS ONE, 9(7), e103943.
- Dzieweczynski, T. L., & Hebert, O. L. (2016). Boldness, Aggression, and Shoaling Assays for Zebrafish Behavioral Syndromes. Journal of Visualized Experiments, (107), e53565.
- Lysk, R., et al. (2019). High Throughput Screening in Larval Zebrafish Identifies Novel Potent Sedative-Hypnotics. Anesthesiology, 131(3), 585-597.
-
ConductScience. (n.d.). Zebrafish LightDark Maze. Retrieved from [Link]
- Kokel, D., & Peterson, R. T. (2014). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Frontiers in Pharmacology, 5, 181.
- Maximino, C., et al. (2011). Pharmacological study of the light/dark preference test in zebrafish (Danio rerio): Waterborne administration.
- Xu, X., et al. (2018). High-throughput Screening in Larval Zebrafish Identifies Novel Potent Sedative-hypnotics. Anesthesiology, 129(3), 459-476.
-
National Institutes of Health. (2024). Zebrafish: Methods and Protocols. Retrieved from [Link]
- de Abreu, M. S., et al. (2024). Acute Effects of Four Major Trace Amines on Zebrafish Behavioral, Neurochemical, and Neuroendocrine Responses. Journal of Neurochemistry, e16116.
- Stewart, A. M., et al. (2015). Zebrafish models in neuropsychopharmacology and CNS drug discovery. British Journal of Pharmacology, 172(13), 3147-3162.
- Galstyan, D. S., et al. (2025). Trace amine signaling in zebrafish models: CNS pharmacology, behavioral regulation and translational relevance. European Journal of Pharmacology, 177312.
- Liberles, S. D. (2014). Trace amine-associated receptors: ligands, neural circuits, and behaviors. Current Opinion in Neurobiology, 29, 143-149.
- Kokel, D., & Peterson, R. T. (2014). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Harvard DASH.
- Kalueff, A. V., et al. (2014). Zebrafish as an emerging model for studying complex brain disorders. Trends in Pharmacological Sciences, 35(2), 59-69.
- Maximino, C. (2020). Acute toxicity of injected drugs and substances in fish. Protocols.io.
- Chen, Y., et al. (2023). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. International Journal of Molecular Sciences, 24(22), 16405.
- Kalueff, A. V., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Expert Opinion on Drug Discovery, 10(4), 345-350.
- Holcombe, A., et al. (2022).
-
National Institutes of Health Office of Animal Care and Use. (2024). Guidelines for Zebrafish Satellite Facilities. Retrieved from [Link]
- Soman, S., et al. (2022). Zebrafish Larvae as a Behavioral Model in Neuropharmacology. Pharmaceuticals, 15(7), 834.
-
protocols.io. (2022). Whole Mount In Situ Hybridization in Zebrafish. Retrieved from [Link]
- Lovell, P. V., et al. (2025). An Optimized Protocol for High-Throughput In Situ Hybridization of Zebra Finch Brain. Cold Spring Harbor Protocols.
- Weinberger, D., & Shterenberg, A. (2022). Comparative in situ hybridization protocols in zebrafish. BioTechniques, 73(3), 123-130.
- Stewart, A. M., et al. (2017). Zebrafish Models in NeuroPsychopharmacology and CNS Drug Discovery. Current Topics in Behavioral Neurosciences, 30, 261-290.
- Li, Q., et al. (2015). Dose-dependent responses of zebrafish TAARs and charge-neutralizing... eLife.
- Weinberger, D., & Shterenberg, A. (2022).
- Weinberger, D., & Shterenberg, A. (2025). (PDF) Comparative in situ Hybridization Protocols in Zebrafish.
-
The University of Maine. (n.d.). Guidelines for Use of Zebrafish in Research, Teaching, and Testing. Retrieved from [Link]
-
ZeClinics. (2021, April 20). Unlock Drug Discovery with Zebrafish Neuro-Pharmacological Models. Retrieved from [Link]
-
EU Science Hub. (n.d.). Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET). Retrieved from [Link]
- Al-Snafi, A. E. (2020). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. Pharmacognosy Reviews, 14(28), 75-81.
-
ZeClinics. (2025, June 23). Zebrafish Toxicity Screening: 3 Fast Strategies to De-Risk Drug Discovery. Retrieved from [Link]
-
National Institutes of Health Office of Laboratory Animal Welfare. (2021, May 7). Zebrafish. Retrieved from [Link]
- Collymore, C., & White, R. M. (2011). Regulatory Compliance and the Zebrafish. Zebrafish, 8(4), 163-167.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Zebrafish models in neuropsychopharmacology and CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zebrafish as an emerging model for studying complex brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unlock Drug Discovery with Zebrafish Neuro-Pharmacological Models [zeclinics.com]
- 6. Pharmacological study of the light/dark preference test in zebrafish (Danio rerio): Waterborne administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 9. Video: Boldness, Aggression, and Shoaling Assays for Zebrafish Behavioral Syndromes [jove.com]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 11. Developing Zebrafish Behavioral Assays for High-Throughput Psychoactive Drug Discovery - ProQuest [proquest.com]
- 12. frontiersin.org [frontiersin.org]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 18. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Zebrafish Toxicity Screening: 3 Fast Strategies to De-Risk Drug Discovery | ZeClinics [zeclinics.com]
- 20. Zebrafish Behavioral Profiling Links Drugs to Biological Targets and Rest/Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High Throughput Screening in Larval Zebrafish Identifies Novel Potent Sedative-Hypnotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Light/Dark preference test (adult zebrafish, larval zebrafish) | Protocols | Zantiks [zantiks.com]
- 23. biobide.com [biobide.com]
- 24. conductscience.com [conductscience.com]
- 25. Fingerprinting of Psychoactive Drugs in Zebrafish Anxiety-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. conductscience.com [conductscience.com]
- 27. Studying social behavior in zebrafish ( Danio rerio o) in the tests of social interaction, social preference, behavior in the shoaling and aggression tasks - Galstyan - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 28. Trace amine signaling in zebrafish models: CNS pharmacology, behavioral regulation and translational relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Whole Mount In Situ Hybridization in Zebrafish [protocols.io]
- 30. researchgate.net [researchgate.net]
- 31. Comparative in situ hybridization protocols in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Comparative in situ hybridization protocols in zebrafish [agris.fao.org]
- 33. researchgate.net [researchgate.net]
Application Note & Protocols: A Guide to the Development of Radiolabeled Ligands for Phenethylamine Analogs
Abstract
The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters and pharmacologically active agents.[1] Radiolabeled phenethylamine analogs are indispensable tools for non-invasively studying their target receptors and transporters in the living brain using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This guide provides a comprehensive overview and detailed protocols for the development of these critical molecular imaging agents. We will explore the strategic considerations from radionuclide selection and precursor design to definitive step-by-step protocols for radiolabeling, purification, and quality control. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate novel radioligands for neuroscientific research.
Foundational Principles of Radioligand Development
The ultimate goal in developing a radiolabeled phenethylamine analog is to create a tracer that can be administered in minute (picomolar to nanomolar) quantities to visualize, characterize, and quantify a specific biological target, such as a receptor or transporter, in vivo.
1.1. The "Why": The Importance of Phenethylamine Systems
Phenethylamine and its derivatives, such as dopamine, norepinephrine, and serotonin-like compounds, are fundamental to CNS function.[1] Dysregulation of these systems is implicated in a host of neurological and psychiatric disorders. PET imaging with targeted radioligands allows for the direct interrogation of these systems, providing invaluable insights into disease mechanisms, receptor occupancy of therapeutic drugs, and the development of novel CNS agents.[2]
1.2. Key Considerations for a Successful Radioligand
Before embarking on a synthesis campaign, it is crucial to consider the desired characteristics of the final radioligand:
-
High Affinity and Selectivity: The ligand must bind to the target of interest with high affinity (typically in the low nanomolar or sub-nanomolar range) and exhibit minimal binding to other sites (off-target effects).
-
Blood-Brain Barrier (BBB) Penetration: For CNS targets, the molecule must efficiently cross the BBB to reach its site of action.
-
Appropriate Lipophilicity: A delicate balance is required. The molecule must be lipophilic enough to cross the BBB, but not so lipophilic that it engages in high non-specific binding to lipids and proteins.
-
Metabolic Stability: The radioligand should be reasonably resistant to rapid metabolism. The formation of radiolabeled metabolites can complicate image analysis and interpretation.[3][4]
-
Favorable Kinetics: The tracer should exhibit rapid uptake into the target tissue and clear from non-target tissues to provide a good signal-to-noise ratio.[5]
Radionuclide Selection for Phenethylamine Analogs
The choice of radionuclide is a critical decision dictated by the biological question, the required imaging time, and logistical constraints. For PET imaging, carbon-11 (¹¹C) and fluorine-18 (¹⁸F) are the most common choices.[6][7]
Causality Behind the Choice:
-
Carbon-11 (t½ = 20.4 min): The short half-life is ideal for studies of fast biological processes and allows for multiple scans in the same subject on the same day.[6] Its presence in all organic molecules means it can often be incorporated without altering the compound's pharmacology ("isotopologue labeling").[8]
-
Fluorine-18 (t½ = 109.8 min): The longer half-life is advantageous for studying slower biological processes, allows for more complex and time-consuming radiosynthesis, and enables distribution to satellite imaging centers without a cyclotron.[6][9]
| Parameter | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) | Rationale / "Why it Matters" |
| Half-life (t½) | 20.4 minutes | 109.8 minutes | Dictates the feasible duration of synthesis and imaging session. ¹⁸F allows for longer studies and distribution.[6] |
| Positron Energy (Eβ+ max) | 0.96 MeV | 0.64 MeV | Lower energy results in a shorter positron travel distance before annihilation, leading to higher image resolution for ¹⁸F. |
| Production Reaction | ¹⁴N(p,α)¹¹C | ¹⁸O(p,n)¹⁸F | Both are standard cyclotron reactions. ¹⁸F production from enriched water is highly efficient.[9] |
| Common Labeling Agents | [¹¹C]CH₃I, [¹¹C]CH₃OTf, [¹¹C]CO₂ | [¹⁸F]F⁻ (as K[¹⁸F]F, Cs[¹⁸F]F, etc.) | The choice of agent dictates the required functional group on the precursor molecule. |
Precursor Design and Synthesis
The precursor is the non-radioactive molecule that will be chemically modified to incorporate the radionuclide. Its design is paramount for a successful and efficient radiolabeling reaction.
3.1. Strategies for ¹¹C-Labeling
The most common strategy for ¹¹C-labeling is methylation using high-activity agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate.
-
The "Why": This reaction is typically fast, high-yielding, and versatile. The precursor is designed to have a nucleophilic functional group (e.g., a hydroxyl, primary/secondary amine, or thiol) that can be alkylated. For phenethylamines, this often involves a desmethyl precursor where a key amine or hydroxyl group is available for methylation.[3]
3.2. Strategies for ¹⁸F-Labeling
Nucleophilic substitution with [¹⁸F]fluoride is the workhorse of ¹⁸F chemistry.[8]
-
The "Why": This method leverages the high reactivity of the "naked" fluoride ion (achieved with a phase transfer catalyst like Kryptofix 2.2.2) to displace a good leaving group. The precursor is designed with a leaving group (e.g., tosylate, mesylate, nosylate, or a nitro group for aromatic substitution) at the desired labeling position.[10][11]
Caption: Workflow from parent compound to labeling precursor.
Protocols for Radiolabeling
The following protocols are generalized methodologies. All work with radioactivity must be performed in a shielded hot cell with appropriate safety monitoring and adherence to institutional and regulatory guidelines.
Protocol 4.1: [¹¹C]Methylation of a Desmethyl-Phenethylamine Precursor
Objective: To introduce a [¹¹C]methyl group onto a precursor containing a phenolic hydroxyl or secondary amine.
Materials:
-
Desmethyl precursor (e.g., 1-2 mg) dissolved in anhydrous DMF or DMSO.
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) from cyclotron.
-
Base (e.g., NaOH, K₂CO₃, or a non-nucleophilic organic base like DBU).
-
Reaction vessel (e.g., a V-vial or specialized synthesizer module).
-
Heating system.
Methodology:
-
Precursor Preparation: Dissolve the desmethyl precursor (approx. 1 mg) in 200-300 µL of anhydrous solvent in the reaction vessel.
-
Base Addition: Add the appropriate base. For a phenol, a small amount of aqueous NaOH (e.g., 2 µL of 2M) is effective. For an amine, an organic base may be preferred to minimize side reactions.
-
The "Why": The base deprotonates the hydroxyl or amine group, creating a more potent nucleophile to attack the electrophilic [¹¹C]methyl agent.
-
-
[¹¹C]CH₃I Trapping: Bubble the incoming gaseous [¹¹C]CH₃I from the cyclotron through the precursor solution at room temperature or slightly elevated temperature (e.g., 40-50 °C). If using [¹¹C]CH₃OTf, it will be transferred in a stream of inert gas.
-
Reaction: Seal the vessel and heat at an optimized temperature (typically 80-120 °C) for a set time (typically 3-7 minutes).
-
The "Why": Heating accelerates the rate of the Sₙ2 reaction. The time and temperature are critical parameters that must be optimized to maximize radiochemical yield while minimizing degradation of the precursor and product.
-
-
Quenching: After heating, cool the vessel and quench the reaction by adding the HPLC mobile phase (e.g., 500 µL). This stops the reaction and prepares the sample for purification.
Protocol 4.2: Nucleophilic [¹⁸F]Fluorination of a Phenethylamine Precursor
Objective: To introduce [¹⁸F]fluoride via nucleophilic substitution of a leaving group.
Materials:
-
Aqueous [¹⁸F]fluoride from cyclotron.
-
Kryptofix 2.2.2 (K2.2.2).
-
Potassium carbonate (K₂CO₃).
-
Acetonitrile (anhydrous).
-
Precursor with a suitable leaving group (e.g., tosylate, 1-2 mg) dissolved in anhydrous solvent (e.g., DMSO, DMF, or acetonitrile).
Methodology:
-
[¹⁸F]Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride from the target water on an anion exchange cartridge (e.g., QMA).
-
Elution: Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K2.2.2 (approx. 5 mg) and K₂CO₃ (approx. 1 mg) in acetonitrile/water (e.g., 80:20 v/v).
-
Azeotropic Drying: Heat the vessel under a stream of nitrogen or argon at 100-110 °C to remove the water. This step is critical and may need to be repeated after adding anhydrous acetonitrile.
-
The "Why": Water molecules form a hydration shell around the fluoride ion, significantly reducing its nucleophilicity. The K2.2.2 cryptand complexes the potassium ion (K⁺), leaving a highly reactive, "naked" [¹⁸F]F⁻ anion.[12]
-
-
Precursor Addition: Once dry, add the precursor dissolved in 300-500 µL of anhydrous solvent.
-
Reaction: Seal the vessel and heat at an optimized temperature (typically 100-150 °C) for a set time (typically 10-20 minutes).
-
Quenching: Cool the vessel and add the HPLC mobile phase to prepare for purification.
Caption: A generalized radiolabeling and purification workflow.
Purification and Quality Control (A Self-Validating System)
A robust purification and quality control (QC) process is non-negotiable and ensures the final product is safe, pure, and possesses the correct identity.[13] This creates a self-validating system where each batch is confirmed to meet specifications before use.
Protocol 5.1: HPLC Purification & Analysis
The "Why": High-Performance Liquid Chromatography (HPLC) is the gold standard for both purifying the radiolabeled product from the crude reaction mixture and for analyzing its purity.
Methodology:
-
Purification (Semi-Preparative HPLC):
-
Inject the quenched crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Run a mobile phase (e.g., acetonitrile/water with an additive like TFA) under isocratic or gradient conditions to separate the desired product from the unreacted precursor, radioactive impurities, and non-radioactive byproducts.
-
Monitor the eluent with a UV detector (to see the precursor and non-radioactive compounds) and a series-connected radiation detector.
-
Collect the radioactive peak corresponding to the product.
-
-
Formulation: The collected HPLC fraction is typically trapped on a solid-phase extraction cartridge (e.g., a C18 Sep-Pak). The organic solvent is washed away with sterile water, and the final product is eluted with a small volume of USP-grade ethanol, followed by sterile saline for injection. The final solution is passed through a 0.22 µm sterile filter into a sterile vial.
-
Analysis (Analytical HPLC):
-
Inject a small aliquot of the final formulated product onto a separate analytical HPLC column.
-
This analysis confirms the Radiochemical Purity (RCP) of the final product. The RCP is the percentage of the total radioactivity that is in the desired chemical form.[14]
-
| QC Parameter | Specification | Method | Rationale / "Why it Matters" |
| Radiochemical Purity (RCP) | > 95% | Analytical Radio-HPLC | Ensures that the vast majority of the injected radioactivity is the intended tracer, minimizing confounding signals from impurities.[14] |
| Identity | Retention time matches non-radioactive standard | Analytical HPLC (UV & Radio detectors) | Confirms that the radioactive peak is indeed the correct compound. |
| Molar Activity (Aₘ) | > 37 GBq/µmol (>1 Ci/µmol) at time of injection | HPLC (UV peak area vs. Radioactivity) | High molar activity is crucial to ensure that the injected mass is low enough to not exert a pharmacological effect (the "tracer dose"). |
| pH | 4.5 - 7.5 | pH meter or strip | Ensures the final product is physiologically compatible for injection. |
| Sterility & Endotoxins | Sterile & Pass LAL test | Culture testing & Limulus Amebocyte Lysate (LAL) | Mandatory safety tests to ensure the product is free from microbial and endotoxin contamination. |
Preclinical Evaluation: In Vitro and In Vivo Characterization
Once a radioligand is synthesized and passes all QC tests, its biological properties must be validated.
Protocol 6.1: In Vitro Autoradiography
The "Why": This technique is used to visually confirm that the radioligand binds to specific brain regions known to be rich in the target of interest.
Methodology:
-
Prepare thin (e.g., 20 µm) cryosections of animal or human brain tissue.
-
Incubate the tissue slices with a low nanomolar concentration of the new radioligand.
-
For a parallel set of "blocking" slices, co-incubate with a high concentration of a known, potent, non-radioactive drug for the same target.
-
The "Why": This demonstrates specificity. A successful tracer will show high binding in the first condition, which is "blocked" or prevented in the second condition, proving it binds to the intended target.
-
-
Wash the slices to remove unbound radioligand.
-
Appose the dried slices to a phosphor imaging plate or digital autoradiography system to generate an image of the radioactivity distribution.
Protocol 6.2: Rodent PET Imaging
The "Why": This is the ultimate test to determine if the tracer performs as expected in a living organism, assessing its BBB penetration, regional brain distribution, and kinetics.[2]
Methodology:
-
Anesthetize a rodent (rat or mouse) and place it in a small-animal PET scanner.
-
Administer the radioligand via intravenous (tail vein) injection.
-
Acquire dynamic PET data over a period of time (e.g., 60-90 minutes).
-
Reconstruct the PET images and co-register them with a CT or MRI scan for anatomical reference.
-
Analyze the resulting data by drawing regions of interest (ROIs) over target-rich (e.g., striatum) and reference (e.g., cerebellum) brain areas to generate time-activity curves (TACs).
-
The TACs are used to calculate key parameters like brain uptake and binding potential, which reflect the density of the available target.[2]
Caption: The overall radioligand development and validation workflow.
Conclusion
The development of radiolabeled ligands for phenethylamine analogs is a multi-disciplinary endeavor that combines organic chemistry, radiochemistry, pharmacology, and imaging science. A logical, stepwise approach, beginning with careful consideration of the target and radionuclide, followed by rational precursor design and robust, well-controlled radiosynthesis, is essential for success. Rigorous quality control and thorough preclinical evaluation are the final, critical steps to ensure that a new radioligand is a valid and reliable tool for exploring the intricate workings of the brain.
References
-
Ettrup, A., Hansen, M., Santini, M. A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 38(4), 681-93. [Link]
-
ResearchGate. (n.d.). Development of 11C-Phenethylamine Analogues as novel PET Tracers for the Imaging of 5-HT2A Receptor Biased Agonism | Request PDF. Retrieved January 18, 2026, from [Link]
-
PubMed. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
PubMed Central (PMC). (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
-
ResearchGate. (n.d.). Radiosynthesis and in vivo evaluation of a series of substituted 11 C-phenethylamines as 5HT 2A agonist PET tracers. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research. [Link]
-
PubMed. (2014). Synthesis and pharmacological evaluation of a new series of radiolabeled ligands for 5-HT7 receptor PET neuroimaging. Nuclear Medicine and Biology. [Link]
-
PubMed Central (PMC). (2022). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). Current Radiopharmaceuticals. [Link]
-
PubMed Central (PMC). (n.d.). Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. Journal of the American Chemical Society. [Link]
-
Radiology Key. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. [Link]
-
PubMed Central (PMC). (n.d.). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Cancers. [Link]
-
ScholarBlogs. (n.d.). Radioactive Drugs & PET Ligands in Development. Retrieved January 18, 2026, from [Link]
-
PubMed. (n.d.). Quality control test for immunoreactivity of radiolabeled antibody. Journal of Immunological Methods. [Link]
-
ResearchGate. (n.d.). State of the art of radiochemistry for 11C and 18F PET tracers. Retrieved January 18, 2026, from [Link]
-
International Atomic Energy Agency (IAEA). (n.d.). Strategies for Clinical Implementation and Quality Management of PET Tracers. [Link]
-
PubMed Central (PMC). (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]
-
PubMed. (2021). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. Current Radiopharmaceuticals. [Link]
-
National Institutes of Health (NIH). (2023). Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. Pharmaceutical Sciences. [Link]
-
PubMed Central (PMC). (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. [Link]
-
MDPI. (n.d.). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Pharmaceuticals. [Link]
-
MDPI. (n.d.). Design, Synthesis and Evaluation of the First 2-Alkynyl(aza)indole 18 F Probe Targeting α-Synuclein Aggregates. International Journal of Molecular Sciences. [Link]
-
PubMed Central (PMC). (2023). [99mTc]Technetium-Labeled Niosomes: Radiolabeling, Quality Control, and In Vitro Evaluation. Pharmaceutical Sciences. [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.regionh.dk [research.regionh.dk]
- 6. Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 10. Synthesis and pharmacological evaluation of a new series of radiolabeled ligands for 5-HT7 receptor PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. www-pub.iaea.org [www-pub.iaea.org]
- 14. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gas Chromatography-Mass Spectrometry for the Chiral Separation of Amines: An In-Depth Technical Guide
Introduction: The Critical Role of Chirality in Amine-Containing Compounds
In the realms of pharmaceutical development, agrochemicals, and flavor and fragrance industries, the stereochemistry of amine-containing molecules is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and sensory properties.[1][2] For instance, the therapeutic effect of a drug can be associated with one enantiomer, while the other may be inactive or even induce adverse effects.[3] This necessitates robust and reliable analytical methods for the enantioselective analysis of chiral amines to ensure product quality, safety, and efficacy. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful and versatile technique for this purpose, offering high resolution, sensitivity, and specificity.[4][5]
This comprehensive guide provides an in-depth exploration of the application of GC-MS for the chiral separation of amines. We will delve into the fundamental principles, compare and contrast the primary analytical strategies, and provide detailed, field-proven protocols for both direct and indirect separation methods. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize enantioselective GC-MS methods for chiral amines.
Fundamental Principles of Chiral Recognition in Gas Chromatography
Enantiomers possess identical physical properties such as boiling point, vapor pressure, and mass spectra, making their separation by conventional achiral chromatography impossible.[1][2] Chiral separation by GC can be achieved through two primary strategies:
-
Indirect (Diastereomeric) Separation: This approach involves the pre-column derivatization of the enantiomeric amines with a chiral derivatizing reagent (CDR) to form diastereomers.[6][7] Diastereomers, unlike enantiomers, have different physical properties and can be separated on a conventional achiral GC column.[2][8]
-
Direct Enantiomeric Separation: This method utilizes a chiral stationary phase (CSP) within the GC column.[4][6] The CSP interacts differently with each enantiomer, leading to differential retention times and subsequent separation.
The choice between these two strategies depends on several factors, including the nature of the analyte, the availability of suitable reagents or columns, and the specific requirements of the analysis.
Strategy 1: Indirect Separation via Chiral Derivatization
The indirect approach is a well-established and cost-effective method for the chiral separation of amines.[6] The key to this technique lies in the selection of an appropriate chiral derivatizing reagent that reacts quantitatively with the amine enantiomers to form stable diastereomers with good chromatographic properties.
Causality Behind Experimental Choices in Indirect Separation
The success of the indirect method hinges on the properties of the formed diastereomers. The derivatization reaction should be rapid, complete, and free from racemization of either the analyte or the reagent.[9] The resulting diastereomers must be thermally stable and sufficiently volatile for GC analysis. Furthermore, the structural differences between the diastereomers should be significant enough to allow for baseline separation on an achiral column.
Commonly used chiral derivatizing reagents for amines include chiral chloroformates, such as N-(trifluoroacetyl)-L-prolyl chloride (TFAPC), and other acylating agents.[2][10] The choice of reagent is dictated by the reactivity of the amine and the desired properties of the resulting derivative. For instance, fluorinated derivatives can enhance sensitivity when using an electron capture detector (ECD) or provide characteristic mass fragments in MS detection.[10]
Experimental Workflow for Indirect Chiral Separation
Caption: Workflow for indirect chiral amine separation by GC-MS.
Detailed Protocol for Indirect Chiral Separation of a Primary Amine using TFAPC
This protocol provides a general framework for the derivatization of a primary amine with N-(trifluoroacetyl)-L-prolyl chloride (TFAPC). Optimization of reaction conditions may be necessary for specific analytes.
Materials:
-
Racemic amine sample
-
N-(trifluoroacetyl)-L-prolyl chloride (TFAPC)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
-
Basic buffer solution (e.g., 1 M sodium bicarbonate)
-
Organic extraction solvent (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
Sample Preparation: Dissolve a known amount of the racemic amine sample in the basic buffer solution in a reaction vial.
-
Reagent Preparation: Prepare a solution of TFAPC in the anhydrous aprotic solvent.
-
Derivatization: Add the TFAPC solution to the amine solution. Cap the vial tightly and vortex or shake vigorously for 1-5 minutes at room temperature. The reaction is typically rapid.
-
Extraction: Add the organic extraction solvent to the reaction mixture and vortex to extract the diastereomeric derivatives into the organic layer.[10]
-
Phase Separation: Allow the phases to separate. A brief centrifugation can aid in this process.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Transfer: Transfer the dried organic extract to a GC vial for analysis.
GC-MS Parameters (Example):
| Parameter | Setting |
| GC Column | Standard non-polar or mid-polar achiral column (e.g., DB-5ms, HP-5ms) |
| Injector Temp. | 250 °C |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| MS Interface Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 50-550 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Strategy 2: Direct Separation Using Chiral Stationary Phases
Direct enantiomeric separation on a chiral stationary phase (CSP) offers a more streamlined approach as it eliminates the need for derivatization.[6] This method is particularly advantageous for compounds that are difficult to derivatize, such as some tertiary amines.[6]
Causality Behind Experimental Choices in Direct Separation
The separation mechanism in direct chiral GC relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[4] The stability of these complexes differs for each enantiomer, leading to different retention times. The most widely used CSPs for amine separation are based on derivatized cyclodextrins and amino acid derivatives.[1][11][12]
-
Cyclodextrin-based CSPs: These are versatile and widely applicable for the separation of a broad range of chiral compounds, including amines.[4][13] The chiral recognition mechanism involves the inclusion of the analyte (or a portion of it) into the cyclodextrin cavity, along with interactions at the surface.
-
Amino Acid-based CSPs: Stationary phases like Chirasil-Val, which incorporate L-valine tert-butylamide into a polysiloxane backbone, have shown excellent selectivity for the separation of derivatized amino acids and other chiral compounds.[4][14]
For many primary and secondary amines, achiral derivatization is often performed prior to direct chiral separation to improve their volatility and chromatographic performance.[6] This involves reacting the amine with a non-chiral reagent, such as trifluoroacetic anhydride (TFAA), to block the active hydrogens on the amino group.[11][13]
Experimental Workflow for Direct Chiral Separation
Caption: Workflow for direct chiral amine separation by GC-MS.
Detailed Protocol for Direct Chiral Separation of a Primary Amine (with Achiral Derivatization)
This protocol describes the trifluoroacetylation of a primary amine followed by analysis on a cyclodextrin-based chiral column.
Materials:
-
Racemic amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
GC vials with inserts
Procedure:
-
Sample Preparation: Place a known amount of the primary amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[10]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[10]
-
Reagent Removal: After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to prevent column damage and interference.
-
Reconstitution: Re-dissolve the derivatized residue in a suitable solvent (e.g., ethyl acetate) and transfer to a GC vial for analysis.
GC-MS Parameters (Example):
| Parameter | Setting |
| GC Column | Chiral capillary column (e.g., Rt-βDEXsm, Chirasil-DEX CB) |
| Injector Temp. | 230 °C |
| Oven Program | Isothermal at 120 °C for 20 min, then ramp at 5 °C/min to 200 °C |
| Carrier Gas | Hydrogen or Helium, at an optimal linear velocity (e.g., 50 cm/s for H₂)[13] |
| MS Interface Temp. | 250 °C |
| Ion Source Temp. | 200 °C |
| Mass Range | 50-550 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Data Analysis and Interpretation
For both methods, the mass spectrometer provides confident identification of the analytes based on their mass spectra. Quantification is achieved by integrating the peak areas of the separated diastereomers or enantiomers. The enantiomeric excess (%ee) can be calculated using the following formula:
%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Method Validation and Trustworthiness
A self-validating system is crucial for ensuring the reliability of any analytical method. For chiral separations, this includes:
-
Specificity: Demonstrating that the method can unequivocally assess the enantiomers in the presence of other components. This can be achieved by analyzing blank samples and samples spiked with potential impurities.
-
Linearity and Range: Establishing a linear relationship between the concentration of each enantiomer and the detector response over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of each enantiomer that can be reliably detected and quantified.
-
Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion and Future Perspectives
The chiral separation of amines by GC-MS is a well-established and powerful technique with broad applicability in various scientific disciplines. The choice between indirect and direct methods should be made based on a thorough evaluation of the analyte's properties and the specific analytical requirements. As the demand for enantiomerically pure compounds continues to grow, we can expect further advancements in chiral stationary phase technology and derivatization strategies, leading to even more efficient and sensitive methods for enantioselective analysis. The combination of high-resolution gas chromatography with the specificity of mass spectrometry will undoubtedly continue to play a pivotal role in ensuring the quality and safety of chiral amine-containing products.
References
-
A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. [Link]
-
De Vooght-Johnson, R. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]
-
Wang, C., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]
-
Ward, T. J., & Ward, K. D. (2012). Chiral separations using gas chromatography. ResearchGate. [Link]
-
Bullin, K. A., & Bullin, J. A. (1987). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Hinshaw, J. V. (2003). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
Jain, R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Brückner, H., & Pätzold, R. (2007). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]
-
Ginterová, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]
-
Ilisz, I., et al. (2017). A comparison of the direct and indirect LC methods for separating enantiomers of unusual glycine and alanine amino acid analogues. ResearchGate. [Link]
-
König, W. A., & Ernst, K. (1983). Application of enantioselective capillary gas chromatography to the analysis of chiral pharmaceuticals. ResearchGate. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]
-
Inui, T., et al. (2020). Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols. PubMed. [Link]
-
Adetunji, A. T., et al. (2018). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]
-
Xie, S. M., & Yuan, L. M. (2017). Chiral Gas Chromatography. ResearchGate. [Link]
-
Borman, P. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
-
Valentine, J. L., et al. (1980). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for the Isolation and Purification of Novel Psychoactive Compounds
Abstract: The emergence of Novel Psychoactive Substances (NPS) presents a dynamic and formidable challenge to the scientific community. Their structural diversity, often engineered to circumvent existing regulations, necessitates robust and adaptable methodologies for their isolation, purification, and unequivocal identification. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing an integrated workflow from initial sample extraction to final purity assessment. The protocols herein are grounded in established analytical principles, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.
Introduction: The Analytical Challenge of NPS
Novel Psychoactive Substances encompass a wide array of chemical classes, from synthetic cannabinoids and cathinones to novel opioids and benzodiazepines. A primary analytical hurdle is the frequent occurrence of structural isomers (both positional and stereo-isomers) which may possess vastly different pharmacological and toxicological profiles.[1] Furthermore, these compounds are often found in complex matrices, including herbal blends, powders, vape liquids, or biological specimens, demanding highly efficient extraction and purification strategies.[2][3] This document outlines a multi-technique approach, leveraging the strengths of various extraction, chromatographic, and spectroscopic methods to address these challenges.
Part 1: Foundational Stage - Extraction and Sample Preparation
The journey to isolating a pure compound begins with its efficient removal from the sample matrix. The choice of extraction technique is paramount and is dictated by the nature of the sample matrix and the physicochemical properties of the target analyte(s).
Causality of Extraction Method Selection
The goal of extraction is to maximize the recovery of the target compound while minimizing the co-extraction of interfering matrix components.
-
For plant matter or seized powders , techniques like Maceration or Soxhlet extraction are common, using organic solvents to liberate the compounds of interest.[4][5][6] The choice of solvent (e.g., methanol, ethanol, hexane) depends on the polarity of the target compound.[4][6]
-
For biological matrices (e.g., blood, urine, oral fluid), which are considerably more complex, more refined techniques are necessary to remove proteins, lipids, and salts that can interfere with subsequent analysis.[3][7]
-
Liquid-Liquid Extraction (LLE) operates on the principle of differential solubility, partitioning the analyte between two immiscible liquid phases (e.g., an aqueous biological fluid and an organic solvent).[8]
-
Solid-Phase Extraction (SPE) offers superior selectivity and cleanup.[9][10] In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a different solvent.[7][11][12] This is often the preferred method for complex biological samples due to its high recovery and concentration capabilities.[11]
-
Workflow for Sample Extraction
The following diagram illustrates a generalized workflow for preparing a sample for chromatographic analysis.
Sources
- 1. it.restek.com [it.restek.com]
- 2. mdpi.com [mdpi.com]
- 3. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. A Comprehensive Review on the Techniques for Extraction of Bioactive Compounds from Medicinal Cannabis [mdpi.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid-phase micro-extraction of drugs from biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shu.elsevierpure.com [shu.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-Phenethylamine Compounds
Welcome to the technical support center for the synthesis of 2-amino-phenethylamine compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this important class of molecules. The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, found in numerous bioactive compounds, from endogenous neurotransmitters to pharmaceuticals.[1][2][3] However, its synthesis is not without challenges.
This resource provides in-depth, field-proven insights into troubleshooting common issues encountered during synthesis. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you to not only solve immediate problems but also to build a more robust and reliable synthetic strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of 2-amino-phenethylamines.
Q1: What are the most common synthetic routes to 2-amino-phenethylamines?
A1: Several reliable methods exist, with the choice largely depending on the available starting materials and the desired substitution pattern on the aromatic ring. The most prevalent routes include:
-
Reduction of β-nitrostyrenes: This is a widely used two-step process involving the condensation of a substituted benzaldehyde with a nitroalkane (like nitromethane) to form a β-nitrostyrene, followed by the reduction of both the nitro group and the double bond.[4][5][6]
-
Reductive Amination of Phenylacetaldehydes or Phenylacetones: This method involves the reaction of a ketone or aldehyde with an amine (or ammonia) in the presence of a reducing agent to form the target amine in a single pot.[7][8]
-
Reduction of Benzyl Cyanides: The reduction of a substituted benzyl cyanide is another viable route, though it can sometimes be challenging to avoid side reactions.[6]
-
Gabriel Synthesis: This classic method can be adapted for the synthesis of phenethylamines, typically starting from a phenethyl halide.
Q2: My 2-amino-phenethylamine product seems to be degrading upon storage. What is the best way to store these compounds?
A2: Primary amines, especially phenethylamines, can be susceptible to oxidation and degradation over time, often characterized by discoloration (turning yellow or brown) and the formation of impurities. They can also absorb atmospheric carbon dioxide to form carbamates. For long-term stability, it is highly recommended to convert the freebase amine into a more stable salt form, such as a hydrochloride or sulfate salt.[9] These salts are typically crystalline, less volatile, and significantly more stable than the freebase. If you must store the freebase, do so under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and at low temperatures (e.g., in a freezer).
Q3: I'm having trouble with the purification of my final product. What are some effective purification strategies for these amines?
A3: The basic nature of amines can complicate purification by standard silica gel chromatography. Here are a few proven strategies:
-
Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities. The crude product, dissolved in an organic solvent, can be washed with a dilute acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the freebase amine re-extracted with an organic solvent.[10]
-
Amine-Functionalized Silica Gel: For chromatographic purification, using amine-functionalized silica can be highly effective. This stationary phase minimizes the strong interactions between the basic amine and the acidic silanol groups of standard silica, leading to better peak shapes and improved separation.[11]
-
Crystallization of a Salt: As mentioned for storage, converting the amine to a salt can also be an excellent purification method. The resulting crystalline salt can often be purified by recrystallization from an appropriate solvent system.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific and complex issues you may encounter during your synthesis.
Guide 1: Low Yield or Incomplete Reaction in the Reduction of β-Nitrostyrenes
The reduction of β-nitrostyrenes is a cornerstone of phenethylamine synthesis, but it can be prone to issues. Here’s how to troubleshoot common problems.
Problem: After performing the reduction of a β-nitrostyrene (e.g., with LiAlH4 or catalytic hydrogenation), TLC or NMR analysis shows a significant amount of starting material or a complex mixture of products, resulting in a low yield of the desired 2-amino-phenethylamine.
Potential Causes & Diagnostic Steps:
-
Poor Quality of Starting Material: The β-nitrostyrene starting material can contain impurities from its synthesis, or it may have polymerized upon storage.
-
Diagnostic: Check the melting point and obtain an NMR spectrum of your β-nitrostyrene. The presence of broad peaks in the NMR or a wide melting point range suggests impurities or polymerization.
-
-
Inactive Reducing Agent or Catalyst:
-
For LiAlH4: Lithium aluminum hydride is extremely sensitive to moisture and can be deactivated if not handled under strictly anhydrous conditions.[12]
-
Diagnostic: If you observe excessive gas evolution upon addition of the hydride to your anhydrous solvent before adding the substrate, it may indicate wet solvent.
-
-
For Catalytic Hydrogenation (e.g., Pd/C): The catalyst can lose activity over time or be poisoned by impurities (e.g., sulfur compounds).
-
Diagnostic: If you are using a pressure vessel, a lack of hydrogen uptake is a clear sign of a stalled reaction.
-
-
-
Incorrect Stoichiometry or Reaction Conditions:
-
For LiAlH4: Insufficient hydride will lead to incomplete reduction. The stoichiometry is critical.
-
For Catalytic Hydrogenation: Insufficient catalyst loading, low hydrogen pressure, or suboptimal temperature can result in a sluggish or incomplete reaction.[13]
-
Troubleshooting Workflow:
Below is a decision-making workflow to systematically address low-yield issues in β-nitrostyrene reductions.
Caption: Troubleshooting workflow for low-yield β-nitrostyrene reductions.
Detailed Protocols for Resolution:
-
Protocol 1: Lithium Aluminum Hydride (LiAlH4) Reduction
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagents: In the flask, suspend a stoichiometric excess of LiAlH4 (typically 3-4 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Addition: Dissolve the purified β-nitrostyrene in anhydrous ether/THF and add it dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the number of grams of LiAlH4 used). Stir vigorously until a granular white precipitate forms. Filter the mixture and wash the precipitate thoroughly with ether/THF. The combined organic filtrates contain the desired product.
-
-
Protocol 2: Catalytic Hydrogenation with Pd/C
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the β-nitrostyrene in a suitable solvent such as ethanol, methanol, or ethyl acetate.[13]
-
Catalyst: Add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.
-
Acidification (Optional but Recommended): The addition of an acid, such as hydrochloric acid, can help prevent the formation of secondary amine byproducts.[13]
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 40-50 psi). Shake or stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by the uptake of hydrogen. Once the hydrogen uptake ceases, the reaction is typically complete.
-
Workup: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the Celite with the reaction solvent. The filtrate contains the product, which can then be isolated.
-
Guide 2: Formation of Side Products in Reductive Amination
Reductive amination is a powerful tool, but it can be plagued by the formation of secondary or tertiary amines when a primary amine is the target.[7]
Problem: When attempting to synthesize a primary phenethylamine via reductive amination of a phenylacetaldehyde with ammonia, significant amounts of the secondary amine (dibenzyl-type amine) are formed.
Causality: The initially formed primary amine is also a nucleophile and can compete with ammonia to react with the starting aldehyde, leading to the formation of a secondary amine after reduction.
Solutions:
-
Use a Large Excess of the Amine Component: The most straightforward way to favor the formation of the primary amine is to use a large excess of ammonia. This statistically favors the reaction of the aldehyde with ammonia over the newly formed primary amine.
-
Control the Reaction Conditions:
-
pH Control: Maintaining a slightly acidic pH (around 6-7) is crucial. This protonates the amine, reducing its nucleophilicity and disfavoring over-alkylation, while still allowing for imine formation.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a superior choice to sodium borohydride (NaBH4) for reductive aminations. STAB is less reactive and will not readily reduce the aldehyde, allowing for the imine/iminium ion equilibrium to be established before reduction occurs. It is also more tolerant of slightly acidic conditions.[8]
-
Experimental Protocol for Minimizing Over-Alkylation:
-
Reaction Setup: In a round-bottom flask, dissolve the phenylacetaldehyde in a suitable solvent (e.g., methanol or 1,2-dichloroethane).
-
Amine Addition: Add a large excess (10-20 equivalents) of ammonia, typically as a solution in methanol or as ammonium acetate.
-
pH Adjustment: If necessary, add a small amount of acetic acid to adjust the pH to the optimal range.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) portion-wise to the stirred solution at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
Section 3: Data Presentation & Analytical Protocols
Table 1: Comparison of Common Reducing Agents for β-Nitrostyrene Reduction
| Reducing Agent | Typical Solvent | Temperature | Key Advantages | Key Disadvantages |
| LiAlH4 | Anhydrous Ether, THF | 0°C to reflux | High reactivity, generally good yields[9][14] | Pyrophoric, requires strictly anhydrous conditions, violent quench[12][15] |
| Pd/C, H2 | Methanol, Ethanol | Room Temp to 50°C | Scalable, clean workup, milder conditions[16] | Catalyst can be expensive and pyrophoric; potential for catalyst poisoning |
| NaBH4/CuCl2 | 2-Propanol/Water | Reflux | Non-pyrophoric, easy to handle, fast reaction times[5][17] | Can be exothermic, may require careful temperature control on a large scale[18] |
| Fe/HCl | Ethanol/Water | Reflux | Inexpensive, readily available reagents | Can require strongly acidic conditions, workup can be tedious |
Protocol: Standard TLC Analysis for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your synthesis.
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot the solution onto the TLC plate, alongside spots of your starting material(s) for comparison.
-
Eluent Selection: A common mobile phase for phenethylamines is a mixture of a non-polar and a polar solvent, often with a small amount of a basic modifier to prevent streaking. A good starting point is a mixture of Dichloromethane:Methanol:Ammonia (90:9:1) .
-
Development: Place the plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization:
-
UV Light: Many phenethylamines and their precursors are UV active. Visualize the spots under a UV lamp (254 nm).
-
Staining: A ninhydrin stain is excellent for visualizing primary and secondary amines, which typically appear as purple or yellow spots upon heating.
-
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Nitrostyrene Hydrogenation.
- Ramírez, F., & Erne, M. (1950). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society, 72(6), 2781-2782.
- Beier, M. J., Andanson, J.-M., & Baiker, A. (2012). Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles.
- Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes.
- Beier, M. J., Andanson, J.-M., & Baiker, A. (2012).
- Benchchem. (n.d.). Common side reactions in the synthesis of substituted phenylethylamines.
- Organic Chemistry Portal. (2024).
- Shulgin, A. T. (n.d.). Reduction of Nitrostyrenes using Red-Al. Erowid.
- Reddit. (2019). Nitrostyrene reduction. r/OrganicChemistry.
- Macino, M., et al. (2019). Tuning of catalytic sites in Pt/TiO2 catalysts for the chemoselective hydrogenation of 3-nitrostyrene.
- SMARTER EVERY DAY. (2022). How to purify Amine? Grad student asked me.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Author, A. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
- Biotage. (2023). Is there an easy way to purify organic amines?
- Author, A. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
- Erne, M., & Ramírez, F. (1950). Über die Reduktion von β‐Nitrostyrolen mit Lithiumaluminiumhydrid. Helvetica Chimica Acta, 33(4), 912-916.
- Sciencemadness Discussion Board. (2024). Scaleup woes - Reduction of Nitrostyrenes to Nitroalkanes.
- Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. U.S.
- The Hive. (2003). Novel high-yielding C=C reduction of nitrostyrenes.
- Slideshare. (n.d.). LiAlH4.
- Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
- Khan Academy. (2019). Other Reductions by Lithium Aluminum Hydride. YouTube.
- OpenStax. (n.d.). Synthesis of Amines. In Organic Chemistry: A Tenth Edition.
- Master Organic Chemistry. (2017).
- Author, A. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(x), xxxx.
- Mosnaim, A. D., & Inwang, E. E. (1973). A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens. Analytical Biochemistry, 54(2), 561-577.
- Edwards, D. J., & Blau, K. (1976). A method for the estimation of 2-phenylethylamine in human urine by gas chromatography. Clinica Chimica Acta, 70(1), 213-217.
- Author, A. (2019).
- ResearchGate. (n.d.). Characterization of 2C-Phenethylamines using High-Resolution Mass Spectrometry and Kendrick Mass Defect Filters.
- Semantic Scholar. (2008).
- Benchchem. (2025). Application Notes and Protocols for the Analytical Detection of Substituted Phenethylamines.
- Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(3), 1045.
- National Institutes of Health. (n.d.). Phenethylamine. PubChem.
- Author, A. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.
- American Chemical Society. (2023). 2-Phenylethylamine.
- ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
- Sigma-Aldrich. (n.d.). Phenethylamine.
- Merck Millipore. (n.d.). 2-Phenylethylamine.
- Sigma-Aldrich. (n.d.). Phenethylamine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. youtube.com [youtube.com]
- 11. biotage.com [biotage.com]
- 12. 2. LiAlH4 | PPT [slideshare.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Sciencemadness Discussion Board - Pd/C H2-gas reduction of ß-nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Sciencemadness Discussion Board - Scaleup woes - Reduction of Nitrostyrenes to Nitroalkanes - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Reaction Conditions for the Pyrrolidination of Phenylacetonitrile
Welcome to the technical support center for the synthesis of 2-phenyl-1-pyrrolidinoacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the pyrrolidination of phenylacetonitrile and related α-aminonitrile syntheses. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction conditions, troubleshoot common issues, and ensure reproducible, high-yield results.
Core Concepts: Navigating the Synthetic Landscape
The synthesis of 2-phenyl-1-pyrrolidinoacetonitrile, an important α-aminonitrile, is most commonly approached via a variation of the Strecker synthesis. This powerful three-component reaction brings together a carbonyl source, an amine, and a cyanide source in a one-pot process. Understanding the equilibrium and kinetics of the involved steps is paramount for optimization.
The primary pathway involves the reaction of phenylacetaldehyde with pyrrolidine to form an intermediate iminium ion. This electrophilic species is then intercepted by a nucleophilic cyanide anion to furnish the final product. An alternative, though often more challenging, route could involve the direct α-functionalization of phenylacetonitrile. For the purpose of this guide, we will focus on the more prevalent and versatile Strecker-type approach.
Troubleshooting Guide: From Low Yields to High Purity
This section addresses specific experimental issues in a question-and-answer format, providing both the probable causes and actionable solutions.
Q1: Why is my yield of 2-phenyl-1-pyrrolidinoacetonitrile consistently low or non-existent?
Low or no yield is the most common issue, and it can stem from several factors related to the delicate balance of the reaction intermediates.
Potential Causes & Solutions:
-
Inefficient Imine/Iminium Formation: The cornerstone of the reaction is the formation of the iminium ion from phenylacetaldehyde and pyrrolidine. This is a reversible condensation reaction that produces water. If water is not effectively removed or sequestered, the equilibrium will not favor the imine, leading to low concentrations of the key electrophile for the cyanide to attack.
-
Solution: Incorporate a dehydrating agent. Molecular sieves (3Å or 4Å, activated) are excellent for this purpose.[1] Alternatively, using a solvent that allows for azeotropic removal of water (like toluene with a Dean-Stark trap) can be effective, though it may require elevated temperatures.
-
-
Poor Nucleophilicity of the Cyanide Source: The choice and handling of your cyanide source are critical. While reagents like potassium cyanide (KCN) are potent, their solubility in organic solvents can be limited.[2] Trimethylsilyl cyanide (TMSCN) is a popular alternative due to its better solubility, but it requires activation, typically by a Lewis or Brønsted acid, to generate the active cyanide nucleophile.[3][4]
-
Solution: If using TMSCN, ensure a catalytic amount of a Lewis acid (e.g., InCl₃, ZnCl₂) or a protic source is present to facilitate the transfer of the cyanide group.[4] If using KCN, phase-transfer catalysts can be employed to improve its solubility and reactivity in the organic phase.
-
-
Degradation of Phenylacetaldehyde: Phenylacetaldehyde is prone to self-condensation (an aldol reaction) under both acidic and basic conditions, as well as oxidation to phenylacetic acid upon exposure to air. This degradation depletes your starting material.
-
Solution: Use freshly distilled or high-purity phenylacetaldehyde. Consider adding the aldehyde slowly to the reaction mixture containing the amine to ensure it reacts to form the imine quickly, minimizing its time to decompose. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation.
-
Q2: My reaction is messy, with multiple unidentified side products. How can I improve selectivity?
A lack of selectivity often points to competing reaction pathways or the degradation of starting materials and products.
Potential Causes & Solutions:
-
Aldol Condensation of Phenylacetaldehyde: As mentioned, phenylacetaldehyde can react with itself. This is particularly problematic if the imine formation is slow.
-
Solution: Optimize the rate of imine formation. A slight excess of the amine (pyrrolidine) can push the equilibrium towards the imine. Adding a catalytic amount of a mild acid, such as acetic acid, can also catalyze imine formation without promoting significant aldehyde decomposition.[5]
-
-
Over-alkylation or Side Reactions of Pyrrolidine: While less common in this specific reaction, highly reactive impurities or harsh conditions could lead to undesired reactions involving the amine.
-
Solution: Ensure the purity of your pyrrolidine and other reagents. Maintain careful temperature control, as excessive heat can promote side reactions.
-
-
Cyanohydrin Formation: The cyanide ion can attack the starting aldehyde to form a cyanohydrin, which is a competing and unproductive pathway.
-
Solution: This side reaction is minimized by promoting rapid imine formation. The iminium ion is generally more electrophilic and reacts faster with cyanide than the neutral aldehyde.[6] Ensuring efficient mixing and optimal stoichiometry can favor the desired three-component reaction.
-
Q3: The reaction works, but it's not reproducible from one run to the next. What are the critical parameters to control?
Poor reproducibility is often due to subtle, uncontrolled variables that significantly impact the reaction's sensitive equilibria.
Potential Causes & Solutions:
-
Atmospheric Moisture: The presence of water is a critical, and often variable, factor. Even small amounts of water from solvents, reagents, or the atmosphere can inhibit imine formation.[7]
-
Solution: Implement rigorous anhydrous techniques. Use freshly dried solvents, activate molecular sieves properly (by heating under vacuum), and run the reaction under an inert atmosphere. Flame-drying glassware before use is also a good practice.[7]
-
-
Reagent Quality and Age: The purity of all three components is vital. Phenylacetaldehyde is particularly unstable, as discussed. The quality of the cyanide source can also vary.
-
Solution: Use reagents from reliable suppliers and check their purity. Distill liquid reagents like phenylacetaldehyde and pyrrolidine if their purity is questionable. Use a fresh bottle of the cyanide source or verify the activity of an older one.
-
-
Temperature Control: Reaction rates are temperature-dependent. Inconsistent temperature can lead to variable reaction times and side product formation.
-
Solution: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat or a cryostat for low-temperature reactions) rather than relying on ambient room temperature, which can fluctuate.
-
Frequently Asked Questions (FAQs)
What is the optimal order of reagent addition?
While several protocols exist, a generally effective method is to first mix the phenylacetaldehyde and pyrrolidine in the chosen solvent, allowing time for the imine to form. The addition of a dehydrating agent at this stage is beneficial.[1] Subsequently, the cyanide source is introduced. This sequential approach minimizes the opportunity for the aldehyde to undergo side reactions.
How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is a simple and effective method. Phenylacetaldehyde and the final α-aminonitrile product will likely have different Rf values. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the disappearance of starting materials and the appearance of the product.
What are the key safety considerations when working with cyanide?
Cyanide compounds, including TMSCN and KCN, are highly toxic.[8][9] All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It is crucial to never mix cyanide salts with acid directly, as this will generate highly toxic hydrogen cyanide (HCN) gas.[8] Have a cyanide antidote kit available and ensure you are trained in its use. All cyanide-containing waste must be quenched and disposed of according to your institution's safety protocols.
Data & Protocols
Table 1: Comparison of Common Cyanide Sources for Strecker Reactions
| Cyanide Source | Formula | Common Form | Advantages | Disadvantages | Typical Catalyst/Activator |
| Trimethylsilyl Cyanide | (CH₃)₃SiCN | Liquid | Good solubility in organic solvents; relatively safer to handle than HCN.[4] | Requires an activator; moisture sensitive. | Lewis acids (e.g., InCl₃, ZnCl₂), Brønsted acids.[4] |
| Potassium Cyanide | KCN | Solid | Inexpensive; potent cyanide source. | Poor solubility in many organic solvents; highly toxic.[2] | Phase-transfer catalysts. |
| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | Liquid | Can serve as a safer alternative to handling pure HCN. | Can be in equilibrium with HCN and acetone; may require basic conditions to act as a cyanide source. | Base or acid catalysis. |
Appendix A: Standard Experimental Protocol for Pyrrolidination of Phenylacetonitrile
Disclaimer: This protocol is a representative example. All procedures involving hazardous materials should be performed by trained personnel in a suitable laboratory setting.
-
Glassware Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.
-
Reagent Assembly: To the flask, add anhydrous dichloromethane (DCM, 40 mL) and freshly distilled pyrrolidine (1.2 equivalents).
-
Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add freshly distilled phenylacetaldehyde (1.0 equivalent) dropwise over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes.
-
Cyanation: To the stirring solution, add trimethylsilyl cyanide (TMSCN, 1.2 equivalents) dropwise. Then, add a catalytic amount of indium(III) chloride (InCl₃, 0.05 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes to hydrolyze any remaining TMSCN.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-phenyl-1-pyrrolidinoacetonitrile.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-tree workflow for troubleshooting low product yield.
Mechanism of the Strecker Synthesis
Caption: Simplified mechanism for the Strecker-type synthesis of α-aminonitriles.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
- Podyacheva, E., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega, 5(27), 16787–16796.
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Question about reductive amination reaction procedure. Retrieved from [Link]
-
Nano Catalyst. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Reddit r/chemistry. (2022). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem Compound Database. Retrieved from [Link]
- MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(15), 4938.
- Bandgar, B. P., & Shaikh, S. S. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 59.
-
ResearchGate. (2018). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. Benzyl cyanide - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Challenges in the Purification of Amine Derivatives
Welcome to the technical support center for the purification of amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the basic and often highly polar nature of amines. Instead of a generic overview, we will dive deep into specific, common problems in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your method development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced during the purification of amine-containing molecules.
Q1: Why is my amine compound streaking severely on a standard silica gel TLC plate?
A: This is the most frequent issue encountered. The streaking, or tailing, is a direct result of the strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This interaction leads to non-ideal chromatographic behavior, poor separation, and potential loss of the compound on the column.
-
Causality: The lone pair of electrons on the amine nitrogen readily interacts with the acidic protons of the silanol groups, causing the molecule to "stick" to the stationary phase. Elution only occurs when a sufficiently polar solvent can disrupt this interaction, but the process is often slow and uneven, resulting in a streak rather than a compact spot.
-
Quick Solution: Before changing your entire purification strategy, try adding a small amount of a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., hexane/ethyl acetate with 1% TEA).[1][2] The competing base will neutralize the acidic sites on the silica, allowing your amine to travel up the plate more cleanly.
Q2: How can I efficiently separate a mixture of primary, secondary, and tertiary amines?
A: While chromatography can work, it is often challenging. A highly effective and scalable alternative is to use a buffer-assisted liquid-liquid extraction technique that exploits the differences in pKa values among the amine classes.[4][5]
-
Principle: Primary, secondary, and tertiary amines have distinct basicities (pKa values). By carefully controlling the pH of an aqueous buffer, you can selectively protonate and extract each class of amine from an organic solvent.
-
General Workflow:
-
Dissolve the amine mixture in an organic solvent (e.g., diethyl ether).
-
Wash with a buffer of a specific, mildly acidic pH to protonate and extract the most basic amine (typically the primary amine).
-
Lower the pH of the buffer in a subsequent wash to extract the next most basic amine (secondary).
-
The least basic amine (tertiary) remains in the organic layer.
-
The separated amines can then be recovered from their respective aqueous layers by basifying the solution and re-extracting into an organic solvent.[4]
-
A detailed protocol for this separation is provided in Section 3.3 .
Q3: My reaction mixture contains residual amine reagents like pyridine or DMAP. How can I remove them during workup?
A: These small, basic molecules can be persistent. A standard water wash is often insufficient.
-
Acid Wash: The most common method is to wash the organic layer (e.g., ethyl acetate, DCM) several times with a dilute acidic solution, such as 1N HCl or 5-10% aqueous copper sulfate.[6][7] The acid protonates the amine, rendering it a water-soluble salt that partitions into the aqueous layer. Caution: This method should only be used if your target compound is stable to acidic conditions.[7]
-
Copper Sulfate Method: Washing with aqueous copper (II) sulfate is particularly effective for removing pyridine and other coordinating amines. The copper ions form a complex with the amine, which partitions into the aqueous phase, often indicated by the blue aqueous layer turning a deeper purple color.[6][7] Continue washing until no further color change is observed.
Q4: My amine is an oil and refuses to crystallize. What are my options?
A: Oiling out is common when the melting point of the compound is lower than the temperature of the solution or when impurities are present.
-
Form a Salt: The most reliable method is to convert the amine into a salt. Reacting your amine with an acid (e.g., HCl in ether, or toluenesulfonic acid) often produces a well-defined, crystalline solid that is much easier to purify by recrystallization. The free base can be regenerated later if needed.
-
Solvent System Adjustment: Try using a more non-polar solvent system. Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor, non-polar solvent (e.g., hexane, pentane) until turbidity persists. Cooling or scratching the flask can then induce crystallization.
-
Use Organic Acids: For amines that are poorly soluble in common organic solvents, recrystallization from organic acids like acetic acid or their mixtures with other solvents can be effective.[8]
Part 2: In-Depth Troubleshooting Guides
2.1 Guide: Flash Chromatography of Amines
The basicity of amines makes them one of the most challenging compound classes for silica gel chromatography.
Problem: Severe peak tailing and poor separation on silica, even with TEA in the mobile phase.
-
Expert Analysis: While adding a competing base like triethylamine (TEA) is a good first step, it may not be sufficient for highly basic or "sticky" amines. The interaction with silica is simply too strong, or the TEA may not be effective enough. Furthermore, high concentrations of polar solvents like methanol, often used to elute amines, can lead to poor selectivity and co-elution.[9]
-
Solutions & Causality:
-
Switch to a Different Stationary Phase: This is the most robust solution.
-
Amine-Functionalized Silica: These columns have an amine-bonded phase that shields the target molecule from the acidic silanols.[3] This neutralizes the primary cause of tailing and allows for elution with less polar, more selective solvent systems like hexane/ethyl acetate, improving separation.[3][9]
-
Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds. It eliminates the acid-base interaction problem.
-
-
Use Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography (e.g., C18 silica) can be highly effective. By adjusting the mobile phase to a high pH, the amine is in its neutral, free-base form, making it more retentive and allowing for excellent separation.[1]
-
2.2 Guide: Liquid-Liquid Extraction (LLE)
LLE is a cornerstone of amine purification, but it is not without its pitfalls.
Problem: Persistent emulsions form during acid-base workup.
-
Expert Analysis: Emulsions are colloidal suspensions of one immiscible liquid in another, stabilized by compounds that act as surfactants. In amine purifications, partially soluble amine salts or other amphiphilic impurities can cause this. Vigorous shaking of the separatory funnel exacerbates the problem.
-
Solutions & Causality:
-
Break the Emulsion:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine).[6] This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion and force phase separation.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel 10-15 times. This is often sufficient for extraction without creating a stable emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the colloidal particles.
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to force the layers to separate.
-
-
Problem: My amine won't extract into the aqueous layer, even with 1N HCl.
-
Expert Analysis: This typically occurs with very lipophilic (greasy) or sterically hindered amines. The large non-polar structure of the molecule can make its corresponding ammonium salt retain significant solubility in the organic layer, preventing a clean extraction.
-
Solutions & Causality:
-
Increase Acid Concentration: Try using a more concentrated acid (e.g., 3N or 6N HCl), but be mindful of your target compound's stability.
-
Change Organic Solvent: Switch to a less polar organic solvent. If you are using DCM or ethyl acetate, try switching to diethyl ether or hexane. Your amine salt will be less soluble in these more non-polar solvents, forcing it into the aqueous phase.
-
Back-Washing: After the initial acidic extraction, wash the organic layer again with fresh water. This can help pull out any remaining amine salt that is weakly partitioned in the organic phase.
-
Use a Different Acid: Sometimes, using an acid with a different counter-ion, like H₂SO₄ or H₃PO₄, can change the solubility properties of the resulting salt favorably.
-
2.3 Guide: Chiral Separation of Amines
Resolving enantiomers is a critical step in pharmaceutical development.
Problem: How can I separate a racemic amine into its pure enantiomers?
-
Expert Analysis: Enantiomers have identical physical properties (solubility, boiling point) and cannot be separated by standard techniques like chromatography or crystallization. The key is to introduce another chiral element to create diastereomers, which do have different physical properties.[10]
-
Solutions & Causality:
-
Diastereomeric Salt Formation (Classical Resolution): This is a time-tested and scalable method.
-
Mechanism: React the racemic amine (a base) with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid, mandelic acid, or camphorsulfonic acid.[10] This reaction forms a mixture of two diastereomeric salts: (R-amine)-(R-acid) and (S-amine)-(R-acid).
-
Separation: Because these salts are diastereomers, they have different solubilities. A suitable solvent can be found where one salt is significantly less soluble and will preferentially crystallize, allowing it to be separated by filtration.
-
Liberation: The purified diastereomeric salt is then treated with a base to neutralize the resolving agent and liberate the enantiomerically pure free amine.
-
-
Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique.
-
Mechanism: The separation occurs on a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the two enantiomers of the amine, leading to different retention times. Polysaccharide-based CSPs are very common and effective for this purpose.[11]
-
Method Development: Success often depends on screening different CSPs and mobile phases. Sometimes, derivatizing the amine (e.g., with trifluoroacetic anhydride) can improve the separation on certain columns.[12]
-
-
Part 3: Key Protocols & Methodologies
Protocol 3.1: Standard Acid-Base Extraction for Amine Purification
This protocol describes the purification of a crude amine from neutral and acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl (aq). Stopper the funnel and invert gently 10-15 times to mix the phases. Vent frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer, which now contains your protonated amine hydrochloride salt. Keep the organic layer, as it contains neutral impurities.
-
Re-extract: Add a fresh portion of 1M HCl to the organic layer and repeat the extraction (step 2-3) to ensure complete recovery of the amine. Combine all aqueous extracts. The organic layer can now be discarded.
-
Wash Aqueous Layer: Wash the combined aqueous extracts with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any residual neutral impurities that may have carried over. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 5M NaOH or solid NaHCO₃) with swirling until the pH is >10 (confirm with pH paper).[13] This deprotonates the amine salt, regenerating the free amine, which may precipitate or form an oily layer.
-
Final Extraction: Add a fresh portion of organic solvent to the basified aqueous layer. Mix gently to extract the purified free amine into the organic phase.
-
Isolate Product: Separate the organic layer. Extract the aqueous layer two more times with fresh organic solvent. Combine all organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[6]
Protocol 3.2: Flash Chromatography of Basic Amines on Silica Gel
This protocol incorporates modifications to suppress unwanted interactions with the silica stationary phase.
Step-by-Step Methodology:
-
Solvent System Selection: Develop a mobile phase using a TLC plate. A good starting point is a hexane/ethyl acetate system. Add 1% triethylamine (TEA) to both the TLC developing chamber and the bulk mobile phase for the column.[2] Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Pack the silica gel column using your chosen mobile phase (containing TEA). Never dry pack a column for amine purification. Ensure the column is fully equilibrated by running 2-3 column volumes of the mobile phase through it before loading the sample.
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the crude in a volatile solvent (e.g., DCM), add a small amount of silica, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column using the pre-determined mobile phase. If a gradient is needed, ensure that every solvent mixture used contains the same percentage of TEA.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require high vacuum, as it is relatively high-boiling.
Protocol 3.3: Separation of a Primary, Secondary, and Tertiary Amine Mixture
This protocol is adapted from a buffer-assisted extraction method and is a powerful alternative to chromatography for separating amine mixtures.[4]
Step-by-Step Methodology:
-
Initial Setup: Dissolve the mixture of primary (1°), secondary (2°), and tertiary (3°) amines in a suitable organic solvent like diethyl ether or dichloromethane in a separatory funnel.
-
Isolate the Primary Amine:
-
Prepare a buffer solution with a pH that will selectively protonate the primary amine but not the less basic secondary and tertiary amines (e.g., pH ~7.0-8.0, depending on the specific pKa values of the amines).
-
Wash the organic layer with several portions of this buffer. Combine the aqueous extracts. This aqueous phase now contains the protonated 1° amine.
-
-
Isolate the Secondary Amine:
-
Prepare a more acidic buffer solution (e.g., pH ~3.0-4.0).
-
Wash the remaining organic layer with several portions of this stronger buffer. This will protonate and extract the 2° amine. The 3° amine, being the least basic, will remain in the organic layer.
-
-
Isolate the Tertiary Amine:
-
The organic layer now contains primarily the 3° amine. Wash it with brine, dry it over Na₂SO₄, filter, and concentrate to obtain the crude tertiary amine, which can be further purified if needed.
-
-
Recover the Amines:
-
Take the aqueous extracts from Step 2 (containing the 1° amine) and basify to pH > 12 with 15% aq. NaOH. Extract with diethyl ether (3x). Combine the organic layers, dry, and evaporate to yield the purified 1° amine.
-
Repeat this process for the aqueous extracts from Step 3 to recover the purified 2° amine.[4]
-
Part 4: Advanced Topics
The Role of Protecting Groups in Amine Purification
In complex, multi-step syntheses, the basicity and nucleophilicity of an amine can interfere with subsequent reactions. In these cases, temporarily "masking" the amine with a protecting group can drastically simplify purification.
-
The Principle: A protecting group transforms the problematic amine into a neutral, stable functional group (like a carbamate or amide), which behaves predictably in chromatography and is inert to many reaction conditions.[14] After the necessary synthetic steps are completed, the protecting group is selectively removed to reveal the original amine. The choice of protecting group is critical and depends on the overall synthetic strategy, as different groups are removed under different conditions (acid, base, hydrogenation, etc.).[14]
| Protecting Group | Abbreviation | Structure | Installation Reagent | Cleavage Conditions & Byproducts | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Boc-N-R | Boc₂O | Strong acid (e.g., TFA in DCM).[14][15] Byproducts: CO₂, isobutylene. | Fmoc, Cbz |
| Benzyloxycarbonyl | Cbz or Z | Cbz-N-R | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C).[14][16] Byproducts: CO₂, toluene. | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-N-R | Fmoc-OSu, Fmoc-Cl | Mild base (e.g., 20% piperidine in DMF).[14] | Boc, Cbz |
| Trichloroethoxycarbonyl | Troc | Troc-N-R | Troc-Cl | Reductive cleavage (e.g., Zn dust in acetic acid).[16] | Boc, Fmoc, Cbz |
References
-
Sabde, S., et al. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Omega. Available at: [Link]
-
Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Available at: [Link]
-
Li, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Voelkel, A., & Patora, J. (2007). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis Online. Available at: [Link]
-
Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. Remove Sticky Reagents. Available at: [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Available at: [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. Available at: [Link]
-
Campíns-Falcó, P., et al. (2010). Solid phase extraction of amines. ResearchGate. Available at: [Link]
-
University of York, Chemistry Teaching Labs. Solid Phase Extraction. Available at: [Link]
-
SlideShare. (2016). Protection for the AMINE.pptx. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
Sabde, S., et al. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Amines. Available at: [Link]
-
Cottrell, A., et al. (2013). Purification of aqueous amine solvents used in post combustion CO2 capture: A review. ResearchGate. Available at: [Link]
-
Dr. Amr Ibrahim. (2023). Separation of primary, secondary and tertiary amines. YouTube. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
Science Forums. (2011). Amine purification. Available at: [Link]
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. Available at: [Link]
-
Journal of Chromatographic Science. (1981). Troubleshooting in Chromatography. Available at: [Link]
-
Justia Patents. Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications. Available at: [Link]
-
Bryan Research & Engineering. (2008). Troubleshooting Amine Unit Simulations. Available at: [Link]
-
Refining Online. Amine Best Practices Guidelines. Available at: [Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]
-
Chromatography Forum. (2009). Amine column degradation. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. NIH. Available at: [Link]
-
The Classroom. (2022). Separation of primary, secondary and tertiary amines by Hoffmann's method. YouTube. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
- Google Patents. US4661634A - Removal of impurities from amines.
-
Scribd. Amine Treating - Troubleshooting Guide. Available at: [Link]
-
Waters Corporation. Solid-Phase Extraction (SPE) Method Development. Available at: [Link]
-
Wikipedia. Solid-phase extraction. Available at: [Link]
- Google Patents. US3337630A - Process for the purification of amines.
-
Journal of Chromatographic Science. (2022). Microwave-Assisted Dispersive Liquid–Liquid Microextraction Combined with HPLC for the Determination of Three Biogenic Amines in Beverages. Oxford Academic. Available at: [Link]
-
Polymers (Basel). (2022). Review on CO2 Capture Using Amine-Functionalized Materials. PMC - NIH. Available at: [Link]
- Google Patents. US2377511A - Purification of amine reaction mixtures.
-
Chemistry Help Center. (2022). How to purify Amine?. YouTube. Available at: [Link]
-
ACS Omega. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Available at: [Link]
-
PubMed. (2007). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Available at: [Link]
-
MDPI. (2024). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Energy & Fuels. (2023). Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. ACS Publications. Available at: [Link]
-
ResearchGate. (2006). Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Available at: [Link]
-
ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Available at: [Link]
-
NIH. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Optimizing Yield and Purity in Multi-Step Organic Synthesis
<
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center, a dedicated resource for navigating the complexities of multi-step organic synthesis. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating challenges encountered in the lab. This is not just a list of protocols; it's a troubleshooting guide built on the principles of causality and validated by field experience. Our goal is to empower you to not only solve problems but to understand their root causes, leading to more robust and efficient synthetic routes.
Section 1: Troubleshooting Low Reaction Yields
Low yields are a frequent hurdle in multi-step synthesis, where the overall yield is the product of the yields of individual steps. A seemingly small loss at each stage can lead to a significant deficit in the final product.
Frequently Asked Questions (FAQs) - Low Yield
Q1: My reaction is not going to completion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix it?
A1: Unreacted starting material is a classic sign of an incomplete reaction. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: Chemical reactions have varying kinetics. Some are sluggish and require more time or higher temperatures to proceed to completion.[1]
-
Troubleshooting:
-
Monitor the reaction over time: Use techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product.[2][3]
-
Increase reaction temperature: If the reaction is thermally stable, gradually increasing the temperature can significantly accelerate the reaction rate.
-
Extend reaction time: Allow the reaction to run for a longer period, continuing to monitor its progress.
-
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can leave the limiting reagent partially unreacted.
-
Troubleshooting:
-
Recalculate and re-measure: Double-check your calculations and the amounts of each reagent weighed.
-
Consider an excess of one reagent: In some cases, using a slight excess of the less expensive or more reactive reagent can drive the reaction to completion.
-
-
-
Catalyst Deactivation: If you are using a catalyst, it may have lost its activity.
-
Troubleshooting:
-
Use fresh catalyst: Ensure your catalyst is active and has been stored correctly.
-
Increase catalyst loading: A modest increase in the amount of catalyst can sometimes overcome deactivation issues.
-
-
Q2: I'm observing the formation of multiple products, which is lowering the yield of my desired compound. How can I improve the selectivity of my reaction?
A2: The formation of byproducts is a common challenge that directly impacts yield and complicates purification. Improving selectivity is key to resolving this.
-
Reaction Conditions: Temperature, solvent, and catalyst can all influence the reaction pathway.[1]
-
Troubleshooting & Optimization:
-
Temperature Control: Some reactions are highly sensitive to temperature. Running the reaction at a lower temperature may favor the kinetic product over the thermodynamic one, or vice versa, potentially increasing the yield of the desired isomer.[4]
-
Solvent Selection: The polarity of the solvent can influence the stability of transition states and intermediates, thereby affecting the selectivity of the reaction.[5][6][7] Experiment with a range of solvents with varying polarities.
-
Catalyst Choice: Different catalysts can exhibit different selectivities. For example, in a hydrogenation reaction, Lindlar's catalyst will selectively produce a cis-alkene from an alkyne, whereas sodium in liquid ammonia will yield the trans-alkene.
-
-
-
Protecting Groups: If your molecule has multiple reactive functional groups, side reactions can occur.
Q3: My yield is significantly lower upon scaling up the reaction from a small to a larger scale. What factors should I consider?
A3: Scale-up issues are common and often stem from changes in physical parameters that affect reaction kinetics, heat transfer, and mixing.[11]
-
Heat Transfer: Exothermic reactions that are easily managed on a small scale can become difficult to control on a larger scale, leading to side reactions or decomposition.[11]
-
Troubleshooting:
-
Ensure efficient stirring: Inadequate mixing can lead to localized "hot spots."
-
Control the rate of addition: For highly exothermic reactions, add reagents slowly to manage the heat generated.
-
Use an appropriate cooling bath: Ensure your cooling system is adequate for the scale of the reaction.
-
-
-
Mixing: Inefficient mixing on a larger scale can lead to concentration gradients, affecting reaction rates and selectivity.
-
Troubleshooting:
-
Use an appropriate stirrer: The type and size of the stirrer should be suitable for the reaction vessel and volume.
-
Optimize stirring speed: Ensure the reaction mixture is homogeneous without being overly vigorous, which could introduce other issues.
-
-
Section 2: Troubleshooting Impurities and Purification Challenges
Achieving high purity is as critical as obtaining a good yield, especially in drug development where even trace impurities can have significant consequences.[12]
Frequently Asked Questions (FAQs) - Purity and Purification
Q1: After my workup, my crude product is a complex mixture. What are the best general strategies for purification?
A1: The choice of purification technique depends on the physical and chemical properties of your desired compound and the impurities present.[13]
-
Crystallization: This is an effective technique for purifying solid compounds.[14][15] It relies on the principle that the desired compound and impurities have different solubilities in a given solvent.
-
Protocol for Recrystallization:
-
Dissolve the impure solid in a minimal amount of a suitable hot solvent.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.
-
Isolate the crystals by filtration.[16]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly.
-
-
-
Chromatography: This is a powerful and versatile separation technique.[14][16]
-
Column Chromatography: Used for preparative separation of compounds. The mixture is passed through a column packed with a stationary phase (e.g., silica gel or alumina), and the components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.[14]
-
Thin-Layer Chromatography (TLC): Primarily used for monitoring reaction progress and assessing purity, but can also be used for small-scale preparative separations.[2][17][18]
-
-
Distillation: This technique is used to separate liquids with different boiling points.[16]
-
Simple Distillation: Suitable for separating liquids with significantly different boiling points (a difference of at least 25-30 °C).
-
Fractional Distillation: Used for separating liquids with closer boiling points.[16]
-
Vacuum Distillation: Employed for compounds that decompose at their atmospheric boiling point, as it allows for distillation at a lower temperature.[14]
-
-
Extraction: This method separates compounds based on their different solubilities in two immiscible liquids.
Q2: I'm having trouble removing a specific byproduct. What targeted approaches can I use?
A2: Sometimes, general purification methods are not sufficient to remove a persistent impurity.
-
Chemical Scavenging: If the byproduct has a reactive functional group that is different from your desired product, you can use a scavenger resin or a reagent that selectively reacts with and removes the impurity.
-
pH Adjustment: If your product and the impurity have different acidic or basic properties, you can use an acid-base extraction. For example, an acidic impurity can be extracted from an organic solvent into an aqueous basic solution.[19]
-
Derivative Formation: In some cases, you can temporarily convert your desired product into a derivative that has significantly different physical properties (e.g., solubility, boiling point), allowing for easier separation from the impurity. The original compound can then be regenerated.
Q3: My purified product appears to be a single spot on TLC, but NMR analysis shows the presence of impurities. What could be the issue?
A3: While TLC is a valuable tool, it has its limitations.
-
Co-elution: The impurity may have a very similar Rf value to your product in the TLC solvent system used, causing them to appear as a single spot.
-
Troubleshooting: Try developing the TLC plate in different solvent systems with varying polarities. This may allow for the separation of the co-eluting spots.
-
-
Non-UV Active Impurities: If you are visualizing your TLC plate with a UV lamp, impurities that do not absorb UV light will not be visible.
-
Troubleshooting: Use a different visualization technique, such as staining with potassium permanganate or an iodine chamber, which can reveal a wider range of compounds.[18]
-
-
Volatile Impurities: Residual solvents from the reaction or purification process are common impurities that will not be visible on TLC but are readily detected by NMR.
-
Troubleshooting: Ensure your product is thoroughly dried under high vacuum to remove any residual solvents.
-
Section 3: Reaction Monitoring and Optimization
Proactive monitoring and optimization are crucial for maximizing yield and purity from the outset.
Workflow for Reaction Optimization
Caption: A general workflow for systematic reaction optimization.
Key Analytical Techniques for Monitoring
| Technique | Application | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of non-volatile compounds.[2] | Fast, inexpensive, requires minimal sample.[3] | Not quantitative, limited resolution.[3] |
| Gas Chromatography (GC/GC-MS) | Analysis of volatile and thermally stable compounds.[3] | High resolution, quantitative, can be coupled with Mass Spectrometry (MS) for identification.[3] | Not suitable for non-volatile or thermally labile compounds.[3] |
| High-Performance Liquid Chromatography (HPLC) | Analysis of a wide range of non-volatile and thermally labile compounds.[3] | High resolution, quantitative, versatile.[3] | Can be more time-consuming and expensive than GC.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In-situ, non-invasive monitoring providing detailed structural information.[20] | Provides structural information, non-destructive.[3] | Lower sensitivity, potential for spectral overlap, can be expensive.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | In-situ monitoring of functional group changes.[3] | Real-time data, non-invasive.[3] | Complex spectra, potential for solvent interference.[3] |
Section 4: Advanced Strategies and Considerations
Protecting Group Strategies
In complex syntheses, the selective transformation of one functional group in the presence of others is a significant challenge. Protecting groups are essential tools to achieve this by temporarily masking a reactive site.[8][9][10]
Caption: A simplified workflow illustrating the use of a protecting group.
Key Considerations for Choosing a Protecting Group:
-
Orthogonality: The protecting group must be stable to the reaction conditions used to modify other parts of the molecule.[9]
-
Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and not introduce unwanted side reactions.[8]
-
Atom Economy: The use of protecting groups adds steps and reagents, which can decrease the overall efficiency of a synthesis.[21] Therefore, their use should be carefully planned.
Workup Procedures
The workup is the series of steps performed after a reaction is complete to isolate and purify the crude product.[19][22] A well-designed workup can significantly improve the purity of the isolated material.
Common Workup Steps:
-
Quenching: Carefully neutralizing any reactive reagents.[23]
-
Extraction: Separating the product from the reaction mixture into an organic solvent.[22]
-
Washing: Removing water-soluble impurities from the organic layer by washing with aqueous solutions (e.g., water, brine, dilute acid or base).[19][22]
-
Drying: Removing residual water from the organic layer using a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[22]
-
Solvent Removal: Evaporating the solvent to obtain the crude product.[22]
References
-
Methods of Purification of Organic Compounds. (2023, January 8). GeeksforGeeks. [Link]
-
Yield and Selectivity in Chemical Reactions. Chemical Process Balances Class Notes. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). [Link]
-
Purification of Organic Compounds- Purification Methods in Chemistry. Allen Overseas. [Link]
-
TLC Monitoring: Significance and symbolism. (2025, March 6). [Link]
-
Development of Predictive Tools for Optimizing Organic Reactions. (2012). PMC. NIH. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. [Link]
-
Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. [Link]
-
Key Factors for Successful Scale-Up in Organic Synthesis. (2025, July 18). Pure Synth. [Link]
-
Reaction Conditions Optimization: The Current State. (2023, November 15). PRISM BioLab. [Link]
-
Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). (2017, September 16). Reddit. [Link]
-
How do protective groups aid in multi-step syntheses? TutorChase. [Link]
-
What Is Workup In Organic Chemistry? (2025, January 25). YouTube. [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). [Link]
-
Solvent effects. Wikipedia. [Link]
-
2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. [Link]
-
Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. (2024). J Mol Pharm Org Process Res, 12, 217. [Link]
-
Avoid Protecting Groups. (2019, December 3). In Green Chemistry: Principles and Case Studies. Books Gateway. [Link]
-
Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. (2025, August 1). Pure Synth. [Link]
-
Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
-
Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. [Link]
-
4 Factors That Can Affect Sample Purity Test Results. Moravek. [Link]
-
Protecting Group Strategies in Natural Product Biosynthesis. (2026, January 6). ACS Publications. [Link]
-
How To Run A Reaction: The Workup. Department of Chemistry: University of Rochester. [Link]
-
Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. (2024, October 8). Journal of Chemical Education. ACS Publications. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu. [Link]
-
Modern Separation Techniques for the Efficient Workup in Organic Synthesis. (2025, August 7). Request PDF. [Link]
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024, May 3). AZoM. [Link]
-
High-purity Inorganic & Organic Chemicals | Manufacturer & Supplier. Macsen Labs. [Link]
-
When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. [Link]
-
Organic Chemistry Synthesis Reactions - Examples and Practice Problems. (2016, June 18). YouTube. [Link]
-
How to Succeed in Multi-Step Organic Synthesis 2) Develop and follow a workable plan to accomplish your goals. 3) Budget your m. Wsu. [Link]
-
Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. (2025, August 7). Request PDF - ResearchGate. [Link]
-
10.10: An Introduction to Multiple Step Synthesis. (2020, May 30). Chemistry LibreTexts. [Link]
-
Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. ACS Publications. [Link]
-
Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. DSpace@MIT. [Link]
-
why do organic impurities always seem to be orange, yellow, or brown? (2023, August 31). YouTube. [Link]
-
Organic Chemistry Synthesis Problems. [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. [Link]
-
What Causes A Low Percent Yield In Chemical Reactions? - Chemistry For Everyone. (2025, October 26). [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. TLC Monitoring: Significance and symbolism [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tutorchase.com [tutorchase.com]
- 9. media.neliti.com [media.neliti.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure-synth.com [pure-synth.com]
- 12. macsenlab.com [macsenlab.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 16. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 19. How To Run A Reaction [chem.rochester.edu]
- 20. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 21. books.rsc.org [books.rsc.org]
- 22. youtube.com [youtube.com]
- 23. Troubleshooting [chem.rochester.edu]
Technical Support Center: Method Validation for the Quantification of Novel Psychoactive Substances (NPS)
Welcome to the Technical Support Center for the quantification of Novel Psychoactive Substances (NPS). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during analytical method validation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the scientific reasoning behind them to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and execution of method validation for NPS quantification.
Q1: What are the core validation parameters I need to assess for an NPS quantification method?
A1: A full bioanalytical method validation should demonstrate that the assay is fit for its intended purpose.[1] Key parameters, guided by international standards from bodies like the European Medicines Agency (EMA), include selectivity, accuracy, precision, calibration curve performance, limit of detection (LOD), limit of quantification (LOQ), matrix effects, and the stability of the analyte under various conditions.[2][3]
Q2: How do I ensure the selectivity of my method for a novel psychoactive substance?
A2: Selectivity is the ability of your method to differentiate and quantify the analyte from other components in the sample, such as endogenous matrix components, metabolites, or other drugs.[4] To demonstrate selectivity, you should analyze multiple blank matrix samples from different sources to check for interferences at the retention time of the analyte and internal standard (IS).[5] It's also crucial to test for interference from structurally similar compounds or commonly co-administered drugs.[4]
Q3: What are matrix effects, and how can I mitigate them in NPS analysis?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[6] This can significantly impact the accuracy and precision of your results. To mitigate matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.[6]
-
Chromatographic Separation: Optimizing your liquid chromatography (LC) method to separate the analyte from matrix interferences is crucial.[6]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[7]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to compensate for proportional matrix effects.[8][9]
Q4: How critical is stability testing for novel psychoactive substances?
A4: Stability testing is crucial because NPS can be unstable, and their degradation can lead to inaccurate quantification.[10][11] You must evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage. This includes:
-
Freeze-Thaw Stability: Assesses the stability after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Determines stability at room temperature for the duration of sample preparation.
-
Long-Term Stability: Evaluates stability under frozen storage conditions over an extended period.
-
Stock Solution Stability: Confirms the stability of your analyte and internal standard in their storage solvent.[10]
Q5: What is the difference between Limit of Detection (LOD) and Limit of Quantification (LOQ)?
A5: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision.[12] The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with acceptable accuracy and precision.[12] For quantitative methods, the LOQ is the more critical parameter and is typically defined as the lowest point on the calibration curve.[5]
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy of integration and, therefore, quantification.[13]
Step-by-Step Troubleshooting:
-
Check for Column Contamination:
-
Action: Flush the column with a strong solvent recommended by the manufacturer.[14]
-
Rationale: Contaminants accumulating on the column can interact with the analyte, causing peak distortion.
-
-
Evaluate Mobile Phase pH:
-
Action: Ensure the mobile phase pH is appropriate for the analyte's chemical properties (pKa). For basic compounds, a mobile phase pH 2 units below the pKa will ensure they are in their protonated form, which often improves peak shape on reversed-phase columns.[6]
-
Rationale: Inconsistent ionization of the analyte on the column can lead to peak tailing.
-
-
Inspect for System Dead Volume:
-
Action: Check all fittings and connections between the injector, column, and detector for any gaps or improper seating.[14]
-
Rationale: Excessive dead volume can cause band broadening and peak splitting.
-
-
Consider Injection Solvent Effects:
-
Action: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[14]
-
Rationale: Injecting in a much stronger solvent can cause the analyte band to spread before it reaches the column, leading to distorted peaks.
-
Issue 2: High Variability in Results (Poor Precision)
Inconsistent results can stem from various sources throughout the analytical workflow.
Step-by-Step Troubleshooting:
-
Verify Internal Standard (IS) Performance:
-
Action: Monitor the absolute response of the IS across the analytical batch. A high coefficient of variation (>15-20%) in the IS response may indicate a problem.
-
Rationale: The IS is crucial for correcting variability.[15] Inconsistent IS addition or degradation will lead to poor precision.
-
-
Assess Sample Preparation Consistency:
-
Action: Review your sample preparation protocol for any steps that could introduce variability, such as inconsistent vortexing times, temperature fluctuations during derivatization, or incomplete solvent evaporation and reconstitution.
-
Rationale: Each step in the sample preparation process is a potential source of error.
-
-
Check for Instrument Carryover:
-
Action: Inject a blank sample immediately after a high concentration standard or sample.[16]
-
Rationale: Carryover from a previous injection can artificially inflate the results of the subsequent sample, leading to imprecision. If carryover is observed, a more rigorous needle wash or flushing of the injection port may be necessary.[16]
-
Issue 3: Inaccurate Quantification (Poor Accuracy)
Systematic errors can lead to results that are consistently higher or lower than the true value.
Step-by-Step Troubleshooting:
-
Investigate Matrix Effects:
-
Action: Perform a post-extraction addition experiment. Compare the analyte response in a spiked matrix extract to the response in a pure solvent standard at the same concentration. A significant difference indicates the presence of matrix effects.
-
Rationale: Uncompensated matrix effects are a common cause of inaccurate quantification in LC-MS/MS.[6]
-
-
Implement the Standard Addition Method:
-
Action: Prepare a series of aliquots of the unknown sample and spike them with increasing, known concentrations of the analyte. Analyze the samples and plot the instrument response versus the added concentration. Extrapolate the linear regression line to the x-axis to determine the endogenous concentration in the sample.[9]
-
Rationale: The standard addition method is a powerful tool for overcoming proportional matrix effects and improving accuracy in complex samples.[8][17]
-
-
Verify Calibration Curve Linearity and Range:
-
Action: Ensure your calibration curve is linear over the concentration range of your samples and that the regression model accurately describes the data.
-
Rationale: A non-linear or improperly weighted calibration curve can lead to significant inaccuracies, especially at the lower and upper ends of the curve.
-
Data Presentation and Experimental Protocols
Table 1: Typical Acceptance Criteria for Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators within ±15% of nominal (±20% at LOQ). |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LOQ). |
| Matrix Effect | CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Stability | Analyte concentration within ±15% of the initial concentration under tested conditions. |
Note: These are general guidelines; specific criteria may vary based on regulatory requirements and the analytical technique used.[2][3]
Protocol: Standard Addition for Overcoming Matrix Effects
-
Prepare Sample Aliquots: Dispense equal volumes of your unknown sample into at least four separate vials.
-
Spike with Analyte Standard: To three of the vials, add increasing known amounts of a concentrated analyte standard solution. The fourth vial remains unspiked.
-
Dilute to Equal Volume: Dilute all four vials to the same final volume with a suitable solvent to ensure the matrix concentration is consistent across all samples.
-
Analyze Samples: Inject the prepared samples into your analytical instrument (e.g., LC-MS/MS) and record the analyte response for each.
-
Construct the Standard Addition Plot: Plot the measured analyte response (y-axis) against the concentration of the added analyte (x-axis).
-
Determine Unknown Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept represents the concentration of the analyte in the original unknown sample.[9]
Visualizations
Caption: A typical workflow for analytical method validation.
Caption: A decision tree for troubleshooting common analytical issues.
References
-
European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]
-
EPTRI. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. [Link]
-
Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
National Institutes of Health (NIH). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. [Link]
-
National University of Pharmacy. APPROACHES TO DEFINITION OF «SPECIFICITY» TERM IN FORENSIC AND TOXICOLOGICAL ANALYSIS. [Link]
-
The Royal Society of Chemistry. Standard additions: myth and reality. [Link]
-
United Nations Office on Drugs and Crime (UNODC). Synthetic drugs including NPS. [Link]
-
MDPI. Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. [Link]
-
Soft-Tox.org. NPS Resources. [Link]
-
ResearchGate. ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. [Link]
-
Wikipedia. Standard addition. [Link]
-
PubMed. Update of Standard Practices for New Method Validation in Forensic Toxicology. [Link]
-
AlpHa Measure. Standard Addition Procedure in Analytical Chemistry. [Link]
-
ResearchGate. Quantification of Nanoparticles in Aqueous Food Matrices Using Particle-Induced X-ray Emission. [Link]
-
Chemistry LibreTexts. 6.4B: Accounting for Matrix Effects. [Link]
-
National Institutes of Health (NIH). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]
-
Wiley Analytical Science. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]
-
PubMed. New trends of new psychoactive substances (NPS)-infused chocolate: Identification and quantification of trace level of NPS in complex matrix by GC-MS and NMR. [Link]
-
PubMed Central. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. [Link]
-
ResearchGate. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. [Link]
-
United Nations Office on Drugs and Crime (UNODC). Laboratory Analysis - Synthetic Drug Strategy. [Link]
-
CFSRE. Advances in analytical methodologies for detecting novel psychoactive substances: a review. [Link]
-
NYC.gov. FORENSIC TOXICOLOGY LABORATORY. [Link]
-
Taylor & Francis Online. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. [Link]
-
Revista Brasileira de Criminalística. Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. [Link]
-
American Academy of Forensic Sciences. Standard for Identification Criteria in Forensic Toxicology. [Link]
-
SWGDRUG. SWGDRUG Home Page. [Link]
-
United Nations Office on Drugs and Crime (UNODC). Guidelines for the forensic analysis of drugs facilitating sexual assault and other criminal acts. [Link]
-
United Nations Office on Drugs and Crime (UNODC). What are NPS? [Link]
-
Technology Networks. 15 Tips and Tricks for LC-MS Troubleshooting. [Link]
-
News Ghana. UN issues new forensic guidelines to assist countries deal with drug-facilitated crimes. [Link]
-
SWGDRUG. SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. [Link]
-
National Institutes of Health (NIH). Nanomaterial Characterization in Complex Media—Guidance and Application. [Link]
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
SWGDRUG. SWGDRUG Approved Recommendations. [Link]
-
Lab Manager. How to Test for New Psychoactive Substances. [Link]
-
Restek. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? [Link]
-
LCGC International. When Should an Internal Standard be Used? [Link]
-
BioPharm International. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
YouTube. What Is An Internal Standard And Why Is It Used In LC-MS? [Link]
-
Separation Science. Internal Standards: Strategies From the Frontline. [Link]
-
ResearchGate. Possible experimental strategies for analyzing NPs in complex matrices. [Link]
-
Reddit. Internal Standard Selection. [Link]
-
National Institutes of Health (NIH). Isolation and Quantification of Polystyrene Nanoplastics in Tissues by Low Pressure Size Exclusion Chromatography. [Link]
Sources
- 1. id-eptri.eu [id-eptri.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 5. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rsc.org [rsc.org]
- 9. Standard addition - Wikipedia [en.wikipedia.org]
- 10. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. nyc.gov [nyc.gov]
- 13. zefsci.com [zefsci.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 15. nebiolab.com [nebiolab.com]
- 16. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alpha-measure.com [alpha-measure.com]
minimizing side-product formation in reductive amination reactions
Technical Support Center: Reductive Amination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Reductive Amination. As a Senior Application Scientist, I understand that while reductive amination is a cornerstone for C-N bond formation in pharmaceutical and chemical synthesis, its practical application can be fraught with challenges leading to side-product formation and reduced yields.[1][2] This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My primary amine is over-alkylating to form a tertiary amine, significantly lowering the yield of my desired secondary amine. What is happening and how can I prevent it?
Core Problem: Over-alkylation occurs when the newly formed, more nucleophilic secondary amine product competes with the primary amine starting material, reacting with another equivalent of the carbonyl compound to form a tertiary amine.[3][4] This is a classic problem of reaction control.[3]
Causality & Mechanism: The desired secondary amine product is often more reactive than the starting primary amine. Once formed, it can readily attack another molecule of the aldehyde or ketone, form a new iminium ion, and be reduced, leading to the undesired tertiary amine.
Solutions:
-
Stoichiometry Control (Two-Step Procedure): The most reliable method to prevent over-alkylation is to physically separate the imine formation and reduction steps.[5][6]
-
Rationale: By ensuring the carbonyl compound is fully consumed before introducing the reducing agent, there is no electrophile left for the secondary amine product to react with.
-
Protocol:
-
Mix the primary amine and the aldehyde (a slight excess of the amine, e.g., 1.1 equivalents, can be beneficial if the amine is not the limiting reagent) in a suitable solvent (e.g., methanol, ethanol, or an aprotic solvent like dichloromethane).
-
If using an aprotic solvent, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the imine formation equilibrium to completion.[4]
-
Monitor the reaction by a suitable method (TLC, LC-MS, or ¹H NMR) for the complete disappearance of the carbonyl starting material.
-
Once imine formation is complete, add the reducing agent (e.g., NaBH₄) to the mixture.
-
-
-
Use of Catalytic Hydrogenation: In some cases, catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) can offer better selectivity and avoid over-alkylation, especially when performed under neutral conditions.[5][7]
Q2: My reaction yield is low, and I'm recovering a significant amount of the starting aldehyde/ketone as the corresponding alcohol. What's going wrong?
Core Problem: This indicates that the reducing agent is reducing the starting carbonyl compound faster than it is reducing the imine/iminium ion intermediate.[5][8] This is a common issue when using powerful, non-selective reducing agents.[9]
Causality & Mechanism: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[5] In a one-pot procedure, if the rate of carbonyl reduction is competitive with the rate of imine formation and subsequent reduction, a significant portion of your starting material will be converted into an alcohol byproduct.[3]
Solutions:
-
Switch to a Selective Reducing Agent: This is the most critical adjustment. Use a hydride reagent that is selective for the protonated imine (iminium ion) over the carbonyl group.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for most one-pot reductive aminations.[10] Its steric bulk and the electron-withdrawing acetoxy groups make it a milder, more selective reducing agent that reacts much faster with iminium ions than with ketones or aldehydes.[10][11] This allows it to be present from the start of the reaction (one-pot procedure) with minimal alcohol byproduct formation.[11][12]
-
Sodium Cyanoborohydride (NaBH₃CN): Like STAB, this reagent is also selective for iminium ions at a controlled pH (typically 5-7).[3][9] However, it is highly toxic and can release hydrogen cyanide gas, especially under acidic conditions, making STAB a safer alternative for most applications.[11][12][13]
-
-
Adopt a Two-Step Procedure: If you must use a less selective agent like NaBH₄, follow the two-step protocol described in Q1. Allow the imine to form completely before adding the NaBH₄.[3][5] This ensures the reducing agent primarily encounters the desired imine intermediate.
Q3: The reaction is sluggish or stalls completely. I'm recovering mostly unreacted starting materials. How do I get it to proceed?
Core Problem: This issue almost always points to inefficient formation of the crucial imine/iminium ion intermediate. The equilibrium between the carbonyl/amine and the imine must be favorable for the reaction to proceed.[7]
Causality & Mechanism: Imine formation is a reversible, acid-catalyzed dehydration reaction. The pH of the reaction medium is the most critical variable.
-
If the pH is too high (basic): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.
-
If the pH is too low (strongly acidic): The amine starting material will be fully protonated to its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl carbon.[3]
Solutions:
-
Optimize Reaction pH: The "sweet spot" for most reductive aminations is a weakly acidic pH range of 5-7.[3][9][13]
-
Rationale: This pH is low enough to protonate the carbonyl oxygen, activating it for nucleophilic attack, and to catalyze the elimination of water from the hemiaminal, but not so low that it deactivates the amine nucleophile.[3]
-
Protocol (pH Screening):
-
Set up small-scale parallel reactions.
-
To each reaction, add a weak acid catalyst. Acetic acid is a common and effective choice, often used in stoichiometric amounts when using STAB.[13]
-
Test a range of conditions, for example, by adding 0.5, 1.0, and 1.5 equivalents of acetic acid.
-
Monitor the reactions by TLC or LC-MS to identify the condition that gives the fastest consumption of starting materials.
-
-
-
Remove Water: Since water is a byproduct of imine formation, its removal can drive the equilibrium toward the product.[7]
-
Methods: Add a dehydrating agent like molecular sieves or anhydrous magnesium sulfate to the reaction mixture, or perform the reaction in a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water.[4]
-
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate of imine formation. However, this should be done with caution as it can also promote side reactions.
Frequently Asked Questions (FAQs)
What is the best all-around reducing agent for a one-pot reductive amination?
For general-purpose, one-pot reductive aminations, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is widely considered the gold standard.[10][12] Its excellent selectivity for reducing iminium ions in the presence of aldehydes and ketones minimizes the formation of alcohol side-products.[5][11][12] Furthermore, it is much safer to handle than sodium cyanoborohydride as it does not generate toxic cyanide byproducts.[12]
How do I choose the right solvent for my reaction?
The choice of solvent depends on the reducing agent and the solubility of your substrates.
-
For STAB , aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used because STAB is water-sensitive.[12]
-
For NaBH₃CN , protic solvents like methanol or ethanol are often suitable.[7]
-
For NaBH₄ (in a two-step process), protic solvents like methanol or ethanol are standard.
My product is difficult to purify. What are some common strategies?
Amine products can be challenging to purify due to their basic nature.
-
Acid-Base Extraction: This is the most common method. The crude reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl or citric acid). The amine product will be protonated and move into the aqueous layer, while neutral organic impurities (like an alcohol byproduct) remain in the organic layer. The aqueous layer is then separated, basified (e.g., with 1M NaOH or NaHCO₃), and the deprotonated amine product is extracted back into an organic solvent.
-
SCX (Strong Cation Exchange) Chromatography: This is a highly effective solid-phase extraction technique for purifying basic compounds like amines. The crude mixture is loaded onto the SCX cartridge, which retains the basic amine product. Neutral and acidic impurities are washed away. The desired amine is then eluted by washing the cartridge with a solution of ammonia in methanol.
Data & Protocols
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Use Case | Optimal pH | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | One-pot reactions | 5-7 | High selectivity for imines; safe byproducts (acetate).[5][10][12] | Water-sensitive; requires aprotic solvents.[12] |
| Sodium Cyanoborohydride | NaBH₃CN | One-pot reactions | 5-7 | High selectivity for imines; stable in mild acid.[3][7] | Highly toxic ; generates HCN/cyanide waste.[7][11] |
| Sodium Borohydride | NaBH₄ | Two-step reactions | 7-10 | Inexpensive; powerful reductant. | Reduces aldehydes/ketones; not selective for one-pot use.[3][5] |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | Both one-pot and two-step | Neutral | "Green" method; high atom economy; avoids hydride reagents.[4] | May reduce other functional groups (alkenes, alkynes, nitro groups); requires specialized equipment.[7] |
Protocol: General One-Pot Reductive Amination using STAB
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Solvent: Add a suitable anhydrous aprotic solvent (e.g., DCM, DCE) to achieve a concentration of approximately 0.1-0.5 M.
-
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.0-1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product as required, typically by acid-base extraction or column chromatography.
Visual Guides
Caption: Main vs. Side Reaction Pathways.
Caption: A workflow for troubleshooting common issues.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]
-
Specialty Chemicals. Optimizing Reductive Amination: A Guide for Chemical Procurement. [Link]
-
Wikipedia. Reductive amination. [Link]
-
GlaxoSmithKline. Reductive Amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Mutule, I., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]
-
Reddit r/Chempros. (2023). Question about reductive amination reaction procedure. [Link]
-
ResearchGate. (A) Optimal pH for reductive amination; (B) Optimal temperature for.... [Link]
-
ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
-
Reddit r/OrganicChemistry. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Reddit r/OrganicChemistry. (2023). What's wrong with my reductive amination? I barely got any product. [Link]
-
Reddit r/OrganicChemistry. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Grogan, G., et al. (2011). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. NIH. [Link]
-
The Organic Chemistry Tutor. Reductive Amination. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
Journal of the Indian Chemical Society. (2002). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]
-
Myers, A. C!N Bond-Forming Reactions: Reductive Amination. [Link]
-
Chemistry Scholars. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF [Video]. YouTube. [Link]
-
ACS Publications. (2023). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Enhancing Enantiomeric Resolution in Chiral Chromatography
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to one of the most intricate challenges in analytical science: the resolution of enantiomers. Achieving baseline separation of these non-superimposable mirror images is critical in the pharmaceutical industry, where the biological activity of a drug can be confined to a single enantiomer.[1] This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during method development and troubleshooting. We will explore the critical parameters that govern chiral separations, moving from foundational concepts to specific, actionable troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that frequently arise during the initial phases of chiral method development.
Q1: Where should I begin when developing a method for a new chiral compound?
A1: Method development should begin with a systematic screening of Chiral Stationary Phases (CSPs) and mobile phase modes.[2][3] It is nearly impossible to predict which CSP will successfully resolve a given racemate.[1][4] Therefore, a screening approach is the most efficient path forward.
-
Step 1: Analyte Characterization: Understand the analyte's properties (acidic, basic, neutral), solubility, and functional groups. This helps in selecting the initial mobile phase mode (Normal Phase, Reversed-Phase, Polar Organic).
-
Step 2: CSP Screening: Screen your compound against a small, diverse library of CSPs. Polysaccharide-based phases (amylose and cellulose derivatives) are the most widely used and should form the core of your screening set due to their broad applicability.[1][5]
-
Step 3: Mobile Phase Mode Selection: Test the promising CSPs in different elution modes. Normal phase (e.g., Hexane/Ethanol) often provides the best selectivity, while reversed-phase (e.g., Acetonitrile/Water with buffers) is suitable for polar compounds.[4][6]
Q2: My enantiomers are co-eluting. What is the first parameter I should adjust?
A2: If there is no separation, the primary issue is a lack of enantioselectivity (α). The first and most impactful parameter to change is the mobile phase composition . A small change in the percentage of the polar modifier (the "strong solvent" like ethanol or isopropanol in normal phase) can dramatically alter selectivity.[4] If adjusting the mobile phase composition fails to produce any separation, you must screen different CSPs, as the chosen stationary phase may be incapable of resolving your analyte.
Q3: Why is my peak shape so poor (severe tailing or fronting)?
A3: Poor peak shape is a common headache in chiral chromatography.[1] For acidic or basic analytes, this is often caused by secondary ionic interactions with the stationary phase.[7]
-
For Basic Analytes: Add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%) to the mobile phase.[1][4]
-
For Acidic Analytes: Add a small amount of an acidic additive like trifluoroacetic acid (TFA) or acetic acid (typically 0.1-0.5%) to the mobile phase.[4][8] These additives compete with the analyte for active sites on the CSP, masking unwanted interactions and improving peak symmetry.[7]
Q4: Can I significantly change the column temperature to improve resolution?
A4: Yes, temperature is a powerful but complex tool for optimization. Its effect is thermodynamic and can be unpredictable.[9]
-
General Trend: Lowering the temperature often increases chiral selectivity (α) and improves resolution by enhancing the subtle bonding forces responsible for discrimination.[3][10][11]
-
Exceptions: In some cases, increasing the temperature can improve resolution or even reverse the elution order.[9][12] Therefore, screening a range of temperatures (e.g., 10°C, 25°C, 40°C) is a crucial step in method optimization.[10]
Section 2: Troubleshooting Guide: Specific Issues & Solutions
This guide provides a structured approach to diagnosing and solving common problems encountered during chiral separations.
Problem 1: Poor or No Enantiomeric Resolution (Resolution, R_s < 1.5)
Resolution is a function of selectivity (α), efficiency (N), and retention factor (k'). A lack of resolution points to a deficiency in one or more of these factors.
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Cause A: Inappropriate Chiral Stationary Phase (CSP)
-
Causality: Chiral recognition is based on the formation of transient diastereomeric complexes between the analyte and the CSP.[4][13] If the CSP's structure does not offer the necessary interaction points (e.g., hydrogen bonding, π-π interactions, steric hindrance) for a specific analyte, no separation will occur.[4][14] Polysaccharide-based CSPs are popular due to their complex 3D structures offering a wide range of interactions.[1]
-
Protocol: Systematic CSP Screening
-
Select Columns: Choose 3-5 columns with diverse chiral selectors (e.g., an amylose derivative, a cellulose derivative, a Pirkle-type phase).
-
Define Mobile Phases: Prepare a standard mobile phase for each mode you plan to test (e.g., Normal Phase: 90:10 Hexane/IPA; Reversed-Phase: 50:50 ACN/20mM Ammonium Acetate).
-
Execute Screening: Inject the racemic standard onto each column with each mobile phase. Use a fast gradient or a strong isocratic mobile phase initially to ensure the analyte elutes quickly.[4]
-
Analyze Results: Identify any condition that shows even partial separation (a "hit"). This combination of CSP and mobile phase will be the starting point for optimization.
-
Cause B: Suboptimal Mobile Phase Composition
-
Causality: The mobile phase directly competes with the analyte for interaction sites on the CSP. Its composition modulates the stability of the diastereomeric complexes, thus affecting retention and selectivity.[15] The type of alcohol modifier in normal phase (e.g., Ethanol vs. Isopropanol) or organic modifier in reversed-phase (Methanol vs. Acetonitrile) can significantly alter the separation.[8]
-
Protocol: Mobile Phase Optimization
-
Vary Modifier Percentage: Using the best CSP from your screen, systematically vary the concentration of the strong solvent (e.g., for normal phase, test IPA at 5%, 10%, 15%, and 20% in hexane).
-
Change Modifier Type: If resolution is still poor, change the modifier. For example, substitute isopropanol with ethanol in normal phase.
-
Introduce Additives: For ionizable compounds, add acidic or basic modifiers (0.1% is a good starting point) to improve peak shape and potentially enhance selectivity.[16][17]
-
| Parameter | Effect on Resolution | Typical Starting Point |
| % Strong Solvent | Decreasing % generally increases retention and can improve resolution. | NP: 10-20% Alcohol; RP: 40-60% Organic |
| Modifier Type | Can significantly change selectivity (α). | NP: IPA or Ethanol; RP: ACN or Methanol |
| Additive (Acid/Base) | Primarily improves peak shape; can also alter selectivity. | 0.1% TFA (for bases) or 0.1% DEA (for acids) |
| Table 1. Impact of Mobile Phase Parameters on Chiral Resolution. |
Cause C: Inappropriate Temperature or Flow Rate
-
Causality: Chiral separations are often enthalpically driven, meaning lower temperatures can favor the energetic differences between the two enantiomer-CSP complexes, leading to higher selectivity.[10] Flow rate affects efficiency; chiral CSPs often have slower mass transfer kinetics, so lower flow rates can increase plate count (N) and, consequently, resolution.
-
Protocol: Temperature and Flow Rate Optimization
-
Temperature Study: Analyze the sample at three different temperatures (e.g., 15°C, 25°C, 40°C) while keeping the mobile phase and flow rate constant.
-
Flow Rate Study: At the optimal temperature, test two or three flow rates. A standard rate of 1.0 mL/min is a good starting point for 4.6 mm ID columns, but testing 0.5 mL/min may significantly improve resolution.[3]
-
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape compromises resolution and makes accurate integration difficult.
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} caption { label = "Decision tree for troubleshooting poor peak shape."; fontsize = 12; fontname = "Arial"; } end_dot Caption: Decision tree for troubleshooting poor peak shape.
-
Cause A: Secondary Interactions (Tailing): As mentioned in the FAQs, unwanted ionic interactions are a primary cause of tailing for acidic and basic compounds.[7]
-
Solution: Use an appropriate mobile phase additive (e.g., 0.1% DEA for a basic analyte). This masks the interaction sites.
-
-
Cause B: Column Overload (Fronting or Tailing): Injecting too much sample mass can saturate the stationary phase, leading to distorted peaks.
-
Solution: Perform a loading study. Systematically reduce the injected sample concentration by factors of 2 until the peak shape becomes symmetrical.
-
-
Cause C: Partially Blocked Inlet Frit (Peak Splitting): Particulates from the sample or system can block the column inlet frit, distorting the flow path and causing all peaks to split or tail.[18]
-
Solution: First, try back-flushing the column to dislodge the particulates (check the manufacturer's instructions to ensure this is allowed).[18] If this fails, the column may need to be replaced. Always filter your samples to prevent this issue.
-
Problem 3: Inconsistent Retention Times and/or Resolution
Reproducibility is key for validated methods. Drifting retention times point to an unstable system.
-
Cause A: Insufficient Column Equilibration: Chiral columns, especially when switching between mobile phases, can require extended equilibration times to achieve a stable surface environment.[3]
-
Cause B: Mobile Phase Instability: Volatile components (especially additives like DEA or TFA, or solvents like hexane) can evaporate over time, changing the mobile phase composition and affecting chromatography.
-
Solution: Prepare fresh mobile phase daily and keep solvent reservoirs tightly capped.[7]
-
-
Cause C: Temperature Fluctuations: As temperature directly impacts retention and selectivity, a fluctuating column temperature will lead to drifting retention times.[19]
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature. Maintain a consistent lab environment.
-
References
-
Element Lab Solutions. Chiral Columns. [Link]
-
BGB Analytik. CHIRAL Handbook. [Link]
-
LCGC International. Finding the Best Separation for Enantiomeric Mixtures. [Link]
-
Linca, D., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]
-
Stoll, D. & Seidl, C. (2019). Column Re-equilibration Following Gradient Elution: How Long is Long Enough? Part I: Reversed-phase and HILIC Separations of Small Molecules. LCGC International. [Link]
-
Dolan, J.W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
ResearchGate. Effect of Temperature on the Chiral Separation of Enantiomers of Some.... [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
Zief, M., Crane, L. J., & Horvath, J. (1984). Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns. Journal of Liquid Chromatography. [Link]
-
REFLECT. CHIRAL STATIONARY PHASES. [Link]
-
Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Dolan, J.W. (2005). How Does Temperature Affect Selectivity?. LCGC International. [Link]
-
Letter, W. (2014). How can I improve my chiral column resolution?. ResearchGate. [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bgb-analytik.com [bgb-analytik.com]
- 5. bujnochem.com [bujnochem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Matrix Effects in Bioanalytical Assays
Welcome to the technical support center for troubleshooting matrix effects in bioanalytical assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, particularly when working with novel compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in bioanalysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the assay.[2][3] The "matrix" itself refers to all the components within a biological sample other than the analyte of interest, such as proteins, salts, lipids, and metabolites.[4][5]
Q2: What are the primary causes of matrix effects?
A: Matrix effects primarily arise from competition between the analyte and matrix components during the ionization process in the mass spectrometer's ion source.[6] Endogenous components naturally present in the biological sample (e.g., phospholipids, proteins) and exogenous components introduced during sample collection or preparation (e.g., anticoagulants, dosing vehicles) can both contribute.[4] The phenomenon is particularly prevalent in electrospray ionization (ESI) compared to atmospheric pressure chemical ionization (APCI).[7][8]
Q3: How do I know if my assay is being affected by matrix effects?
A: The most direct way to assess matrix effects is through a post-extraction spike experiment.[7][9] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent at the same concentration.[10] A significant difference in the signal indicates the presence of matrix effects. Another common qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column. Injection of a blank matrix extract will cause a dip or rise in the baseline signal at retention times where interfering components elute.[2][9]
Q4: Are matrix effects always a problem?
A: While not always detrimental, uncharacterized and unmanaged matrix effects can severely compromise the quality and reliability of bioanalytical data.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the assessment and mitigation of matrix effects during bioanalytical method validation to ensure data integrity for regulatory submissions.[1][11][12]
Q5: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?
A: A SIL-IS is the most effective tool to compensate for matrix effects, but it does not eliminate the underlying cause.[2][4] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[5] This allows for an accurate analyte-to-IS ratio, which corrects for the variability.[5] However, if ion suppression is severe, the sensitivity of the assay can still be compromised, even with a SIL-IS.[7]
Troubleshooting Guides
Issue 1: Inconsistent Analyte Response and Poor Reproducibility
You observe significant variability in your analyte's peak area or height across different samples, leading to poor precision in your quality control (QC) samples.
Underlying Cause
This is a classic symptom of variable matrix effects. Different lots of biological matrix can have varying compositions of endogenous components, leading to inconsistent ion suppression or enhancement between samples.[1] Phospholipids are a major culprit in plasma and serum samples as they are notorious for co-extracting with analytes and causing ion suppression.[7][13]
Diagnostic Workflow
-
Assess Matrix Factor in Multiple Lots: Quantitatively evaluate the matrix effect in at least six different individual sources or lots of the biological matrix as recommended by the FDA.[1][11]
-
Post-Column Infusion Analysis: Perform a post-column infusion experiment to identify the retention time regions where matrix interference is most significant.[2][9]
Caption: Diagnostic workflow for inconsistent analyte response.
Mitigation Strategies
-
Chromatographic Optimization: Adjust the chromatographic conditions to separate the analyte from the regions of ion suppression identified by the post-column infusion experiment.[2][5][6] This can involve modifying the mobile phase composition, changing the gradient profile, or using a different column chemistry.
-
Enhanced Sample Preparation: Improving the sample cleanup procedure is one of the most effective ways to reduce matrix effects.[5][7]
Technique Principle Effectiveness for Phospholipid Removal Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile). Low - Phospholipids are often soluble and remain in the supernatant. Liquid-Liquid Extraction (LLE) Analyte is partitioned into an immiscible organic solvent based on pH and polarity. Moderate to High - Proper solvent and pH selection can leave phospholipids in the aqueous phase.[7] Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. High - Specific sorbents can be chosen to effectively remove phospholipids.[5][13] HybridSPE®-Phospholipid A hybrid technique combining protein precipitation and phospholipid removal in one device. Very High - Specifically designed to deplete phospholipids from the sample.[13][14]
Issue 2: Low Assay Sensitivity and Inability to Reach LLOQ
Your assay for a novel compound is not achieving the required lower limit of quantitation (LLOQ), even with a highly sensitive mass spectrometer.
Underlying Cause
Severe ion suppression is a likely cause. Endogenous matrix components, particularly phospholipids in plasma, can significantly reduce the ionization efficiency of your analyte, leading to a loss of signal.[7][13] This effect can be so pronounced that even high concentrations of the analyte produce a weak response.
Diagnostic Protocol: Quantitative Matrix Effect Assessment
This protocol, based on the post-extraction spike method, will allow you to quantify the degree of ion suppression or enhancement.[7][9]
-
Prepare Sample Sets:
-
Set A: Prepare your analyte in a neat (pure) solvent at a known concentration (e.g., your target LLOQ).
-
Set B: Extract at least six different lots of blank biological matrix. After extraction, spike the analyte into the extracts at the same concentration as Set A.
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) for each lot:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The FDA recommends that the matrix factor should ideally be between 0.75 and 1.25.[4]
-
Caption: Workflow for quantifying and addressing low sensitivity.
Mitigation Strategies
-
Change Ionization Source: If using ESI, consider switching to APCI, which is generally less susceptible to matrix effects.[7][8]
-
Sample Dilution: A simple yet effective strategy is to dilute the sample with the mobile phase.[2] This reduces the concentration of interfering matrix components. This is only feasible if the assay sensitivity is high enough to still detect the diluted analyte.[2]
-
Advanced Sample Preparation: For significant suppression, more rigorous sample preparation is necessary. Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates can provide a much cleaner extract.[5][13][15]
-
Micro-extraction Techniques: Miniaturized sample preparation methods like microextraction by packed sorbent (MEPS) can offer efficient cleanup with smaller sample volumes.[15]
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]
-
Advanced sample preparation techniques prior to LC-MS. ResearchGate. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Lab Manager. [Link]
-
Matrix effects: Causes and solutions. ResearchGate. [Link]
-
[Readers Insight] Matrix Effects in Mass Spectrometry: Why They Matter. Welch Materials. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. longdom.org [longdom.org]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eijppr.com [eijppr.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. selectscience.net [selectscience.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Phenethylamine and Tytamine Derivatives: A Guide for Researchers
This guide provides an in-depth comparative analysis of phenethylamine and tryptamine derivatives, two foundational scaffolds in neuropharmacology. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the nuanced differences in structure, receptor engagement, and functional signaling that define their distinct pharmacological profiles. By synthesizing experimental data and established protocols, we aim to provide a critical resource for the rational design and investigation of novel psychoactive and therapeutic agents.
Core Structural and Physicochemical Distinctions
At the heart of their divergent pharmacology lie the fundamental differences in the molecular architecture of phenethylamines and tryptamines. The phenethylamine scaffold consists of a phenyl ring attached to an amino group via a two-carbon chain. In contrast, the tryptamine scaffold is characterized by an indole ring system—a bicyclic structure containing a benzene ring fused to a pyrrole ring—also connected to an ethylamine side chain.[1] This seemingly subtle distinction has profound implications for how these molecules interact with their biological targets.
Tryptamines, containing the indole ring of the endogenous neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), are often considered more "natural" mimics.[2] Phenethylamines, on the other hand, share a structural backbone with other endogenous neurotransmitters like dopamine and norepinephrine, as well as with amphetamine-class stimulants.[3][4]
Caption: Core scaffolds of Phenethylamine and Tryptamine derivatives.
These structural variations directly influence key physicochemical properties that govern pharmacokinetics and pharmacodynamics, such as lipophilicity (logP) and ionization state (pKa).
| Compound | Class | Molecular Weight ( g/mol ) | LogP | pKa |
| Mescaline | Phenethylamine | 211.26 | 0.53 | 9.56 |
| 2C-B | Phenethylamine | 260.15 | 2.69 | 9.87 |
| Psilocin (4-HO-DMT) | Tryptamine | 204.27 | 1.28 | 10.16 |
| N,N-Dimethyltryptamine (DMT) | Tryptamine | 188.27 | 2.00 | 8.68 |
Note: LogP and pKa values are estimates from chemical databases and can vary based on the prediction method.
Differential Engagement with Monoamine Receptors
While both classes of compounds are renowned for their interaction with the serotonin 5-HT2A receptor—a key mediator of psychedelic effects—their broader receptor binding profiles exhibit significant divergence.[5][6] Phenethylamines often display a wider range of affinities, interacting with a variety of serotonin, dopamine, and adrenergic receptors, as well as monoamine transporters.[3][7] Tryptamines, while not exclusively selective, tend to show a more focused affinity for serotonin receptor subtypes.[2][8]
Structure-activity relationship (SAR) studies have consistently shown that phenethylamines generally possess a higher binding affinity for the 5-HT2A receptor compared to tryptamines.[2][9][10] However, tryptamines often exhibit higher affinity for the 5-HT1A receptor, an interaction that may modulate the overall psychedelic experience.[8][11]
Table 2: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Class | 5-HT2A | 5-HT2C | 5-HT1A |
| DOM | Phenethylamine | 1.7 | 5.2 | 2,700 |
| 2C-B | Phenethylamine | 170 | 120 | 4,800 |
| Psilocin | Tryptamine | 120 | 47 | 170 |
| DMT | Tryptamine | 110 | 1,200 | 110 |
Data compiled from multiple sources and should be considered representative. Absolute values can vary between different assay conditions.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine the binding affinity (Ki) of a novel compound, a competitive radioligand binding assay is the gold standard.[12][13] This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known high affinity from a target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., HEK293 cells stably expressing human 5-HT2A receptors) in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[14] Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, typically at its Kd concentration), and a range of concentrations of the unlabeled test compound.[14][15]
-
Defining Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radiolabeled competitor (e.g., 10 µM mianserin) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding for each concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Convert specific binding counts to a percentage of the maximum specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]
-
Functional Selectivity and Biased Agonism
Binding affinity does not tell the whole story. Upon binding, a ligand can stabilize different receptor conformations, leading to the activation of distinct downstream signaling pathways—a phenomenon known as functional selectivity or biased agonism .[16][17] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), primarily signals through two major pathways:
-
Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in the production of inositol phosphates (IP) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC). This pathway is traditionally associated with the acute psychedelic effects.
-
β-Arrestin 2 Pathway: This pathway is involved in receptor desensitization, internalization, and the activation of G protein-independent signaling cascades, such as the MAPK/ERK pathway.[18]
Emerging evidence suggests that phenethylamines and tryptamines can exhibit different biases at the 5-HT2A receptor. For instance, certain phenylisopropylamines (a subclass of phenethylamines) have been shown to be more efficacious at the Gq pathway compared to their phenethylamine counterparts, which correlates with their in vivo potency.[17] The precise signaling signatures of different tryptamines are an active area of research, but these differences in signaling bias likely contribute to the qualitative differences in their subjective effects.
Caption: Divergent signaling pathways of the 5-HT2A receptor.
Experimental Protocol: cAMP Accumulation Functional Assay
While 5-HT2A canonically couples to Gq, many GPCRs modulate the levels of cyclic adenosine monophosphate (cAMP). Gs-coupled receptors increase cAMP, while Gi/o-coupled receptors decrease it. A cAMP accumulation assay is a robust method to determine the functional potency (EC50) and efficacy (Emax) of a compound at Gs or Gi/o-coupled receptors.[18][19]
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., CHO-K1 or HEK293) expressing the Gi-coupled receptor of interest (e.g., 5-HT1A).
-
Assay Preparation: Seed the cells into 96-well plates. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is crucial as it prevents the degradation of cAMP, amplifying the signal.
-
Forskolin Stimulation (for Gi-coupled receptors): To measure the inhibition of cAMP production, stimulate the cells with a fixed concentration of forskolin, an adenylyl cyclase activator. This raises the basal level of cAMP, allowing for a clear window to measure inhibition by the Gi-activating test compound.
-
Compound Addition: Add varying concentrations of the test agonist to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and detect the accumulated cAMP levels using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or LANCE).[19]
-
Data Analysis:
-
Plot the measured cAMP levels (or assay signal) against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum possible effect).
-
Conclusion
The distinction between phenethylamine and tryptamine derivatives is not merely academic; it is a fundamental principle in neuropharmacology that dictates receptor interaction, signaling bias, and ultimately, physiological effect. Phenethylamines, with their broader receptor profile and often higher affinity for the 5-HT2A receptor, contrast with the more serotonin-focused tryptamines. Furthermore, the emerging understanding of functional selectivity suggests that these two scaffolds can act as biased agonists, preferentially activating specific downstream signaling pathways.
For the drug development professional, these differences present a landscape of opportunity. By understanding the structure-activity and structure-function relationships outlined in this guide, researchers can more effectively design novel ligands with tailored pharmacological profiles, whether for probing neural circuits or for developing next-generation therapeutics with improved efficacy and reduced side effects. The provided experimental protocols serve as a validated starting point for the empirical characterization of these fascinating and powerful molecules.
References
- Blossom Analysis. (n.d.). The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines.
-
Choi, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]
-
Gentry, P. R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]
-
Tagliazucchi, E., et al. (2018). The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. Frontiers in Neuroscience, 12, 773. [Link]
-
Choi, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]
-
Inoue, A., et al. (2019). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]
- Al-Sabah, S., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv.
-
Gl ίδια, A., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]
-
Tagliazucchi, E., et al. (2018). The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. PubMed Central. [Link]
-
Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
-
Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. Retrieved from Wikipedia. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]
-
Korea Science. (n.d.). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from Korea Science website. [Link]
-
Walther, S., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. PubMed. [Link]
-
Greenshaw, A. J. (1984). Functional interactions of 2-phenylethylamine and of tryptamine with brain catecholamines: implications for psychotherapeutic drug action. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 8(4-6), 711-717. [Link]
-
JoVE. (2022, July 29). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. YouTube. [Link]
-
Malcolm, B. (n.d.). Introduction to Psychedelic Phenethylamines. Spirit Pharmacist. Retrieved from Spirit Pharmacist website. [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]
-
sekio. (2012, April 6). Phenethylamine analogues of tryptamines (& vice versa)?. Bluelight.org. [Link]
-
Canal, C. E., et al. (2010). Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
ResearchGate. (n.d.). Structures of basic skeletons. I: phenylethylamine; II: tryptamine; III. Retrieved from ResearchGate. [Link]
-
Zhang, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(13). [Link]
-
Al-Sabah, S., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]
- 4. bluelight.org [bluelight.org]
- 5. Frontiers | The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines [frontiersin.org]
- 6. The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blossomanalysis.com [blossomanalysis.com]
- 8. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 13. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Novel Dopamine Reuptake Inhibitors: From Benchtop to Behavioral Analysis
For researchers, scientists, and drug development professionals, the journey of bringing a novel dopamine reuptake inhibitor (DRI) from concept to clinical consideration is paved with rigorous validation. This guide provides an in-depth, technically focused comparison of the essential experimental frameworks required to validate the efficacy and selectivity of these compounds. Moving beyond a simple checklist of procedures, we will delve into the causality behind experimental choices, ensuring a self-validating system of protocols that stands up to scientific scrutiny.
The Dopaminergic Synapse: The Target of Inhibition
Dopamine (DA), a critical neurotransmitter, plays a pivotal role in regulating motivation, reward, motor control, and focus.[1][2] Its signaling is tightly controlled by the dopamine transporter (DAT), a protein on the presynaptic neuron responsible for reabsorbing DA from the synaptic cleft.[3] Dopamine reuptake inhibitors function by blocking this transporter, leading to an increased extracellular concentration of dopamine and enhanced dopaminergic neurotransmission.[3][4] This mechanism is the foundation for the therapeutic effects of DRIs in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[1][3]
Caption: Dopamine signaling at the synapse and the mechanism of reuptake inhibition.
Part 1: In Vitro Characterization - Foundational Affinity and Potency
The initial evaluation of a novel DRI begins at the molecular level. In vitro assays are fundamental to determining a compound's binding affinity for the dopamine transporter and its functional potency in inhibiting dopamine uptake.
Radioligand Binding Assays: Quantifying Affinity (Kᵢ)
Radioligand binding assays are a cornerstone for determining the binding affinity (Kᵢ) of a novel compound for the dopamine transporter. This is achieved by measuring the displacement of a known radiolabeled ligand that binds to DAT.
Experimental Protocol: [³H]WIN 35,428 Binding Assay
-
Preparation of Membranes:
-
Culture cells stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[3]
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[3]
-
Resuspend the membrane pellet in a fresh assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of the radioligand [³H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Add varying concentrations of the novel DRI (test compound).
-
For determining non-specific binding, add a high concentration of a known DAT inhibitor, such as 10 µM nomifensine.[5]
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]
-
-
Quantification and Data Analysis:
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[3]
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Dopamine Uptake Inhibition Assays: Measuring Functional Potency (IC₅₀)
While binding affinity is crucial, it doesn't always directly correlate with functional potency. Dopamine uptake inhibition assays measure the ability of a novel compound to block the transport of dopamine into cells, providing a functional measure of its efficacy.
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay
-
Cell Culture and Plating:
-
Uptake Inhibition:
-
Termination and Lysis:
-
Quantification and Data Analysis:
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[3]
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[5]
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the novel DRI's concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Comparative Data for Standard DRIs
To provide context for the performance of a novel compound, it is essential to compare its in vitro data with that of well-characterized DRIs.
| Compound | DAT Kᵢ (nM) | DAT IC₅₀ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| Cocaine | 200 - 700 | 200 - 700 | ~600 | ~300 |
| Methylphenidate | ~100 | ~100 | >10,000 | ~100 |
| Bupropion | >5,000 | ~500 | >10,000 | >10,000 |
Note: Values are approximate and can vary depending on the specific assay conditions and cell lines used. Data compiled from multiple sources.[7][8][9][10]
Part 2: In Vivo Evaluation - Assessing Physiological and Behavioral Effects
Successful in vitro characterization is the first step. To understand the true potential of a novel DRI, it is crucial to evaluate its effects in a living system. In vivo studies provide insights into pharmacokinetics, pharmacodynamics, and behavioral outcomes.
In Vivo Microdialysis: Measuring Extracellular Dopamine
In vivo microdialysis is a powerful technique for directly measuring the concentration of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.[11][12] This allows for the direct assessment of a novel DRI's ability to increase synaptic dopamine levels.
Caption: A streamlined workflow for an in vivo microdialysis experiment.
Experimental Protocol: Microdialysis in Rodents
-
Probe Implantation:
-
Anesthetize the rodent (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens or striatum).[13]
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[12]
-
Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer the novel DRI via a systemic route (e.g., intraperitoneal or subcutaneous injection).
-
Continue to collect dialysate samples at the same regular intervals for a predetermined period post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[14]
-
-
Data Analysis:
-
Express the post-administration dopamine levels as a percentage of the baseline levels.
-
Compare the effects of different doses of the novel DRI and include a vehicle control group.
-
Locomotor Activity Assessment: A Behavioral Correlate
Changes in locomotor activity are a well-established behavioral marker for the effects of psychostimulants, including DRIs.[15] Increased locomotor activity is often correlated with elevated dopamine levels in motor-related brain regions.
Experimental Protocol: Open-Field Locomotor Activity
-
Apparatus:
-
Use open-field arenas equipped with infrared beams to automatically track the animal's movement.[16]
-
-
Habituation:
-
On the day of testing, allow the animals to habituate to the testing room for at least 30-60 minutes.
-
Place each animal in the open-field arena for a 30-60 minute habituation period to allow for exploration of the novel environment.[17]
-
-
Drug Administration and Testing:
-
Administer the novel DRI or vehicle control.
-
Immediately place the animal back into the open-field arena and record locomotor activity for a specified duration (e.g., 60-120 minutes).[17]
-
-
Data Analysis:
-
Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena.
-
Analyze the data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect.
-
Compare the dose-response effects of the novel DRI to a vehicle control and a standard DRI like cocaine or methylphenidate.
-
Part 3: Selectivity and Safety Profile - Beyond the Dopamine Transporter
A crucial aspect of validating a novel DRI is to determine its selectivity. Many compounds that interact with DAT also have affinities for the serotonin transporter (SERT) and the norepinephrine transporter (NET).[18] A non-selective compound may have a different therapeutic profile and a higher likelihood of off-target side effects.
The in vitro binding and uptake inhibition assays described for DAT can be adapted to assess the affinity and potency of a novel compound at SERT and NET by using cell lines expressing these transporters and their respective radioligands (e.g., [³H]citalopram for SERT and [³H]nisoxetine for NET).
A high selectivity ratio (Kᵢ for SERT or NET / Kᵢ for DAT) is generally desirable for a compound intended to be a selective DRI.
Part 4: Assessing Abuse Liability - A Critical Safety Consideration
Given that many potent DRIs have a high potential for abuse, a preclinical assessment of abuse liability is a critical component of the validation process.[19][20]
Key Preclinical Models for Abuse Liability:
-
Self-Administration: This is the gold standard for assessing the reinforcing properties of a drug. Animals are trained to perform a specific action (e.g., press a lever) to receive an infusion of the drug. A high rate of self-administration indicates a high abuse potential.[19]
-
Drug Discrimination: This model assesses the subjective effects of a drug. Animals are trained to recognize the internal state produced by a known drug of abuse (e.g., cocaine) and respond accordingly to receive a reward. The ability of a novel compound to substitute for the known drug suggests a similar subjective experience and potential for abuse.[19]
-
Conditioned Place Preference (CPP): This model assesses the rewarding properties of a drug by pairing its administration with a specific environment. If the animal spends more time in the drug-paired environment after conditioning, it is inferred that the drug has rewarding effects.
Caption: The iterative process of validating a novel dopamine reuptake inhibitor.
Conclusion
The validation of a novel dopamine reuptake inhibitor is a multi-faceted process that requires a systematic and logical progression from in vitro characterization to in vivo efficacy and safety assessment. By employing the robust experimental frameworks outlined in this guide, researchers can generate the comprehensive data package necessary to confidently evaluate the therapeutic potential of their novel compounds. The emphasis on understanding the "why" behind each protocol, coupled with rigorous data analysis and comparison to established benchmarks, is paramount for advancing promising new treatments for dopamine-related disorders.
References
-
Wikipedia. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]
-
Wikipedia. (2023). Dopamine reuptake inhibitor. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Butcher, S. P., & Fairbrother, I. S. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse (New York, N.Y.), 6(1), 106–112. [Link]
-
Cleveland Clinic. (2024). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]
-
PsychoGenics. (n.d.). Preclinical Models of Abuse Liability. [Link]
-
Müller, T. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Experimental Parkinson's Disease, 11(1), 1-12. [Link]
-
Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2009). Microdialysis in Rodents. Current protocols in neuroscience, CHAPTER 7, Unit 7.2. [Link]
-
Melior Discovery. (n.d.). Locomotor Sensitization Study. [Link]
-
Lomanowska, A. M., Lutfy, K., & Riley, A. L. (2011). Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. Pharmacology, biochemistry, and behavior, 98(2), 211–219. [Link]
-
Patsnap Synapse. (2024). What are Dopamine reuptake inhibitors and how do they work?. [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
-
RxList. (2021). How Do Dopamine Reuptake Inhibitor Antidepressants Work?. [Link]
-
American Addiction Centers. (2025). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]
-
NaviNetics. (n.d.). Evaluation of electrochemical methods for tonic dopamine detection in vivo. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Morón, J. A., Brockington, A., Wise, R. A., Rocha, B. A., & Hope, B. T. (2002). Dopamine uptake through the norepinephrine transporter in brain regions with low levels of the dopamine transporter: evidence from knock-out mouse lines. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(2), 389–395. [Link]
-
Power. (n.d.). Dopamine Reuptake Inhibitor vs Ssri. [Link]
-
Atcherley, C. W., Laude, A. J., & Heien, M. L. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(12), 6238–6244. [Link]
-
Katz, J. L., & Goldberg, S. R. (1988). Preclinical assessment of abuse liability of drugs. Agents and actions, 23(1-2), 18–26. [Link]
-
Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6. [Link]
-
ResearchGate. (n.d.). "Dopamine-Dependent" side effects of selective serotonin Reuptake inhibitors: A clinical review. [Link]
-
Reith, M. E., Blough, B. E., & Baumann, M. H. (2015). Bupropion, methylphenidate, and 3,4-methylenedioxypyrovalerone antagonize methamphetamine-induced efflux of dopamine according to their potencies as dopamine uptake inhibitors: implications for the treatment of methamphetamine dependence. The Journal of pharmacology and experimental therapeutics, 353(2), 364–373. [Link]
-
BetterHelp. (n.d.). Dopamine Reuptake Inhibitor: Benefits And Drawbacks. [Link]
-
de la Peña, J. B., & Cheong, J. H. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 8(12), 1505–1517. [Link]
- Taylor & Francis. (n.d.). Dopamine reuptake inhibitors – Knowledge and References. [https://www.taylorfrancis.com/chapters/edit/10.1201/9781315381196-18/dopamine-reuptake-inhibitors-charles-nemeroff-dale-body]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples. [Link]
-
ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. [Link]
-
bionity.com. (n.d.). Dopamine reuptake inhibitor. [Link]
-
ResearchGate. (n.d.). Behavioral effects and binding affinities of methylphenidate, amphetamine, cocaine, atomoxetine, bupropion, and citalopram. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bupropion, methylphenidate, and 3,4-methylenedioxypyrovalerone antagonize methamphetamine-induced efflux of dopamine according to their potencies as dopamine uptake inhibitors: implications for the treatment of methamphetamine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. psychogenics.com [psychogenics.com]
- 20. Preclinical assessment of abuse liability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Binding Profiles of Selective Serotonin Reuptake Inhibitors
For drug development professionals and researchers in neuropharmacology, a nuanced understanding of the binding characteristics of Selective Serotonin Reuptake Inhibitors (SSRIs) is paramount. While all drugs in this class share a primary mechanism of action—the blockade of the serotonin transporter (SERT)—their varying affinities for SERT and their interactions with other neurotransmitter transporters and receptors give rise to distinct therapeutic and side-effect profiles. This guide provides a comprehensive comparison of the binding profiles of commonly prescribed SSRIs, supported by experimental data and detailed methodologies, to aid in the informed selection and development of these critical central nervous system agents.
The Central Role of the Serotonin Transporter (SERT)
The therapeutic efficacy of SSRIs is fundamentally linked to their ability to inhibit SERT, a transmembrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine or 5-HT) from the synaptic cleft into the presynaptic neuron.[1] By blocking this reuptake process, SSRIs increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2] This enhanced signaling is believed to underlie the antidepressant and anxiolytic effects of these drugs. The potency of an SSRI is directly related to its binding affinity for SERT, which is typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Comparative Binding Affinities of Common SSRIs
The selectivity of an SSRI is a critical determinant of its clinical profile. High selectivity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), generally leads to a more favorable side-effect profile. The following table summarizes the in vitro binding affinities (Ki, in nM) of several common SSRIs for SERT, NET, and DAT.
| Drug | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT:NET Selectivity | SERT:DAT Selectivity |
| Citalopram | 1.8 | 6140 | >10,000 | ~3411 | >5556 |
| Escitalopram | 1.1 | 8200 | >10,000 | ~7455 | >9091 |
| Fluoxetine | 2.6 | 420 | 2000 | ~162 | ~769 |
| Fluvoxamine | 5.7 | 560 | 8900 | ~98 | ~1561 |
| Paroxetine | 0.1 | 40 | 340 | ~400 | ~3400 |
| Sertraline | 0.41 | 420 | 25 | ~1024 | ~61 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. Lower Ki values indicate higher affinity.
From this data, it is evident that while all listed compounds exhibit high affinity for SERT, their selectivity varies significantly. Escitalopram, the S-enantiomer of citalopram, demonstrates the highest selectivity for SERT over both NET and DAT, which is consistent with its generally well-tolerated side-effect profile.[2] In contrast, sertraline shows a notable affinity for DAT, and paroxetine has a moderate affinity for NET.[2][3]
The Clinical Significance of Off-Target Binding
Beyond the primary monoamine transporters, the clinical profiles of SSRIs are further shaped by their interactions with a range of other neurotransmitter receptors. These "off-target" interactions are often responsible for the adverse effects associated with SSRI therapy. The table below presents the binding affinities (Ki, in nM) of common SSRIs for several clinically relevant off-target receptors.
| Drug | Muscarinic M1 (Ki, nM) | Histamine H1 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Citalopram | >1000 | >1000 | >1000 | >1000 | >1000 |
| Escitalopram | >1000 | >1000 | >1000 | >1000 | >1000 |
| Fluoxetine | >1000 | >1000 | >1000 | 130 | 64 |
| Fluvoxamine | >1000 | >1000 | >1000 | 250 | 180 |
| Paroxetine | 18 | >1000 | 260 | 130 | 500 |
| Sertraline | >1000 | >1000 | 330 | 200 | 150 |
Note: Higher Ki values indicate lower affinity and a lower likelihood of clinically significant receptor blockade at therapeutic doses.
Key Clinical Implications of Off-Target Binding:
-
Anticholinergic Effects: Paroxetine's notable affinity for the muscarinic M1 receptor is responsible for its anticholinergic side effects, such as dry mouth, constipation, and blurred vision.[4]
-
Sedation: Antagonism of the histamine H1 receptor can lead to sedation. While most SSRIs have low affinity for this receptor, this property is more prominent in some older antidepressants.
-
Orthostatic Hypotension: Blockade of alpha-1 adrenergic receptors can cause a drop in blood pressure upon standing (orthostatic hypotension).
-
Anxiety, Insomnia, and Sexual Dysfunction: Interactions with 5-HT2A and 5-HT2C receptors can contribute to side effects such as anxiety, insomnia, and sexual dysfunction.[5] Fluoxetine's antagonist activity at the 5-HT2C receptor may contribute to its activating properties.[2]
Visualizing the Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the serotonin reuptake mechanism, a typical experimental workflow for determining binding affinity, and a comparison of the binding profiles of different SSRIs.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Comparative Binding Profiles of Select SSRIs.
Experimental Protocol: Competitive Radioligand Binding Assay for SSRI Affinity at SERT
This protocol provides a detailed methodology for determining the binding affinity (Ki) of an unlabeled SSRI for the serotonin transporter using a competitive radioligand binding assay with [3H]paroxetine.
I. Materials and Reagents
-
Brain Tissue: Rat or human cortical tissue, known to have a high density of SERT.
-
Radioligand: [3H]paroxetine (specific activity ~20 Ci/mmol).
-
Unlabeled Ligands: The SSRI to be tested, and a known high-affinity SERT ligand for determining non-specific binding (e.g., fluoxetine).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
-
96-well microplates.
-
Cell harvester with GF/B filters.
-
Liquid scintillation counter and scintillation fluid.
-
II. Procedure
-
Membrane Preparation: a. Homogenize brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the competing unlabeled SSRI. b. Total Binding: Add assay buffer, [3H]paroxetine (final concentration ~0.2 nM), and membrane preparation (50-100 µg protein). c. Non-specific Binding: Add assay buffer, [3H]paroxetine, a saturating concentration of a known SERT ligand (e.g., 10 µM fluoxetine), and membrane preparation. d. Competition Binding: Add assay buffer, [3H]paroxetine, varying concentrations of the test SSRI (e.g., 10^-11 to 10^-5 M), and membrane preparation. e. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration and Counting: a. Terminate the incubation by rapid filtration through GF/B filters using a cell harvester. b. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
III. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition assay, express the binding at each concentration of the test SSRI as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of the test SSRI.
-
[L] is the concentration of the radioligand ([3H]paroxetine) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for SERT (this should be determined in a separate saturation binding experiment).
-
Conclusion
The binding profile of an SSRI is a complex interplay of its affinity for SERT and its interactions with a multitude of off-target sites. A thorough understanding of these binding characteristics is essential for predicting a drug's therapeutic efficacy and its potential for adverse effects. The methodologies outlined in this guide provide a framework for the systematic evaluation and comparison of SSRIs, enabling researchers and drug developers to make data-driven decisions in the pursuit of safer and more effective treatments for neuropsychiatric disorders.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Richelson, E. (1994). The pharmacology of antidepressants.
- Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge university press.
- Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322.
- Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249-258.
- Hyttel, J. (1994). Pharmacological characterization of selective serotonin reuptake inhibitors (SSRIs). International clinical psychopharmacology, 9, 19-26.
- Bolden-Watson, C., & Richelson, E. (1993). Blockade by newly-developed antidepressants of biogenic amine uptake into rat brain synaptosomes. Life sciences, 52(12), 1023-1029.
- Sánchez, C., & Hyttel, J. (1999). Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. Cellular and Molecular Neurobiology, 19(4), 467-489.
- Bymaster, F. P., Zhang, W., Carter, P. A., Shaw, J., Chernet, E., Phebus, L., ... & Perry, K. W. (2002). Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex. Psychopharmacology, 160(4), 353-361.
- Habert, E., Graham, D., Tahraoui, L., Claustre, Y., & Langer, S. Z. (1985). Characterization of [3H]paroxetine binding to rat cortical membranes. European journal of pharmacology, 118(1-2), 107-114.
- Plenge, P., & Mellerup, E. T. (1984). [3H]citalopram binding to brain and platelet membranes of human and rat. Journal of neurochemistry, 43(1), 243-248.
- Thomas, D. R., Nelson, D. R., & Johnson, A. M. (1987). Biochemical effects of the antidepressant paroxetine, a specific 5-hydroxytryptamine uptake inhibitor. Psychopharmacology, 93(2), 193-200.
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
-
GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
- Artigas, F., Nutt, D. J., & Shelton, R. C. (2002). Mechanism of action of antidepressants. Psychopharmacology Bulletin, 36(Suppl 2), 123-132.
- Celada, P., Puig, M. V., & Artigas, F. (2004). Serotonin-dopamine interaction in the control of mood: role of 5-HT1A and 5-HT2A receptors. Neuropsychopharmacology, 29(11), 2061-2072.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition and dissociation of [3H]-paroxetine binding to human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for New Psychoactive Substances
Introduction: The Ever-Shifting Landscape of New Psychoactive Substances (NPS) and the Imperative for Analytical Rigor
The emergence of New Psychoactive Substances (NPS) presents a formidable and constantly evolving challenge to public health and law enforcement.[1][2][3] These substances, often marketed as "legal highs" or "research chemicals," are designed to mimic the effects of controlled drugs while circumventing existing legislation.[3][4] The sheer number and chemical diversity of NPS, with approximately 50 new substances appearing on the European market each year, create a significant hurdle for forensic and clinical toxicology laboratories.[1] This rapid evolution necessitates the development and implementation of robust, reliable, and validated analytical methods to ensure accurate identification and quantification.[5][6][7]
Method validation is the cornerstone of analytical quality, providing documented evidence that a procedure is fit for its intended purpose.[8][9] However, in the context of NPS, where methods must be rapidly developed and deployed across multiple laboratories, simple validation is not enough. Cross-validation , the process of verifying that a method performs satisfactorily in different laboratories or with different analysts and equipment, becomes paramount. This guide provides a comprehensive framework for understanding and implementing the cross-validation of analytical methods for NPS, ensuring data integrity and fostering inter-laboratory confidence.
Pillar I: The Foundation of Analytical Confidence - A Deep Dive into Method Validation Principles
Before embarking on cross-validation, a thorough in-house validation of the analytical method is a prerequisite. This process establishes the performance characteristics of the method under a specific set of conditions. The fundamental parameters of method validation are outlined by various international guidelines, including those from the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) and the United Nations Office on Drugs and Crime (UNODC).[10][11][12]
Core Validation Parameters:
-
Selectivity/Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14] For NPS, this is critical due to the high likelihood of co-eluting isomers or structurally similar compounds.
-
Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the certified value.
-
Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory trials), which is the core of cross-validation.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13] The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][14]
-
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The interplay of these parameters ensures a comprehensive evaluation of a method's performance.
Sources
- 1. Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. What are NPS? [unodc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. brjac.com.br [brjac.com.br]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 9. aafs.org [aafs.org]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. swgdrug.org [swgdrug.org]
- 12. swgdrug.org [swgdrug.org]
- 13. researchgate.net [researchgate.net]
- 14. zefsci.com [zefsci.com]
Bridging the Gap: A Comparative Guide to In Vivo Validation of Pyrrolidinyl-Ethylamine Compounds
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the critical transition from promising in vitro data to robust in vivo validation for the pyrrolidinyl-ethylamine class of compounds. We will move beyond rote protocol recitation to explore the scientific rationale behind experimental design, ensuring a self-validating and translatable data package.
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, prized for its ability to introduce three-dimensional complexity and serve as a key pharmacophoric element in compounds targeting a wide range of biological systems, particularly the central nervous system (CNS).[1] The ethylamine moiety frequently confers basicity, influencing pharmacokinetic properties and interactions with biological targets. While in vitro assays provide essential initial data on target affinity and cellular activity, they represent a simplified biological environment. The journey to clinical candidacy hinges on demonstrating safety and efficacy within the complex, dynamic system of a living organism. This guide is designed to navigate that journey.
The In Vitro-In Vivo Translation Challenge: Why Early Validation is Key
A significant challenge in drug discovery is the poor correlation between the potency of a compound in an isolated cellular or biochemical assay and its ultimate therapeutic effect in vivo.[2][3][4] This disconnect is often a primary cause of late-stage clinical trial failures.[3] Early and strategic in vivo assessment is not merely a confirmatory step but a crucial de-risking process. The fundamental goal is to understand the compound's behavior in a complete biological system, addressing questions that in vitro models cannot.
Key questions to be answered in vivo:
-
Will the compound reach its target? (Pharmacokinetics & Bioavailability)
-
Does the compound engage the target to produce the desired effect? (Pharmacodynamics & Efficacy)
-
Is the compound safe at effective doses? (Toxicology & Tolerability)
Ignoring the early assessment of these factors can lead to the costly development of compounds that are destined to fail.[2][3]
Designing the In Vivo Validation Campaign: A Phased Approach
A successful validation campaign follows a logical progression from understanding the compound's disposition in the body to assessing its efficacy and safety. This phased approach ensures that resources are invested wisely and that each experiment informs the next.
Caption: High-level workflow for the in vivo validation of a lead compound.
Phase 1: Pharmacokinetic (PK) Profiling — Will the Compound Reach Its Target?
Before assessing what a compound does, we must determine if it can get to its intended site of action. Pharmacokinetic studies reveal the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[5] For CNS-active pyrrolidinyl-ethylamine compounds, a critical aspect of distribution is the ability to cross the blood-brain barrier (BBB).[2][4]
Key PK Parameters and Their Significance
| Parameter | Abbreviation | Significance |
| Half-Life | t½ | The time required for the drug concentration to decrease by half. Influences dosing frequency.[6] |
| Max Concentration | Cmax | The highest concentration of the drug observed in plasma. Relates to efficacy and potential toxicity.[7] |
| Area Under the Curve | AUC | Represents the total drug exposure over time. A key indicator of overall exposure.[7] |
| Bioavailability | F% | The fraction of an orally administered dose that reaches systemic circulation. Low bioavailability can be a major hurdle.[7] |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination processes.[7] |
| Brain:Plasma Ratio | Kp,uu | The ratio of unbound drug in the brain to unbound drug in plasma. A critical measure of BBB penetration for CNS drugs. |
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the core PK parameters of a pyrrolidinyl-ethylamine compound following intravenous (IV) and peroral (PO) administration in mice or rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group/route).
-
Formulation: Prepare two formulations: one for IV injection (e.g., in saline with a solubilizing agent like DMSO/Tween 80) and one for PO gavage (e.g., in 0.5% methylcellulose).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg). The higher dose accounts for expected lower bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) from a peripheral vein (e.g., saphenous) into heparinized tubes at multiple time points.
-
Suggested time points: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Brain Tissue Collection (Optional but recommended for CNS compounds): At the final time point, euthanize animals and collect whole brains.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma and brain samples at -80°C until analysis. Homogenize brain tissue prior to extraction.
-
Bioanalysis: Extract the compound from plasma and brain homogenate. Quantify the concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate the parameters listed in the table above.
Phase 2: In Vivo Efficacy Assessment — Does It Work?
With a clear understanding of the compound's PK profile, efficacy studies can be designed using relevant doses and schedules. The choice of animal model is paramount and must be driven by the compound's hypothesized mechanism of action based on in vitro findings.[8][9]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. In vivo PK/Tox - Enamine [enamine.net]
- 6. In vivo pharmacokinetics of nitroxides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 8. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Neurochemical Analysis of Phenethylamine Analogs: A Guide for Researchers
This guide provides an in-depth comparative analysis of the neurochemical effects of prominent phenethylamine analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of how subtle structural modifications to the phenethylamine backbone result in profound differences in neurochemical activity. We will explore the causal relationships behind experimental observations and provide detailed methodologies to ensure scientific rigor and reproducibility.
Introduction: The Phenethylamine Scaffold and its Neurochemical Significance
Phenethylamine (PEA) is an endogenous trace amine that functions as a central nervous system stimulant.[1][2] Its basic structure, a phenyl ring attached to an ethylamine side chain, serves as the foundation for a vast class of psychoactive compounds, including therapeutic agents and substances of abuse.[3] These analogs modulate monoamine neurotransmission—primarily dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—through a variety of mechanisms, leading to a wide spectrum of physiological and psychological effects.[4][5] Understanding the nuanced interactions of these compounds with their molecular targets is paramount for the development of novel therapeutics and for comprehending their potential for abuse and neurotoxicity.
The neurochemical profile of a phenethylamine analog is largely determined by its affinity and efficacy at monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and various G-protein coupled receptors (GPCRs), most notably serotonin receptor subtypes.[5][6][7] This guide will dissect these interactions for key analogs, providing a framework for predicting the effects of novel compounds.
Primary Mechanisms of Neurochemical Action
The diverse effects of phenethylamine analogs stem from two principal mechanisms: interaction with monoamine transporters and direct binding to neurotransmitter receptors.
Monoamine Transporter Interactions: Releasers vs. Reuptake Inhibitors
Phenethylamine analogs can be broadly categorized based on their primary action at monoamine transporters:
-
Releasers (Substrates): These compounds, such as amphetamine and methamphetamine, are transported into the presynaptic neuron by the monoamine transporters.[8][9] Once inside, they disrupt the vesicular storage of monoamines, leading to a reversal of transporter function and a subsequent non-exocytotic release of neurotransmitters into the synapse.[5][10] This efflux results in a rapid and pronounced increase in synaptic monoamine concentrations.
-
Reuptake Inhibitors: These compounds bind to the transporter protein but are not translocated. By occupying the binding site, they prevent the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging their action. Cocaine, while not a phenethylamine, is a classic example of a dopamine reuptake inhibitor.[9]
The functional outcome of a compound's interaction with monoamine transporters is a critical determinant of its overall neurochemical and behavioral profile.
Receptor Binding Profiles: The Role of Serotonin Receptors
Beyond their effects on monoamine transporters, many phenethylamine analogs, particularly the psychedelic compounds, act as agonists or partial agonists at various serotonin receptor subtypes.[7][11] The 5-HT2A receptor is a primary target for classic hallucinogens, and its activation is believed to be central to their psychedelic effects.[11][12] However, the affinity for other 5-HT receptors, such as 5-HT1A and 5-HT2C, as well as adrenergic and dopaminergic receptors, contributes to the unique qualitative effects of each compound.[7][13]
Comparative Analysis of Key Phenethylamine Analogs
The following sections provide a detailed comparison of the neurochemical properties of several key phenethylamine analogs. The provided data, compiled from multiple studies, should be interpreted with the understanding that slight variations may exist due to differing experimental conditions.
Monoamine Transporter Affinity
The affinity of a compound for DAT, NET, and SERT is a strong predictor of its stimulant and abuse potential. A high DAT/SERT affinity ratio is often associated with pronounced psychostimulant and reinforcing effects.[14]
| Compound | DAT (Ki/IC50, nM) | NET (Ki/IC50, nM) | SERT (Ki/IC50, nM) | Primary Action |
| Amphetamine | 34.4 (IC50)[15] | 7.4 (IC50)[15] | 1757 (IC50)[15] | Releaser |
| Methamphetamine | ~600 (Ki)[9] | ~100 (Ki)[9] | ~40,000 (Ki)[9] | Releaser |
| MDMA | 8290 (Ki)[9] | 1190 (Ki)[9] | 2410 (Ki)[9] | Releaser |
| 2C-B | >10,000 (Ki)[13] | >10,000 (Ki)[13] | >7,500 (Ki)[13] | Receptor Agonist |
| Mescaline | >10,000 (Ki)[16] | >10,000 (Ki)[16] | >10,000 (Ki)[16] | Receptor Agonist |
-
Amphetamine and Methamphetamine: These classic stimulants display a high affinity for DAT and NET, with significantly lower affinity for SERT.[9][15] This profile underlies their potent locomotor-stimulating and reinforcing properties.
-
MDMA (3,4-methylenedioxymethamphetamine): In contrast to amphetamine, MDMA exhibits a more balanced affinity for all three transporters, with a notably higher affinity for SERT.[9][17] This contributes to its characteristic entactogenic and empathogenic effects, alongside its stimulant properties.
-
2C-B and Mescaline: These psychedelic phenethylamines have negligible affinity for the monoamine transporters, indicating that their primary mechanism of action is not through monoamine release or reuptake inhibition.[13][16]
Receptor Binding Profiles
The interaction with a wide array of receptors further differentiates the neurochemical signatures of these compounds.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT1A (Ki, nM) | α1A-adrenergic (Ki, nM) | α2A-adrenergic (Ki, nM) |
| MDMA | 3200[16] | 2200[16] | 9000[16] | 5000[16] | 1800[16] |
| 2C-B | 8-1600[13] | 110-3500[13] | 710-4440[13] | 670[13] | 280[13] |
| Mescaline | 1300[16] | 1400[16] | >10,000[16] | 1300[16] | 2000[16] |
| DOI | 0.7[16] | 2.4[16] | 120[16] | 110[16] | 48[16] |
-
Psychedelic Phenethylamines (2C-B, Mescaline, DOI): These compounds exhibit high to moderate affinity for the 5-HT2A receptor, consistent with their hallucinogenic properties.[13][16] Their varying affinities for other serotonin and adrenergic receptor subtypes likely contribute to the qualitative differences in their subjective effects. For instance, DOI's high affinity for multiple receptor subtypes suggests a more complex pharmacological profile compared to mescaline.[16]
-
MDMA: While primarily known for its effects on monoamine transporters, MDMA also interacts with a range of receptors, albeit with lower affinity than the classic psychedelics.[16] These interactions may subtly modulate its overall effects.
Experimental Methodologies
The data presented in this guide are derived from established in vitro and in vivo experimental techniques. Understanding these methodologies is crucial for interpreting the data and for designing future studies.
In Vitro Radioligand Binding Assays
Principle: Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor or transporter. This is achieved by measuring the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target protein expressed in cell membranes.
Detailed Protocol for Monoamine Transporter Binding Assay:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation of the supernatant.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in order: assay buffer, a range of concentrations of the unlabeled phenethylamine analog, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and the membrane preparation.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., cocaine for DAT).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting competition curve using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
In Vivo Microdialysis
Principle: In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brain of a freely moving animal. A small, semi-permeable probe is implanted into a specific brain region, and a physiological solution (perfusate) is slowly pumped through it. Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.
Detailed Protocol for Measuring Dopamine and Serotonin Release:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the phenethylamine analog (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
-
-
Neurochemical Analysis (HPLC-ECD):
-
Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[1][2]
-
Chromatographic Separation: Inject the dialysate sample into an HPLC system equipped with a reverse-phase C18 column. An isocratic mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent) is used to separate the monoamines.
-
Electrochemical Detection: As the separated analytes elute from the column, they pass through an electrochemical detector. A specific potential is applied to a working electrode, causing the oxidation of dopamine and serotonin, which generates a measurable electrical current. The magnitude of the current is directly proportional to the concentration of the analyte.
-
-
Data Analysis:
-
Quantify the concentrations of dopamine and serotonin in each dialysate sample by comparing the peak areas to those of known standards.
-
Express the post-drug concentrations as a percentage of the average baseline concentration.
-
Plot the percent baseline concentration over time to visualize the time course of neurotransmitter release.
-
Conclusion and Future Directions
The neurochemical effects of phenethylamine analogs are a direct consequence of their specific interactions with monoamine transporters and a diverse array of neurotransmitter receptors. Structure-activity relationships reveal that even minor chemical modifications can dramatically alter a compound's pharmacological profile, shifting its primary mechanism of action and, consequently, its physiological and behavioral effects. The methodologies outlined in this guide provide a robust framework for the continued investigation of these fascinating compounds.
Future research should focus on elucidating the intracellular signaling pathways activated by these analogs, particularly at the 5-HT2A receptor, to better understand the molecular basis of their psychedelic effects. Furthermore, a more comprehensive understanding of the metabolism and potential long-term neurotoxic effects of novel phenethylamine derivatives is essential for assessing their therapeutic potential and public health risks.
References
-
Amuza Inc. (2020, February 12). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate [Video]. YouTube. [Link]
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Detection and Quantification of Neurotransmitters in Dialysates. Current protocols in neuroscience, CHAPTER, Unit-7.4. [Link]
-
Glatthaar-Saalmüller, B., Gasser, U. E., & Saalmüller, A. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Amuza Inc. (2020, March 11). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. [Link]
-
Jing, F. C., Zhang, Y., & Li, J. (2010). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Electrochemical Detection. Biomedical and Environmental Sciences, 23(3), 231–236. [Link]
-
Wang, Y., Kim, J., Kim, J. D., Lee, S. Y., Kim, J., & Lee, S. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(2), 176–186. [Link]
-
Acosta-Urquidi, J. (2015). The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. Blossom Analysis. [Link]
-
Schmitt, K. C., Rothman, R. B., Reith, M. E., & Dersch, C. M. (2013). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. The Journal of pharmacology and experimental therapeutics, 346(2), 296–305. [Link]
-
Ben-Jonathan, N., & Chen, S. (1991). Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. The Journal of pharmacology and experimental therapeutics, 258(1), 326–332. [Link]
-
Darvesh, A. S., Shank, A. D., & Gudelsky, G. A. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(2), 109–127. [Link]
-
Niello, M., Gradisch, R., & Holy, M. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International journal of molecular sciences, 23(20), 12569. [Link]
-
Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6. [Link]
-
Ray, T. S. (2010). Psychedelics and the human receptorome. PloS one, 5(2), e9019. [Link]
-
Luethi, D., & Liechti, M. E. (2018). DAT vs. SERT selectivity of a variety of stimulants. ResearchGate. [Link]
-
Lee, S. Y., Lee, A. R., & Kim, J. H. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 29(2), 207–216. [Link]
-
Rothman, R. B., Blough, B. E., & Baumann, M. H. (2009). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. ResearchGate. [Link]
-
Wolinsky, T. D., Swanson, T. L., & Smith, K. E. (2012). Brain-Specific Overexpression of Trace Amine-Associated Receptor 1 Alters Monoaminergic Neurotransmission and Decreases Sensitivity to Amphetamine. Neuropsychopharmacology, 37(12), 2594–2605. [Link]
-
Schmitt, K. C., Rothman, R. B., Reith, M. E., & Dersch, C. M. (2013). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. ResearchGate. [Link]
-
Mayer, F. P., Wimmer, L., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 658. [Link]
-
Kanamori, T., Kuwayama, K., & Tsujikawa, K. (2004). 5-Hydroxytryptamine- and dopamine-releasing Effects of ring-substituted Amphetamines o n rat brain: A comparative study using in vivo microdialysis. ResearchGate. [Link]
-
Lee, S. Y., Lee, A. R., & Kim, J. H. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 29(2), 207–216. [Link]
-
Patrikiou, A., & Roberts, B. M. (2022). Within-animal comparison of microdialysis and fiber photometry in amphetamine-exposed mice. bioRxiv. [Link]
-
Wikipedia. (n.d.). MDMA. Retrieved from [Link]
-
Hasegawa, Y., Kasai, A., & Tsuji, M. (2022). Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus. Scientific reports, 12(1), 220. [Link]
-
Small, J. R., & Fone, K. C. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British journal of pharmacology, 152(7), 1130–1139. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). 2C-B. Retrieved from [Link]
-
El-Sayed, N. S., & El-Toumy, S. A. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(11), 3149. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of Dopamine and Serotonin in Brain Microdialysate [amuzainc.com]
- 3. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. blossomanalysis.com [blossomanalysis.com]
- 7. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. journals.plos.org [journals.plos.org]
- 16. Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Versus Established Monoamine Transporter Ligands
A Technical Guide for Researchers and Drug Development Professionals
The monoamine transporters (MATs)—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical regulators of neurotransmission.[1][2] These proteins control the intensity and duration of signaling by dopamine, norepinephrine, and serotonin by clearing them from the synaptic cleft.[1][2] Given their central role in mood, cognition, and behavior, MATs are primary targets for a vast array of therapeutics and psychostimulants.[1][3][4]
This guide provides a head-to-head comparison of established and novel MAT ligands, offering quantitative data, mechanistic insights, and detailed experimental protocols to aid researchers in their evaluation and development efforts.
Understanding the Ligands: From Classic Inhibitors to Novel Modulators
MAT ligands can be broadly categorized by their chemical structure, selectivity for the different transporters, and mechanism of action.
-
Established Ligands: This group includes well-characterized compounds that have been cornerstones of pharmacology and clinical practice.
-
Cocaine: A non-selective inhibitor, blocking DAT, NET, and SERT with similar potency.[5] Its action leads to a rapid, powerful increase in synaptic monoamines, underlying its high abuse potential.[6]
-
Selective Serotonin Reuptake Inhibitors (SSRIs): Compounds like Paroxetine exhibit high selectivity and affinity for SERT, forming the basis of many modern antidepressants.[7][8][9][10]
-
Methylphenidate (Ritalin®): Primarily a DAT and NET inhibitor, it is widely used for Attention-Deficit/Hyperactivity Disorder (ADHD).[5] It shows significantly lower potency for SERT.[5]
-
-
Novel Ligands: Recent drug discovery efforts have focused on developing ligands with unique profiles to improve therapeutic efficacy and reduce side effects.
-
Modafinil (Provigil®): Termed an "atypical" DAT inhibitor, modafinil has a pharmacological profile distinct from cocaine despite sharing DAT blockade as a primary mechanism.[6][11][12] It is thought to stabilize the transporter in a different conformation and may involve other systems, such as gap junctions, contributing to its lower abuse liability.[6][13][14]
-
CE-123: A novel compound developed as a more specific DAT inhibitor.[15] Studies suggest it can improve cognitive flexibility without the impulsivity side effects associated with some other DAT inhibitors.[15][16]
-
(S)-MK-26: A highly selective DAT inhibitor with a binding efficiency reported to be approximately 130 times greater than that of modafinil, showing potential for treating motivational dysfunctions.[17]
-
Quantitative Performance: A Comparative Analysis
The efficacy and selectivity of a ligand are quantified by its binding affinity (Kᵢ) and its functional potency in inhibiting neurotransmitter uptake (IC₅₀). Lower values indicate greater affinity or potency.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of MAT Ligands
| Compound | DAT Affinity (Kᵢ, nM) | NET Affinity (Kᵢ, nM) | SERT Affinity (Kᵢ, nM) | Selectivity Profile |
| Cocaine | 187 - 230 | 480 - 3300 | 172 - 740 | Non-selective |
| Methylphenidate | ~100 | ~100 | ~100,000 | DAT/NET Selective |
| (R)-Modafinil | ~3,000 | >10,000 | >10,000 | DAT Selective (Atypical) |
| Amphetamine | ~600 | 70 - 100 | 20,000 - 40,000 | NET > DAT >> SERT |
| Paroxetine | High | High | ~0.1 - 1.0 | SERT Selective |
| CE-123 | 26.2 | 508 | 2100 | DAT Selective |
Data compiled from multiple sources; absolute values may vary based on experimental conditions.[1][5][15]
Table 2: Comparative Functional Potency (IC₅₀, nM) in Uptake Inhibition
| Compound | DAT Inhibition (IC₅₀, nM) | NET Inhibition (IC₅₀, nM) | SERT Inhibition (IC₅₀, nM) | Mechanism |
| Cocaine | 360 | - | - | Reuptake Inhibitor |
| Amphetamine | - | - | - | Substrate/Releaser |
| Modafinil | ~8,000 | - | - | Reuptake Inhibitor (Atypical) |
| CE-123 | 33 | 1010 | 1320 | Reuptake Inhibitor |
Data compiled from multiple sources.[15][18]
Visualizing the Mechanism and Workflow
Understanding the underlying biological processes and experimental designs is crucial for interpreting ligand performance data.
Diagram 1: Mechanism of Monoamine Transporter Inhibition
This diagram illustrates the fundamental action of a competitive reuptake inhibitor at the dopamine transporter. Dopamine is normally transported back into the presynaptic neuron, a process blocked by ligands like cocaine.
Caption: Reuptake inhibition at the dopamine transporter (DAT).
Diagram 2: Experimental Workflow for Radioligand Binding Assay
This flowchart outlines the critical steps for determining a ligand's binding affinity (Kᵢ) through a competitive radioligand binding assay, a gold-standard technique in pharmacology.[19]
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of comparative data hinges on robust and well-controlled experimental design.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for a specific monoamine transporter (e.g., DAT).
-
Objective: To measure the concentration of a test ligand that displaces 50% of a specific radioligand from its target (IC₅₀), which is then used to calculate the inhibitory constant (Kᵢ).
-
Materials:
-
Membrane Preparation: Homogenates from cells stably expressing the human transporter of interest (e.g., HEK-hDAT cells) or from specific brain regions (e.g., rat striatum).[20]
-
Radioligand: A high-affinity ligand for the target transporter, labeled with a radioisotope (e.g., [³H]WIN 35,428 for DAT).
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.[20]
-
Test Ligand: Unlabeled compound to be tested, prepared in a dilution series.
-
Non-specific Determinate: A high concentration of a known ligand to measure non-specific binding (e.g., 10 µM cocaine for DAT).
-
Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C).[20]
-
Scintillation Counter: For measuring radioactivity.
-
-
Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (assay buffer only), Non-specific Binding (buffer + non-specific determinate), and each concentration of the test ligand.
-
Component Addition: To each well, add the membrane preparation (e.g., 10-20 µg protein), followed by the corresponding solution (buffer, non-specific, or test ligand), and finally the radioligand at a fixed concentration (typically near its Kₔ value).[20]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[20]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[20]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[20]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test ligand.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[20]
-
-
-
Causality and Controls: The inclusion of "Total" and "Non-specific" binding wells is critical. It creates a self-validating system by allowing for the precise calculation of specific binding at each test ligand concentration, ensuring that the measured effect is due to interaction with the target transporter and not random adherence to the filter or membrane.
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This protocol measures the functional ability of a ligand to block the transport of a neurotransmitter into a cell.
-
Objective: To determine the concentration of a test ligand that inhibits 50% of the transporter-mediated uptake of a radio-labeled neurotransmitter (IC₅₀).
-
Materials:
-
Cells: Adherent cells stably expressing the human transporter (e.g., HEK-hSERT).[15][21]
-
Radio-labeled Substrate: e.g., [³H]Serotonin ([³H]5-HT) for SERT.[15]
-
Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.[15]
-
Test Ligand: Unlabeled compound to be tested, prepared in a dilution series.
-
Uptake Inhibitor: A known potent inhibitor to determine non-specific uptake (e.g., 10 µM Paroxetine for SERT).[15]
-
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and grow to near-confluence.[22]
-
Pre-incubation: Wash cells once with assay buffer. Pre-incubate the cells for a short period (e.g., 5-10 minutes) with varying concentrations of the test ligand or the uptake inhibitor for non-specific wells.[15][23]
-
Initiate Uptake: Add the radio-labeled substrate (e.g., 0.2 µM [³H]5-HT) to all wells to initiate the uptake reaction.[15]
-
Incubation: Incubate for a very short, defined time (e.g., 1 minute for SERT) at room temperature or 37°C.[15][21] The short duration ensures measurement of the initial uptake rate, which is critical for accurate kinetic analysis.
-
Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
-
Lysis & Counting: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials for counting.[21]
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake (wells with inhibitor) from the total uptake.
-
Plot the percent inhibition of specific uptake against the log concentration of the test ligand.
-
Use non-linear regression to determine the IC₅₀ value.
-
-
-
Expert Insight: The choice of radio-labeled substrate is paramount. Using the endogenous neurotransmitter (e.g., [³H]dopamine for DAT) provides a direct measure of functional antagonism.[15] This assay directly complements the binding assay by confirming that binding to the transporter translates into a functional effect on its transport capability.
Conclusion and Future Directions
The landscape of monoamine transporter pharmacology is continually evolving. While established ligands like cocaine and methylphenidate have provided a fundamental understanding of MAT function, novel ligands like CE-123 and (S)-MK-26 highlight the progress toward achieving greater selectivity and unique functional profiles.[15][17] This can lead to therapeutics with improved efficacy and reduced side effects, such as lower abuse potential or off-target activity. The development of atypical inhibitors and allosteric modulators represents a promising frontier, moving beyond simple competitive blockade to more nuanced regulation of transporter function.[1][6] The rigorous application of the comparative assays detailed in this guide is essential for characterizing these next-generation compounds and advancing the field of neuropharmacology.
References
-
Manepalli, S., Surratt, J. D., & Madura, J. D. (2022). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]
-
Kouhnavardi, S., Ecevitoglu, A., Dragačević, V., et al. (2023). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. PubMed Central. [Link]
-
Huberman, A. (Host). (n.d.). How Modafinil & Cocaine's Neurotransmitter & Pharmacokinetic Effects Differ. PodClips. [Link]
-
Gass, N., Becker, R., E-M, G., et al. (2017). A Novel Dopamine Transporter Inhibitor CE-123 Improves Cognitive Flexibility and Maintains Impulsivity in Healthy Male Rats. Frontiers in Behavioral Neuroscience. [Link]
-
Wang, S., Sakamuri, S., E-M, G., et al. (2000). Discovery of a Novel Dopamine Transporter Inhibitor... as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Journal of Medicinal Chemistry. [Link]
-
Cheng, M. H., Block, C. L., & Reith, M. E. (2022). Novel ways of targeting the dopamine transporter. PubMed Central. [Link]
-
Aher, N. G., & Bhattacharya, A. (2022). A Review of Monoamine Transporter-Ligand Interactions. ResearchGate. [Link]
-
Manepalli, S., Surratt, J. D., & Madura, J. D. (2022). Overview of Monoamine Transporters. PubMed Central. [Link]
-
Grochecki, P., Smaga, I., Surowka, P., et al. (2022). Novel Dopamine Transporter Inhibitor, CE-123, Ameliorates Spatial Memory Deficits Induced by Maternal Separation in Adolescent Rats: Impact of Sex. PubMed Central. [Link]
-
Aher, N. G., & Bhattacharya, A. (2022). Discovery and Development of Monoamine Transporter Ligands. ResearchGate. [Link]
-
Oh, S., Ha, H. J., Chi, D., & Lee, H. (2001). Serotonin Receptor and Transporter Ligands – Current Status. Bentham Science. [Link]
-
Jäntsch, K., Zeden, P., Buchmayer, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Eshleman, A. J., Henningsen, R. A., Neve, K. A., & Janowsky, A. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. [Link]
-
Oh, S., Ha, H. J., Chi, D., & Lee, H. (2001). Serotonin receptor and transporter ligands - current status. PubMed. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Siciliano, C. A., Saha, K., Calipari, E. S., et al. (2020). Modafinil potentiates cocaine self-administration by a dopamine-independent mechanism: possible involvement of gap junctions. Neuropsychopharmacology. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Oh, S., Ha, H. J., Chi, D., & Lee, H. (2001). Serotonin Receptor and Transporter Ligands - Current Status. Ingenta Connect. [Link]
-
Siciliano, C. A., Saha, K., Calipari, E. S., et al. (2020). Modafinil potentiates cocaine self-administration by a dopamine-independent mechanism: possible involvement of gap junctions. PubMed Central. [Link]
-
Wikipedia. (n.d.). Modafinil. Wikipedia. [Link]
-
Schlögl, K., Belleza, O. J., Gradisch, R., et al. (2021). Synthesis of Substrates for the Investigations of Monoamine Neurotransmitter Transporters. TU Wien's reposiTUm. [Link]
-
Reddit. (2021). How do different dopaminergic activities of modafinil, cocaine and amphetamine lead to such different effects?. r/DrugNerds. [Link]
-
Niello, M., & Sitte, H. H. (2022). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
-
ResearchGate. (n.d.). Monoamine Transporter Affinity Constants (Ki) of Selected SPECT/PET Radioligands Used for SERT Imaging. ResearchGate. [Link]
-
Oh, S., Ha, H. J., Chi, D., & Lee, H. (2001). Serotonin Receptor and Transporter Ligands - Current Status. Bentham Science. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]
-
Lin, Z., Wang, Y., & Wang, J. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed Central. [Link]
-
ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c. ResearchGate. [Link]
-
Li, Y., Li, G., & Zhao, M. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]
-
Coleman, J. A., Green, E. M., & Gouaux, E. (2016). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. PubMed Central. [Link]
Sources
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioorg.org [bioorg.org]
- 8. Serotonin receptor and transporter ligands - current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin Receptor and Transporter Ligands - Current Status: Ingenta Connect [ingentaconnect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Modafinil - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Modafinil potentiates cocaine self-administration by a dopamine-independent mechanism: possible involvement of gap junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modafinil potentiates cocaine self-administration by a dopamine-independent mechanism: possible involvement of gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Novel Dopamine Transporter Inhibitor CE-123 Improves Cognitive Flexibility and Maintains Impulsivity in Healthy Male Rats [frontiersin.org]
- 16. Novel Dopamine Transporter Inhibitor, CE-123, Ameliorates Spatial Memory Deficits Induced by Maternal Separation in Adolescent Rats: Impact of Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. moleculardevices.com [moleculardevices.com]
- 23. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
A Comparative Potency Analysis of Novel Psychoactive Phenethylamines: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive framework for the comparative potency analysis of novel psychoactive phenethylamines, a structurally diverse class of compounds that continues to emerge on the global stage. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data points to offer a nuanced understanding of the experimental choices and their causal relationships in determining the pharmacological profile of these substances. We will delve into the core in vitro and in vivo methodologies, present comparative data for key compound classes, and provide the rationale necessary for designing robust and self-validating experimental workflows.
Introduction: The Evolving Landscape of Psychoactive Phenethylamines
The phenethylamine scaffold is the backbone for a vast array of psychoactive substances, from classic stimulants and hallucinogens to a burgeoning market of novel psychoactive substances (NPS).[1] Two prominent classes of novel phenethylamines that have garnered significant attention are the synthetic cathinones and the 2C-series.
-
Synthetic Cathinones: Often referred to as "bath salts," these compounds are β-keto analogues of amphetamines.[1][2] Their primary mechanism of action involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] Structural modifications, such as substitutions on the aromatic ring or the amine, can dramatically alter their potency and selectivity for these transporters, leading to a spectrum of effects ranging from stimulant-like to more empathogenic.[1][5]
-
2C-Series: These are ring-substituted phenethylamines, most notably recognized for their psychedelic effects.[6] Their primary molecular target is the serotonin 2A (5-HT2A) receptor, where they act as agonists or partial agonists.[7][8][9] The nature and position of the substituent at the 4-position of the phenyl ring are critical determinants of their potency and duration of action.[10]
Understanding the comparative potency of these novel compounds is paramount for predicting their pharmacological effects, abuse potential, and potential therapeutic applications. This guide will equip researchers with the foundational knowledge and detailed protocols to conduct such analyses.
In Vitro Potency Assessment: Unraveling Molecular Interactions
In vitro assays are the cornerstone of potency analysis, providing a controlled environment to dissect the direct interactions between a compound and its molecular targets. These assays are essential for establishing a compound's affinity, efficacy, and mechanism of action.
Monoamine Transporter Interaction: The Gateway to Stimulant Effects
For synthetic cathinones and other phenethylamines with stimulant properties, the primary targets are the monoamine transporters. Two key in vitro assays are employed to characterize these interactions:
-
Monoamine Transporter Uptake Inhibition Assay: This assay determines a compound's ability to block the reuptake of neurotransmitters (dopamine, norepinephrine, or serotonin) into cells expressing the respective transporters. The potency is typically expressed as the half-maximal inhibitory concentration (IC50).[8][11]
-
Monoamine Transporter Substrate/Releaser Assay: This assay identifies compounds that are not only blockers but are also transported into the cell, leading to the reverse transport or "release" of the endogenous neurotransmitter. The potency is expressed as the half-maximal effective concentration (EC50) for release.[8][12]
This protocol outlines a common method using human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT). Similar protocols can be adapted for NET and SERT.
-
Cell Culture: Maintain HEK-hDAT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418) to ensure transporter expression.
-
Plating: Seed cells in a 96-well plate at a density that allows for a confluent monolayer on the day of the assay.[13]
-
Pre-incubation: On the day of the experiment, wash the cells with Krebs-HEPES buffer (KHB). Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 10 minutes) at room temperature.[13][14]
-
Initiation of Uptake: Initiate the uptake reaction by adding a known concentration of a radiolabeled substrate (e.g., [3H]dopamine or [3H]MPP+) to each well.[13][14]
-
Termination of Uptake: After a short incubation period (e.g., 1-3 minutes), terminate the uptake by rapidly washing the cells with ice-cold KHB.[13][14]
-
Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no drug) and a non-specific uptake control (in the presence of a high concentration of a known potent inhibitor like mazindol).[12] Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: In Vitro Monoamine Transporter Uptake Assay
Caption: Workflow for determining monoamine transporter uptake inhibition.
Serotonin 5-HT2A Receptor Interaction: The Key to Psychedelic Effects
For the 2C-series and other psychedelic phenethylamines, the 5-HT2A receptor is the primary molecular target. Key in vitro assays for this receptor include:
-
Radioligand Binding Assay: This assay measures the affinity of a compound for the 5-HT2A receptor by competing with a radiolabeled ligand (e.g., [3H]ketanserin or [125I]DOI). The affinity is expressed as the inhibition constant (Ki).[15][16]
-
Functional Assays: These assays measure the cellular response following receptor activation. A common method is the calcium mobilization assay , which detects the increase in intracellular calcium that occurs upon Gq-coupled receptor activation. The potency is expressed as the EC50, and the efficacy (Emax) reflects the maximal response relative to a full agonist like serotonin.[17][18][19]
This protocol describes a competitive binding assay using cell membranes expressing the human 5-HT2A receptor.
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT2A receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membranes in a fresh buffer.[1]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.[1][16]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand. Wash the filters with cold buffer to remove non-specifically bound radioligand.[1]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Experimental Workflow: 5-HT2A Receptor Radioligand Binding Assay
Caption: Workflow for determining 5-HT2A receptor binding affinity.
In Vivo Potency Assessment: Bridging Molecular Actions to Behavioral Outcomes
While in vitro assays provide crucial molecular data, in vivo studies are essential to understand how these molecular interactions translate into physiological and behavioral effects in a living organism.[20]
Locomotor Activity: A Measure of Stimulant Effects
For compounds with stimulant properties, locomotor activity is a key behavioral measure. Increased locomotor activity is often correlated with dopaminergic and noradrenergic stimulation.[21][22][23]
-
Habituation: Acclimate the animals (e.g., mice or rats) to the testing environment (e.g., open-field arenas equipped with photobeam detectors) for a set period before the experiment to reduce novelty-induced hyperactivity.[24]
-
Drug Administration: Administer the test compound via a relevant route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animal in the locomotor activity chamber and record activity parameters (e.g., distance traveled, rearing frequency) for a defined duration.[24]
-
Data Analysis: Compare the locomotor activity of the drug-treated group to a vehicle-treated control group. A dose-response curve can be generated to determine the dose that produces a significant increase in activity.
Drug Discrimination: Assessing Subjective Effects
The drug discrimination paradigm is a powerful tool for assessing the subjective effects of a psychoactive compound.[7][25][26][27] Animals are trained to discriminate between a known drug of abuse (e.g., a stimulant or a hallucinogen) and a vehicle. The ability of a novel compound to substitute for the training drug provides evidence of similar subjective effects.
-
Training: Train rats in a two-lever operant chamber. On days when they receive the training drug (e.g., d-amphetamine), responses on one lever are reinforced with a food pellet. On days they receive the vehicle, responses on the other lever are reinforced.[25]
-
Testing: Once the rats have learned to reliably discriminate between the drug and vehicle, test sessions are conducted with the novel psychoactive phenethylamine.
-
Data Collection: Record the percentage of responses on the drug-appropriate lever for each dose of the test compound.
-
Data Analysis: Full substitution (≥80% drug-lever responding) indicates that the test compound produces subjective effects similar to the training drug. A dose-response curve can be generated to determine the ED50 for substitution.
Comparative Potency Data
The following tables summarize in vitro potency data for representative synthetic cathinones and 2C-series phenethylamines. It is important to note that absolute potency values can vary between different studies and assay conditions.[8] Therefore, the relative potencies and selectivities are often more informative.
Table 1: Comparative In Vitro Potency of Synthetic Cathinones at Monoamine Transporters
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Primary Mechanism |
| Mephedrone | 1,140 | 335 | 2,160 | 0.53 | Releaser/Inhibitor |
| Methylone | 1,590 | 1,350 | 3,920 | 0.41 | Releaser/Inhibitor |
| MDPV | 2.4 | 3.6 | 3,360 | 1400 | Reuptake Inhibitor |
| Methcathinone | 77.6 | 45.4 | >10,000 | >129 | Releaser |
| Cocaine | 272 | 315 | 394 | 0.69 | Reuptake Inhibitor |
Data compiled from multiple sources.[3][5][8] The DAT/SERT selectivity ratio is a key predictor of abuse liability, with higher ratios often associated with greater stimulant and reinforcing effects.[5]
Table 2: Comparative In Vitro Potency of 2C-Series Phenethylamines at Serotonin Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C Ki (nM) |
| 2C-B | 17 | 1.2 | 4.6 |
| 2C-I | 5.5 | - | 2.5 |
| 2C-E | 12 | - | 3.9 |
| DOI | 0.68 | 1.3 | 2.4 |
| Serotonin | 4.7 | 5.9 | 5.5 |
Data compiled from multiple sources.[8][10][28] The high affinity and potency at the 5-HT2A receptor are consistent with the known psychedelic effects of these compounds.
Signaling Pathways: The Intracellular Cascade
The interaction of a psychoactive phenethylamine with its receptor initiates a cascade of intracellular signaling events that ultimately lead to its physiological and behavioral effects.
Dopamine D2 Receptor Signaling
Many stimulants indirectly activate dopamine receptors by increasing synaptic dopamine levels. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[13][15][26][29][30]
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled GPCR.[7][21][24][27][31] Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
GPCR Signaling Cascade
Caption: Generalized G-protein coupled receptor signaling pathway.
Conclusion: A Framework for Rational Analysis
The comparative potency analysis of novel psychoactive phenethylamines is a multifaceted process that requires a combination of in vitro and in vivo techniques. By systematically evaluating a compound's affinity and efficacy at its primary molecular targets and then correlating these findings with its behavioral effects, researchers can build a comprehensive pharmacological profile. This guide has provided the foundational knowledge, detailed protocols, and comparative data to enable a more informed and scientifically rigorous approach to the study of this evolving class of psychoactive substances. The causal relationships between experimental choices and the resulting data are critical for ensuring the integrity and translational relevance of the findings.
References
-
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]
- Kim, J., & Lee, Y. (2019). Understanding the Mechanisms of Action and Effects of Drugs of Abuse. Biomolecules & Therapeutics, 27(2), 119–127.
-
Wikipedia. (2023). Drug discrimination. Retrieved from [Link]
- Gauvin, D. V., & Young, R. (2007). Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats. Current protocols in neuroscience, Chapter 9, Unit 9.24.
- Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Schindler, C. W. (2014). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 87, 198–206.
- Prus, A. J., & Pehrson, A. L. (2009). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience. (2nd ed.). CRC Press/Taylor & Francis.
- Li, M., & Wang, Y. (2024).
- Di Giovanni, G., & De Deurwaerdère, P. (2016). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. Progress in brain research, 223, 31–69.
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]
- Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.
- Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Schindler, C. W. (2014). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 87, 198–206.
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
- Aarde, S. M., Angrish, D., & Taffe, M. A. (2013). Differential Effects of 3, 4-Methylenedioxypyrovalerone (MDPV) and 4-Methylmethcathinone (Mephedrone) in Rats Trained to Discriminate MDMA or a d-Amphetamine+MDMA Mixture. The Journal of pharmacology and experimental therapeutics, 347(3), 647–656.
- Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Holy, M., Schmid, D., ... & Sitte, H. H. (2019). Chemical structure, IC50 values and representative traces of.... Neuropharmacology, 148, 22-34.
- Gherbi, K., Briddon, S. J., & Hill, S. J. (2020). Schematic of G‐protein‐coupled receptor (GPCR) signalling cascade.... British Journal of Pharmacology, 177(5), 989-1004.
- Paillet-Loilier, M., Cesbron, A., Le Boisselier, R., Vayssettes-Courchay, C., & Lévêque, N. (2014). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. Toxins, 6(11), 3222–3256.
-
Melior Discovery. (n.d.). Locomotor Sensitization Study. Retrieved from [Link]
- Villalobos, C., Bull, P., Sáez, P., Cassels, B. K., & Huidobro-Toro, J. P. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British journal of pharmacology, 141(7), 1167–1174.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Holy, M., Schmid, D., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 638.
- Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Holy, M., Schmid, D., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 638.
-
ClinicalTrials.gov. (2022). Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. Retrieved from [Link]
- González, D., Torrens, M., & Farré, M. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in pharmacology, 9, 292.
- van Rijn, C. M., van den Brink, W., & Goudriaan, A. E. (2009). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of neuroscience methods, 185(1), 133–138.
-
YouTube. (2021). Graphviz tutorial. Retrieved from [Link]
-
Drug Enforcement Administration. (n.d.). Synthetic Cathinones - Three Factor Analysis. Retrieved from [Link]
-
DrugWise. (n.d.). Mephedrone, methadrone, and methylone. Retrieved from [Link]
- Silva, J. P., Guedes de Pinho, P., & Carvalho, F. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International journal of molecular sciences, 24(16), 12818.
- Davis, J. B., & Siegel, D. P. (2014). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Journal of visualized experiments : JoVE, (85), 51359.
- Holze, F., Gentry, M., & Liechti, M. E. (2023). Assessment of the Acute Effects of 2C-B vs. Psilocybin on Subjective Experience, Mood, and Cognition. Neuropsychopharmacology, 48(8), 1221–1229.
- Holze, F., Gentry, M., & Liechti, M. E. (2023). Assessment of the acute effects of 2C-B vs psilocybin on subjective experience, mood and cognition. bioRxiv.
-
Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]
- Lin, J., & Lu, W. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Pharmaceuticals, 4(4), 578–593.
- Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 299(1), 132–140.
- Wacker, D., Stevens, R. C., & Roth, B. L. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in molecular biology (Clifton, N.J.), 897, 13–21.
- Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.
-
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
-
NetCE. (n.d.). Course Content - #96913: Novel Psychoactive Substances: Emerging Drugs of Abuse. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. aldp.ie [aldp.ie]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanaddictioncenters.org [americanaddictioncenters.org]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. 2C-B - Wikipedia [en.wikipedia.org]
- 9. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioconductor.org [bioconductor.org]
- 12. journal.r-project.org [journal.r-project.org]
- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 14. drugwise.org.uk [drugwise.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Differential Effects of 3, 4-Methylenedioxypyrovalerone (MDPV) and 4-Methylmethcathinone (Mephedrone) in Rats Trained to Discriminate MDMA or a d-Amphetamine+MDMA Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Mephedrone and Methylenedioxypyrovalerone (MDPV), Major Constituents of Bath Salts, Produce Opposite Effects at the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Dopamine D2-Like Receptor Family Signaling Pathways | R&D Systems [rndsystems.com]
- 31. msudenver.edu [msudenver.edu]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of the research chemical 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine. As this is a specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this procedure is built upon established principles of chemical safety, regulatory compliance, and a structural analysis of the molecule's constituent functional groups. The primary directive is to manage this substance as a hazardous waste stream, ensuring the protection of laboratory personnel and the environment.
Hazard Profile Analysis: A Structurally-Informed Approach
Understanding the potential hazards of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is fundamental to appreciating the necessity of these disposal protocols. The molecule's structure suggests a combination of chemical properties that demand cautious handling.
-
Substituted Phenethylamine Core: This class of organic compounds is known for a wide range of biological activities, primarily modulating monoamine neurotransmitter systems.[1] While the specific toxicology of this derivative is likely uncharacterized, its core structure warrants handling it as a potentially bioactive and toxic substance.[2]
-
Pyrrolidine Moiety: The presence of the pyrrolidine ring, a cyclic secondary amine, confers basicity to the molecule.[3] Amines of this nature are often corrosive and can cause severe skin burns and eye damage.[4][5] Upon heating or combustion, pyrrolidine and its derivatives can emit highly toxic fumes of nitrogen oxides.[6]
-
Methoxy-phenyl Group: This portion of the molecule, an anisole derivative, suggests the potential for environmental persistence. Related compounds, such as the pesticide Methoxychlor, have been shown to degrade slowly and accumulate in water sediment.[7][8] This characteristic underscores the importance of preventing environmental release.
Based on this analysis, 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine should be presumptively classified as a corrosive, toxic, and environmentally hazardous chemical waste .
Foundational Principles of Chemical Waste Management
All disposal procedures must adhere to fundamental safety and regulatory principles. The improper disposal of laboratory chemicals is illegal and can lead to significant penalties and environmental damage.[9][10]
-
Regulatory Compliance: In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] This framework defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[11]
-
The Cardinal Rule: Hazardous chemicals must never be disposed of down the drain, in the regular trash, or by evaporation.[9][12] Even small quantities can contaminate large volumes of soil and water.[11]
-
Waste Minimization: The most prudent first step in waste management is to minimize its generation.[13] This can be achieved by reducing the scale of processes and maintaining a careful inventory to avoid over-purchasing and the expiration of stock chemicals.[10][12]
Standard Operating Procedure (SOP) for Disposal
This section provides a direct, step-by-step protocol for the safe segregation, containment, and disposal of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, ensure you are wearing the correct PPE to prevent exposure.[10]
-
Eye Protection: Wear chemical safety goggles or a full-face shield.[4]
-
Hand Protection: Wear appropriate, chemically resistant gloves (e.g., nitrile rubber).[14]
-
Body Protection: A standard laboratory coat is required.[10]
-
Respiratory Protection: All handling of this chemical and its waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[4][15]
Step 2: Waste Categorization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.
-
Designate the Waste Stream: This compound should be disposed of in a container designated for Non-Halogenated Organic Bases .
-
Maintain Strict Segregation: Never mix this waste with incompatible materials.[12] Keep this waste stream separate from:
Step 3: Containerization and Labeling
Proper containment and labeling are mandated by law and are essential for safety.
-
Select a Suitable Container: Use a clean, leak-proof container made of a material compatible with organic bases (e.g., a high-density polyethylene or glass bottle).[11][12] The container must have a secure, screw-top cap.[12]
-
Label the Container: Affix a hazardous waste tag to the container before adding any waste.[12][17] The label must include:
-
The words "Hazardous Waste".[17]
-
The full chemical name: "2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine". Do not use abbreviations.[12]
-
List all other constituents of the waste solution, including solvents, with their approximate percentages.
-
The date when waste was first added to the container.[12]
-
Step 4: Accumulation and Storage
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][17]
-
The waste container must be kept closed at all times, except when actively adding waste.[9][12]
-
Store the container in a well-ventilated area, away from heat or ignition sources.[15]
-
Utilize secondary containment, such as a plastic tub, to contain any potential leaks or spills.[11][12]
Step 5: Arrange for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Once the container is full or you have reached the storage time limit set by your institution (e.g., 12 months), contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9][12] Do not allow waste to accumulate.[12]
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[4][16]
-
Wipe down the area with a suitable solvent and then soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Contact your institution's EHS or emergency response team (e.g., by calling 911 from a campus phone).[18] Do not attempt to clean it up yourself.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][19] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][19] Seek immediate medical attention.
-
Visual Workflow and Data Summary
Disposal Decision Workflow
Caption: Figure 1. Decision workflow for the disposal of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine waste.
Summary of Disposal and Safety Parameters
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Waste: Toxic, Corrosive, Environmentally Persistent | Based on structural analysis of functional groups (phenethylamine, pyrrolidine, methoxy-phenyl).[1][6][8] |
| Primary PPE | Chemical Goggles, Nitrile Gloves, Lab Coat | Protects against corrosive and toxic properties of amine compounds.[4][5] |
| Engineering Control | Chemical Fume Hood | Prevents inhalation of potentially toxic and irritating vapors.[4] |
| Disposal Method | Segregate as Non-Halogenated Organic Base Waste | The pyrrolidine moiety is basic; segregation prevents hazardous reactions.[12] |
| Prohibited Actions | No Drain or Trash Disposal, No Evaporation | Prevents environmental contamination and ensures regulatory compliance.[11][12] |
| Container Type | Labeled, Sealed, Chemically Compatible Bottle | Ensures safe containment and proper identification for waste handlers.[12][17] |
| Incompatible Materials | Acids, Oxidizing Agents, Halogenated Compounds | Mixing can cause violent exothermic reactions or create more hazardous waste.[16] |
| Emergency Contact | Institutional Environmental Health & Safety (EHS) | EHS provides expert assistance for spills and coordinates final disposal.[12] |
References
- Daniels Health. (2025).
- National Center for Biotechnology Information. (n.d.).
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Hofer, J., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Science Advances.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
- Medical Laboratory Observer. (n.d.).
- Fisher Scientific. (2009). SAFETY DATA SHEET: 2-(3-Methoxyphenyl)ethylamine.
- CymitQuimica. (2021). SAFETY DATA SHEET: (R)-(+)-1-(4-Methoxyphenyl)ethylamine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: (S)-(-)-1-(4-Methoxyphenyl)ethylamine.
- Fisher Scientific. (2023). SAFETY DATA SHEET: 2-(4-Methoxyphenoxy)ethylamine.
- Masuda, T., et al. (2012). An Environmental Fate Study of Methoxychlor Using Water-Sediment Model System. Bioscience, Biotechnology, and Biochemistry.
- National Center for Biotechnology Inform
- UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: (S)-(-)-1-(4-Methoxyphenyl)ethylamine.
- Wikipedia. (n.d.). Substituted phenethylamine.
- Kinoshita, H., et al. (2017). Experimental Study on the Postmortem Redistribution of the Substituted Phenethylamine, 25B-NBOMe. Journal of Forensic Sciences.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- Wikipedia. (n.d.). Pyrrolidine.
- Di, S., et al. (2020). Exploring the Environmental Exposure to Methoxychlor, α-HCH and Endosulfan-sulfate Residues in Lake Naivasha (Kenya)
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Experimental Study on the Postmortem Redistribution of the Substituted Phenethylamine, 25B-NBOMe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An environmental fate study of methoxychlor using water-sediment model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Environmental Exposure to Methoxychlor, α-HCH and Endosulfan-sulfate Residues in Lake Naivasha (Kenya) Using a Multimedia Fate Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. unodc.org [unodc.org]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. orf.od.nih.gov [orf.od.nih.gov]
- 19. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
Comprehensive Safety & Handling Guide: 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
A Senior Application Scientist's Protocol for Safe Laboratory Operations, Personal Protective Equipment, and Waste Disposal
This guide provides essential safety protocols for handling 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, a compound of interest for researchers in drug development and chemical synthesis. Due to the limited publicly available safety data on this specific molecule, this directive synthesizes information from safety data sheets (SDS) of structurally analogous compounds, including aromatic amines and pyrrolidine derivatives. The procedures outlined are designed to establish a robust framework of safety, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on analogous compounds, 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is presumed to present significant health risks. The primary hazards are associated with its aromatic amine and pyrrolidine functional groups.
-
(S)-(-)-1-(4-Methoxyphenyl)ethylamine , a structural analog, is classified as harmful if swallowed and causes severe skin burns and eye damage.[1][2][3]
-
Pyrrolidine is known to cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[4]
-
Compounds like 2-(4-Methoxyphenyl)-1,1-dimethylethylamine are also harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation.[5]
Therefore, a conservative approach dictates that this compound should be treated as corrosive, toxic, and an irritant .
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Potential Effects | Source Compounds |
| Acute Oral Toxicity | Harmful or fatal if swallowed.[1][2][5][6] | (S)-(-)-1-(4-Methoxyphenyl)ethylamine, 2-(4-Methoxyphenyl)pyrrolidine, 2-(4-Methoxyphenyl)-1,1-dimethylethylamine |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][6][7] | (S)-(-)-1-(4-Methoxyphenyl)ethylamine, 2-(4-Methoxyphenoxy)ethylamine, 2-(4-Methoxyphenyl)pyrrolidine |
| Serious Eye Damage/Irritation | Causes serious, potentially irreversible eye damage.[1][2][5][6][7] | (S)-(-)-1-(4-Methoxyphenyl)ethylamine, 2-(4-Methoxyphenoxy)ethylamine, 2-(4-Methoxyphenyl)pyrrolidine |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust or vapors.[5][6] | 2-(4-Methoxyphenyl)pyrrolidine, 2-(4-Methoxyphenyl)-1,1-dimethylethylamine |
The causality behind these hazards lies in the chemical reactivity of the amine groups. Amines are basic and can readily react with biological macromolecules, leading to cellular damage. The aromatic ring can influence metabolic pathways and toxicological profiles.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on the specific task being performed, with an escalation in protection for procedures with a higher risk of exposure.
Engineering Controls: The First Line of Defense
All work with 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2] An eyewash station and safety shower must be readily accessible and tested regularly.[1]
Mandatory PPE Ensemble
-
Eye and Face Protection :
-
Minimum Requirement : Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[8]
-
Enhanced Protection : For tasks involving a significant splash risk (e.g., large-scale transfers, heating), a full-face shield must be worn in addition to safety goggles.[9][10][11] This is critical because the compound is expected to be corrosive and can cause severe damage.[7]
-
-
Skin and Body Protection :
-
A flame-resistant laboratory coat is required.
-
For procedures with a high risk of splashing, a chemically impervious apron should be worn over the lab coat.
-
Full-length pants and closed-toe, chemically resistant shoes are mandatory.[12]
-
-
Hand Protection :
-
Due to the corrosive nature of amines, appropriate glove selection is critical.[13] Double-gloving is recommended.
-
Inner Glove : Nitrile gloves provide a good baseline of protection for dexterity.
-
Outer Glove : Heavier-duty gloves such as neoprene or butyl rubber should be worn over the nitrile gloves, as these materials often provide longer breakthrough times for aromatic amines.[14][15]
-
Action : Gloves must be inspected before each use and changed immediately if contamination is suspected. Hands should be thoroughly washed after removing gloves.[2]
-
-
Respiratory Protection :
-
Standard Operations : When working exclusively within a certified fume hood, respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios : In situations where fume hood use is not possible or in the event of a large spill, a full-face respirator with an organic vapor/amine-specific cartridge (e.g., Type K, green color-coded in the EU) is necessary.[8][16] All personnel requiring respirator use must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.
-
Operational and Disposal Plans
A systematic workflow minimizes the risk of exposure and ensures proper disposal of hazardous waste.
Workflow for Safe Handling and Disposal
The following diagram outlines the critical decision points and required actions from material handling to final disposal.
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | C11H17NO | CID 91892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. nj.gov [nj.gov]
- 11. hsa.ie [hsa.ie]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
